Product packaging for m-PEG4-aldehyde(Cat. No.:)

m-PEG4-aldehyde

Katalognummer: B609252
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: WLRJZJYTQKVDKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

m-PEG4-aldehyde is a PEG derivative containing an aldehyde group. Aldehyde is reactive to hydrazide and aminooxy groups which are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates). The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O5 B609252 m-PEG4-aldehyde

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h3H,2,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRJZJYTQKVDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is m-PEG4-aldehyde structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-PEG4-aldehyde for Researchers and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)4-aldehyde, commonly abbreviated as this compound, is a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation, drug delivery, and proteomics. It features a methoxy-terminated tetra-polyethylene glycol (PEG) chain and a terminal aldehyde group. The PEG component, a hydrophilic polymer, enhances the solubility and biocompatibility of molecules to which it is attached, while the aldehyde group provides a reactive handle for covalent modification of biomolecules.[1][2] This guide provides a detailed overview of the structure, properties, and applications of this compound, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Core Structure and Properties

The fundamental structure of this compound consists of a short PEG chain (n=4) capped with a methyl ether at one end and an aldehyde at the other. This configuration imparts both hydrophilicity and specific reactivity. The IUPAC name for this compound is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C10H20O5[3]
Molecular Weight 220.26 g/mol [3]
IUPAC Name 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal
CAS Number 197513-96-5
Purity >95%
Appearance Varies (often an oil or solid)N/A
Solubility Soluble in aqueous media, DMSO, DMF, DCM

Chemical Structure Diagram

The following diagram illustrates the chemical structure of this compound.

Chemical structure of this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in various applications:

  • PEGylation: This is the process of covalently attaching PEG chains to biomolecules such as proteins, peptides, or small molecule drugs. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their hydrodynamic size, which in turn can extend their circulation half-life, enhance stability, and reduce immunogenicity. The aldehyde group of this compound specifically targets primary amines (e.g., the N-terminus or lysine side chains of proteins) for conjugation.

  • ADC Linkers: In the development of Antibody-Drug Conjugates (ADCs), this compound can be incorporated as part of a linker system that connects a cytotoxic drug to a monoclonal antibody. The PEG spacer enhances the solubility of the entire ADC construct.

  • PROTACs: For Proteolysis Targeting Chimeras (PROTACs), this compound can be used to synthesize the linker that bridges a target protein ligand and an E3 ligase ligand. The linker's properties, including its length and hydrophilicity, are critical for the efficacy of the PROTAC.

  • Surface Modification: The hydrophilic PEG chain can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and circulation time (the "stealth" effect).

  • Bioconjugation and Labeling: The aldehyde group readily reacts with molecules containing hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. This specific reactivity is widely used for labeling biomolecules with fluorescent dyes, biotin, or other reporter molecules.

Signaling Pathway and Reaction Mechanism

The primary reaction mechanism for this compound in bioconjugation involves the reaction of its aldehyde group with a primary amine on a biomolecule. This reaction proceeds via a two-step process:

  • Schiff Base Formation: The aldehyde reacts with the amine to form an unstable Schiff base (imine).

  • Reductive Amination: The Schiff base is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.

The following diagram illustrates this reaction pathway.

G This compound Reaction with a Primary Amine reactant1 m-PEG4-CHO intermediate Schiff Base (Imine) reactant1->intermediate pH ~6-7.5 reactant2 R-NH2 (Biomolecule) reactant2->intermediate product Stable Secondary Amine Conjugate intermediate->product Reductive Amination reagent2 H2O intermediate->reagent2 reagent1 + reagent3 [H] (e.g., NaBH3CN) reagent3->product

Reaction pathway of this compound with a primary amine.

Experimental Protocols

A detailed methodology for a typical PEGylation experiment to assess reaction kinetics is provided below. This protocol is synthesized from established procedures and serves as a guide for researchers.

Objective

To determine and compare the reaction kinetics of this compound for the PEGylation of a model protein.

Materials
  • Model protein (e.g., Lysozyme, BSA)

  • This compound

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.0

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in water)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Analytical Instruments: SDS-PAGE system, HPLC with a size-exclusion column, Mass Spectrometer

Experimental Workflow Diagram

G PEGylation Experimental Workflow prep_protein 1. Prepare Protein Solution (1 mg/mL in Reaction Buffer) prep_peg 2. Prepare this compound Stock Solution prep_protein->prep_peg initiate 3. Initiate Reaction (Add PEG and NaBH3CN) prep_peg->initiate incubate 4. Incubate at Constant Temperature (e.g., 25°C) initiate->incubate sample 5. Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench 6. Quench Reaction in Aliquots sample->quench analyze 7. Analyze Samples (SDS-PAGE, HPLC, MS) quench->analyze

Workflow for a typical protein PEGylation experiment.
Procedure

  • Protein Solution Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 1 mg/mL.

  • PEG-aldehyde Solution Preparation: Prepare a stock solution of this compound in the reaction buffer. The concentration should be calculated to achieve the desired molar excess (e.g., 10-fold to 50-fold) in the final reaction mixture.

  • Reaction Initiation: Add the calculated volume of the this compound stock solution to the protein solution. Initiate the reductive amination by adding the reducing agent (e.g., to a final concentration of 20 mM NaBH₃CN).

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) with gentle stirring.

  • Time-course Sampling: At specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction in the aliquots by adding the quenching solution. This will consume any unreacted aldehyde groups.

  • Analysis: Analyze the quenched samples to determine the extent of PEGylation over time.

    • SDS-PAGE: Visualize the increase in molecular weight of the protein as PEG chains are attached.

    • HPLC-SEC: Separate and quantify the unreacted protein, mono-PEGylated, and multi-PEGylated species.

    • Mass Spectrometry: Confirm the identity and determine the exact mass of the PEGylated products.

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, which combines a hydrophilic PEG spacer with a reactive aldehyde group, allows for precise and controlled modification of biomolecules. This guide has provided a comprehensive overview of its structure, properties, and applications, along with practical experimental guidance. The ability to enhance the therapeutic properties of biomolecules through PEGylation, coupled with its utility in constructing complex systems like ADCs and PROTACs, ensures that this compound will remain a cornerstone of modern bioconjugation chemistry.

References

An In-depth Technical Guide to m-PEG4-aldehyde: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of methoxy-poly(ethylene glycol)4-aldehyde (m-PEG4-aldehyde). This versatile bifunctional linker is a cornerstone in bioconjugation, drug delivery, and surface modification, enabling the covalent attachment of polyethylene glycol (PEG) moieties to biomolecules and surfaces. This guide delves into its fundamental characteristics, reactivity with key functional groups, and provides detailed experimental protocols to empower researchers in their scientific endeavors.

Core Chemical and Physical Properties

This compound, with the chemical formula C10H20O5, is a methoxy-terminated polyethylene glycol derivative featuring a reactive aldehyde group at one end.[1][2] The presence of the PEG chain imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous environments.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C10H20O5
Molecular Weight 220.27 g/mol
CAS Number 197513-96-5
Appearance White to off-white solid or oil-
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, THF, DCM
Storage Conditions Store at -20°C, keep dry and avoid sunlight

Reactivity and Core Applications

The aldehyde group of this compound is the linchpin of its reactivity, enabling covalent bond formation with a variety of nucleophiles. This reactivity is central to its widespread use in bioconjugation and drug delivery.

Reductive Amination: Stable Linkages to Amines

The most prevalent application of this compound is its reaction with primary amines, such as the N-terminus of proteins or the ε-amino group of lysine residues, through reductive amination. This process involves two key steps:

  • Schiff Base Formation: The aldehyde reacts with the primary amine to form a reversible imine intermediate, also known as a Schiff base. This reaction is favored under slightly acidic to neutral pH conditions.

  • Reduction: The unstable imine is then reduced to a stable, irreversible secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reducing agents are selective for the imine over the aldehyde, allowing for a one-pot reaction.

The efficiency of reductive amination is influenced by factors such as pH, temperature, and the molar ratio of reactants.

Table 2: Quantitative Data on Reductive Amination of PEG-aldehydes

PEG ReagentProteinpHTemperature (°C)Molar Excess of PEGReaction Time (for significant conversion)ObservationsReference
5 kDa mPEG-aldehydeLysozyme7212-fold~20 hoursReaction modeling showed good correlation with experimental data at this pH.
Hydrazone and Oxime Ligation: Tunable and Stable Conjugation

This compound readily reacts with hydrazide and aminooxy groups to form hydrazone and oxime linkages, respectively.

  • Hydrazone Formation: The reaction with hydrazides is rapid and typically occurs under mild acidic conditions. The resulting hydrazone bond can be reversible, which is a valuable feature for designing drug delivery systems with controlled release mechanisms.

  • Oxime Formation: The reaction with aminooxy groups forms a highly stable oxime bond.

Aniline has been shown to catalyze these ligation reactions, significantly increasing their rates.

Table 3: Reaction Kinetics of Hydrazone and Oxime Ligations

ReactionReactantsConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Hydrazone Ligation6-hydrazinopyridyl-peptide and benzaldehyde0.1 M NH₄OAc (pH 4.5), with 100 mM aniline~10³
Oxime LigationAminooxyacetyl-peptide and benzaldehyde0.1 M NH₄OAc (pH 4.5), with 100 mM aniline~10¹

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Reductive Amination of a Protein

This protocol describes the general procedure for conjugating this compound to a protein via reductive amination.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: Phosphate buffer (100 mM, pH 7.0). Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water).

  • Quenching Solution: Tris buffer (1 M, pH 7.5) or glycine solution (1 M).

Procedure:

  • Protein Solution Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired stock concentration.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution (a 5 to 20-fold molar excess is a common starting point).

    • Gently mix and allow the Schiff base to form for 1-2 hours at room temperature.

  • Reduction:

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Continue the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Hydrazone Ligation to a Peptide

This protocol outlines the general procedure for conjugating this compound to a peptide containing a hydrazide group.

Materials:

  • This compound

  • Hydrazide-modified peptide

  • Reaction Buffer: 0.1 M Ammonium Acetate (NH₄OAc), pH 4.5.

  • Aniline (optional, as a catalyst).

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the hydrazide-peptide in the reaction buffer.

    • Prepare a stock solution of this compound in the reaction buffer.

    • If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

  • Ligation Reaction:

    • Mix the stock solutions to achieve the desired final concentrations of the peptide, this compound, and aniline in the reaction mixture.

    • Incubate the reaction at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC or UV-Vis spectroscopy.

  • Purification: The resulting hydrazone-linked conjugate can be purified by RP-HPLC.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for this compound.

Reductive_Amination_Pathway This compound This compound Schiff Base (Imine) Schiff Base (Imine) This compound->Schiff Base (Imine) + Primary Amine Primary Amine (Protein) Primary Amine (Protein) Primary Amine (Protein)->Schiff Base (Imine) Stable Secondary Amine Stable Secondary Amine Schiff Base (Imine)->Stable Secondary Amine + NaBH3CN (Reduction) Hydrazone_Oxime_Ligation_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Hydrazone Hydrazone This compound->Hydrazone + Hydrazide Oxime Oxime This compound->Oxime + Aminooxy Hydrazide Hydrazide Aminooxy Aminooxy Experimental_Workflow A 1. Reagent Preparation (this compound, Biomolecule, Buffers) B 2. Conjugation Reaction (Mixing and Incubation) A->B C 3. (Optional) Reduction Step (for Reductive Amination) B->C D 4. Quenching (Stopping the Reaction) B->D For Hydrazone/Oxime Ligation C->D E 5. Purification (e.g., SEC, Dialysis) D->E F 6. Characterization (e.g., SDS-PAGE, Mass Spec) E->F

References

An In-depth Technical Guide to the Synthesis and Purification of m-PEG4-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis and purification of methoxy-polyethylene glycol-aldehyde with four repeating ethylene glycol units (m-PEG4-aldehyde). It is intended for researchers, scientists, and drug development professionals who utilize this important bifunctional linker in bioconjugation, drug delivery, and surface modification applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the key chemical processes.

Introduction

This compound is a discrete polyethylene glycol (dPEG®) reagent characterized by a terminal methoxy group and a reactive aldehyde functionality. The hydrophilic PEG spacer, with its four ethylene glycol units, enhances the aqueous solubility and biocompatibility of molecules to which it is conjugated. The aldehyde group serves as a versatile reactive handle for the covalent modification of biomolecules, nanoparticles, and surfaces. It readily reacts with primary amines via reductive amination to form stable secondary amine linkages, and with hydrazide or aminooxy groups to yield hydrazones and oximes, respectively. These characteristics make this compound a valuable tool in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized materials.

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC10H20O5[1]
Molecular Weight220.26 g/mol [1]
AppearanceColorless to pale yellow oil
Purity>95%[2]
SolubilitySoluble in water and most organic solvents
StorageStore at -20°C, keep dry and avoid sunlight[3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the mild oxidation of its corresponding alcohol precursor, m-PEG4-alcohol (m-PEG4-OH). The primary challenge in this synthesis is to prevent over-oxidation of the aldehyde to a carboxylic acid. To this end, several reliable methods are employed, including the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild reaction conditions and high yields.[4]

Synthesis Workflow

The general workflow for the synthesis of this compound involves the oxidation of the primary alcohol, followed by a work-up procedure to isolate the crude product.

SynthesisWorkflow cluster_synthesis Synthesis Stage Start m-PEG4-alcohol (Starting Material) Oxidation Oxidation Reaction (e.g., Swern or DMP) Start->Oxidation Oxidizing Agent Workup Reaction Quenching & Solvent Extraction Oxidation->Workup Reaction Mixture Crude Crude this compound Workup->Crude

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.

Materials:

  • m-PEG4-alcohol (1 equivalent)

  • Oxalyl chloride (2 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO) (4 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) (5 equivalents)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

  • Dissolve oxalyl chloride (2 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (4 eq.) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.

  • Add a solution of m-PEG4-alcohol (1 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Slowly add anhydrous triethylamine (5 eq.) to the flask. The reaction mixture will become a thick slurry.

  • Continue stirring for another 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl, a saturated aqueous solution of NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data for Oxidation Methods:

ParameterSwern OxidationDess-Martin Oxidation
Typical Yield High (>90%)High (>90%)
Reaction Temp. -78 °C to room temp.Room temperature
Key Reagents DMSO, Oxalyl Chloride, TEADess-Martin Periodinane
Advantages Avoids heavy metals, mild conditionsMild conditions, neutral pH, simple work-up
Disadvantages Requires low temp., produces odorous DMSReagent is potentially explosive, cost

Purification of this compound

Purification is a critical step to remove unreacted starting materials, excess reagents, and byproducts. Due to the polar nature of this compound, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are effective purification techniques. Standard silica gel column chromatography can also be employed.

Purification Workflow

The crude product from the synthesis is typically purified using one or more chromatographic techniques to achieve high purity.

PurificationWorkflow cluster_purification Purification Stage Crude_Input Crude this compound Chromatography Chromatography (RP-HPLC, HILIC, or Silica Gel) Crude_Input->Chromatography Fraction Fraction Collection Chromatography->Fraction Elution Analysis Purity Analysis (Analytical HPLC, LC-MS) Fraction->Analysis Collected Fractions Pure_Product Pure this compound (>95%) Analysis->Pure_Product Pooled Pure Fractions & Solvent Removal

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity.

Materials and Equipment:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • C18 reversed-phase HPLC column

  • Preparative HPLC system with a gradient pump and UV detector

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 10 µm particle size).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: Dependent on column dimensions.

    • Detection: UV at 214 nm (for end-group analysis) or using an Evaporative Light Scattering Detector (ELSD) as PEG has no strong chromophore.

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% B over 30-40 minutes). This must be optimized for the specific separation.

  • Fraction Collection: Inject the prepared sample onto the equilibrated HPLC system. Collect fractions corresponding to the peak of the desired this compound.

  • Purity Analysis and Product Recovery: Analyze the collected fractions for purity using analytical HPLC or LC-MS. Pool the fractions containing the pure product. Remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.

Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR is used to confirm the presence of the aldehyde proton and the integrity of the PEG backbone.

  • Aldehyde Proton: A characteristic peak for the aldehyde proton (-CHO) is expected to appear at approximately 9.6-9.8 ppm in CDCl3. In D2O, this signal may be diminished or absent due to the formation of a hydrate, with a corresponding new peak appearing around 5.0 ppm for the CH(OH)2 group.

  • PEG Backbone: The repeating ethylene glycol units (-O-CH2-CH2-O-) will show a complex of signals, typically between 3.5 and 3.8 ppm.

  • Methoxy Group: A sharp singlet corresponding to the methoxy group (-OCH3) protons will be present around 3.3-3.4 ppm.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the product. For this compound (C10H20O5), the expected monoisotopic mass is approximately 220.13 Da. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques. Characteristic fragmentation patterns for aldehydes, such as α-cleavage and McLafferty rearrangement, may be observed.

Application: Reductive Amination

A primary application of this compound is the PEGylation of proteins or other molecules containing primary amines through reductive amination.

ReductiveAmination mPEG4_Aldehyde This compound (R'-CHO) Schiff_Base Schiff Base Intermediate (R-N=CHR') mPEG4_Aldehyde->Schiff_Base Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Final_Conjugate Stable Secondary Amine (R-NH-CH2-R') Schiff_Base->Final_Conjugate Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Schiff_Base Reduction

Caption: Reductive amination pathway using this compound.

This reaction proceeds in two steps: the initial formation of a Schiff base intermediate, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH3CN) to form a stable secondary amine bond. This targeted conjugation strategy is fundamental to the creation of advanced biotherapeutics and functionalized materials.

References

m-PEG4-aldehyde mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-PEG4-aldehyde Bioconjugation

For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is a cornerstone of therapeutic innovation. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a molecule, is a widely employed technique to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This guide provides a detailed examination of the mechanism, protocols, and critical parameters involved in using this compound for bioconjugation, focusing on its reaction with primary amines.

Core Mechanism of Action: Reductive Amination

The primary mechanism through which this compound conjugates with biomolecules is reductive amination . This process involves two key steps to form a stable covalent bond between the PEG linker and a primary amine on the target molecule, such as the N-terminal α-amine or the ε-amine of a lysine residue.[1][2][3]

Step 1: Schiff Base Formation The aldehyde group (-CHO) on the this compound molecule reacts with a primary amine (-NH₂) on a protein or peptide. This condensation reaction is a nucleophilic addition that results in the formation of an intermediate carbinolamine, which then dehydrates to form a Schiff base , also known as an imine (C=N).[4][5] This initial linkage is reversible and can be unstable, particularly in aqueous solutions where it is susceptible to hydrolysis. The formation of the Schiff base is typically catalyzed under mildly acidic conditions (pH ~4-5), as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. However, excessively low pH will protonate the amine, rendering it non-nucleophilic and inhibiting the reaction.

Step 2: Reductive Stabilization To create a stable, irreversible bond, the Schiff base is reduced to a secondary amine (-CH₂-NH-). This is achieved by introducing a mild reducing agent into the reaction mixture. The most commonly used reagent for this purpose is sodium cyanoborohydride (NaBH₃CN) . NaBH₃CN is highly selective and will reduce the protonated iminium ion much more rapidly than it will reduce the starting aldehyde or ketone. This selectivity allows the entire process to be carried out as a convenient one-pot reaction, where the reducing agent is present from the start. The resulting secondary amine linkage is a stable, covalent C-N bond.

Caption: Reaction pathway for this compound conjugation via reductive amination.

Quantitative Data and Reaction Parameters

The efficiency of PEGylation via reductive amination is influenced by several factors. Optimizing these parameters is critical to achieving the desired degree of conjugation while preserving the biological activity of the target molecule.

ParameterTypical Range/ValueRationale & NotesCitations
pH 5.0 - 8.5Balances the need for a nucleophilic amine (favored at higher pH) and the acid catalysis of Schiff base formation (favored at lower pH). Site-specificity for the N-terminus is often better at lower pH (5.5-6.5) due to its lower pKa compared to lysine ε-amines. Higher pH (>8.5) can lead to multiple PEGylations.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)A mild and selective reducing agent that is stable in aqueous buffers and preferentially reduces the iminium ion over the aldehyde. A safer, albeit less common, alternative is sodium triacetoxyborohydride (NaBH(OAc)₃).
Molar Ratio 5- to 20-fold molar excess of PEG-aldehyde to proteinA molar excess of the PEG reagent drives the reaction equilibrium towards the formation of the conjugate. The optimal ratio should be determined empirically for each specific protein.
Reaction Time 2-24 hoursTypically 2-4 hours at room temperature or extended to overnight (12-24 hours) at 4°C to minimize potential protein degradation or aggregation.
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) are often preferred for sensitive proteins to maintain their structural integrity and biological activity over longer incubation periods.
Buffer System Amine-free buffers (e.g., Phosphate, Borate, HEPES)Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the target molecule for reaction with the PEG-aldehyde.

Experimental Protocols

This section provides a generalized protocol for the PEGylation of a protein with this compound.

Materials
  • Protein of interest with accessible primary amines.

  • This compound.

  • Reaction Buffer: 100 mM Sodium Phosphate or Sodium Borate buffer, pH adjusted to the desired value (e.g., 7.4). Ensure the buffer is amine-free.

  • Reducing Agent Stock: 500 mM Sodium Cyanoborohydride (NaBH₃CN) in Reaction Buffer. Prepare fresh before use. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas if exposed to strong acids. Handle with appropriate safety precautions.

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.4.

  • Anhydrous Dimethyl Sulfoxide (DMSO) if PEG reagent has low aqueous solubility.

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).

  • Analytical tools (e.g., SDS-PAGE, HPLC, MALDI-TOF Mass Spectrometry).

Methodology
  • Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer (or a minimal amount of DMSO if necessary) to create a concentrated stock solution.

  • Initiation of Conjugation: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Mix gently.

  • Reduction Step: Add the freshly prepared Sodium Cyanoborohydride stock solution to the reaction mixture to a final concentration of approximately 20 mM.

  • Incubation: Allow the reaction to proceed with gentle agitation for 12-24 hours at 4°C or for 2-4 hours at room temperature. The optimal time should be determined empirically.

  • Reaction Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG-aldehyde. Incubate for 1 hour.

  • Purification: Remove unreacted PEG reagent, byproducts, and unmodified protein from the PEGylated conjugate using an appropriate chromatography method such as SEC or IEX.

  • Characterization: Analyze the purified fractions to confirm the degree of PEGylation and purity. SDS-PAGE will show a shift in molecular weight for the conjugated protein. HPLC can be used for quantification, and Mass Spectrometry will confirm the exact mass of the conjugate.

Experimental_Workflow Experimental Workflow for Bioconjugation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction prep_protein Dissolve Protein in Reaction Buffer mix_reagents Combine Protein and This compound prep_protein->mix_reagents prep_peg Prepare this compound Stock Solution prep_peg->mix_reagents prep_reducer Prepare Fresh NaBH₃CN Stock add_reducer Add NaBH₃CN to Initiate Reduction mix_reagents->add_reducer incubate Incubate (e.g., 4°C, 12-24h) add_reducer->incubate quench Quench Reaction (e.g., with Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., SEC/IEX) quench->purify analyze Characterize Product (SDS-PAGE, HPLC, MS) purify->analyze

Caption: A typical experimental workflow for protein PEGylation with this compound.

Enhancing Therapeutic Properties

The covalent attachment of this compound, and PEG chains in general, imparts significant advantages to therapeutic biomolecules. This modification directly influences the drug's interaction with biological systems.

PEGylation_Benefits Logical Benefits of PEGylation cluster_pk Pharmacokinetic Improvements cluster_pd Pharmacodynamic & Safety Improvements center_node Bioconjugation with This compound hydro_size Increased Hydrodynamic Size center_node->hydro_size proteolysis Protection from Proteolysis center_node->proteolysis solubility Increased Aqueous Solubility center_node->solubility immunogenicity Reduced Immunogenicity and Antigenicity center_node->immunogenicity half_life Longer Circulation Half-Life hydro_size->half_life clearance Reduced Renal Clearance hydro_size->clearance dosing Less Frequent Dosing half_life->dosing

Caption: How PEGylation enhances the properties of a biopharmaceutical.

By increasing the hydrodynamic volume of the molecule, PEGylation can significantly reduce its renal clearance rate, thereby extending its circulation half-life. The PEG chain also acts as a steric shield, protecting the protein from proteolytic enzymes and reducing its immunogenicity by masking epitopes from the host immune system. These combined effects often lead to a more stable, longer-lasting therapeutic with a more favorable dosing regimen.

References

A Comprehensive Technical Guide to the Solubility of m-PEG4-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methoxy-Poly(ethylene glycol)-aldehyde with four repeating ethylene glycol units (m-PEG4-aldehyde). Understanding the solubility of this reagent is critical for its effective use in a variety of applications, including bioconjugation, drug delivery, and surface modification. This document outlines its solubility in both aqueous and organic solvents, provides a general experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

This compound is a heterobifunctional linker that combines the benefits of a hydrophilic polyethylene glycol (PEG) spacer with a reactive aldehyde group. The PEG chain significantly influences its solubility profile, rendering it soluble in a broad range of solvents. The hydrophilic nature of the PEG spacer enhances solubility in aqueous media[1][2]. Generally, PEG derivatives are known to be soluble in water and many organic solvents[3].

The aldehyde group allows for covalent conjugation to amine-containing molecules, such as proteins, peptides, and antibodies, through reductive amination. This process is typically carried out in aqueous buffer systems, underscoring the compound's solubility and stability in these conditions.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published in the scientific literature, qualitative information from various suppliers provides valuable guidance. The table below summarizes the known solubility of this compound and related PEG derivatives in common laboratory solvents. It is important to note that the physical form of m-PEG compounds can range from a viscous liquid to a white or off-white solid, depending on the molecular weight.

Solvent ClassSolvent NameSolubility of this compound (Qualitative)Notes
Aqueous WaterSoluble to Highly SolublePEG aldehydes are generally soluble in regular aqueous solutions. The hydrophilic PEG spacer is known to increase solubility in aqueous media.
Aqueous Buffers (e.g., PBS, Phosphate Buffer)SolubleCommonly used as a reaction medium for bioconjugation, indicating good solubility.
Organic Polar Aprotic Dimethyl Sulfoxide (DMSO)Solublem-PEG-propionaldehyde is soluble in DMSO. Other related m-PEG derivatives also show good solubility in DMSO.
Dimethylformamide (DMF)Solublem-PEG-propionaldehyde is soluble in DMF. Other related m-PEG derivatives also show good solubility in DMF.
Organic Polar Protic MethanolSoluble
EthanolSoluble
Organic Nonpolar Dichloromethane (DCM)SolubleRelated m-PEG derivatives are soluble in DCM.
ChloroformSoluble
Tetrahydrofuran (THF)SolubleRelated m-PEG derivatives are soluble in THF.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The following is a generalized protocol for determining the quantitative solubility of this compound in a specific solvent. This method is based on the widely accepted shake-flask technique.

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator at a controlled temperature

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or other quantitative analytical instrument.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Agitate the mixture at a constant temperature using an orbital shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • For finer suspensions, centrifuge the vial to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

Bioconjugation Reaction Pathway

This compound is frequently utilized in bioconjugation to modify proteins, peptides, or other molecules containing primary amines. The reaction proceeds via reductive amination, as depicted in the following signaling pathway diagram.

Bioconjugation_Pathway reagents This compound + Biomolecule-NH2 schiff_base Unstable Schiff Base Intermediate (Biomolecule-N=CH-PEG-m) reagents->schiff_base pH 5.5 - 9.5 final_product Stable PEGylated Biomolecule (Biomolecule-NH-CH2-PEG-m) schiff_base->final_product reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->schiff_base

Caption: Reaction pathway for this compound bioconjugation via reductive amination.

References

An In-depth Technical Guide to m-PEG4-aldehyde: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-aldehyde with four ethylene glycol units (m-PEG4-aldehyde), a versatile heterobifunctional linker crucial in bioconjugation and drug development. This document details its chemical properties, core applications, and key experimental protocols, offering a valuable resource for researchers in the field.

Core Properties of this compound and its Variants

This compound and its derivatives are valuable crosslinking reagents. The methoxy-terminated polyethylene glycol (m-PEG) chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated molecule. The terminal aldehyde group provides a reactive handle for conjugation to various nucleophiles. Several common variants of this compound are available, each with distinct properties summarized below.

PropertyThis compoundm-PEG4-CH2-aldehydem-PEG4-benzaldehyde
CAS Number 197513-96-5[1]1059189-65-9[2]153364-63-7[3]
Molecular Formula C₁₀H₂₀O₅[1][4]C₁₁H₂₂O₆C₁₄H₂₀O₅
Molecular Weight ~220.27 g/mol ~250.29 g/mol ~268.3 g/mol
Structure Methoxy-(PEG)₄-PropionaldehydeMethoxy-(PEG)₄-AcetaldehydeMethoxy-(PEG)₄-Benzaldehyde
Reactivity Primary amines, hydrazides, aminooxy groupsPrimary amines, hydrazides, aminooxy groupsPrimary amines

Applications in Drug Development and Bioconjugation

The unique properties of this compound make it a valuable tool in a range of applications, primarily centered around the covalent linkage of molecules.

  • Bioconjugation: The aldehyde group can be used to label biomolecules like proteins and peptides with other molecules, such as fluorescent dyes or biotin, for various experimental and diagnostic purposes. The hydrophilic PEG spacer increases the solubility of the resulting conjugate in aqueous media.

  • Drug Delivery: PEGylation, the process of conjugating PEG chains to therapeutic molecules, can improve the stability and bioavailability of a drug. This can lead to an extended circulation time in the bloodstream, thereby enhancing the drug's efficacy.

  • PROTAC Development: In the development of Proteolysis Targeting Chimeras (PROTACs), optimizing the linker between the target protein ligand and the E3 ligase ligand is critical. This compound can be incorporated into these linkers to modulate solubility and spacing.

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a component in the linker system of ADCs, connecting a monoclonal antibody to a cytotoxic payload. The PEG component can help to improve the overall properties of the ADC.

  • Surface Modification: PEG aldehydes are used to create functional coatings on various materials to enhance properties such as anti-fouling, anti-corrosion, or to promote adhesion.

Experimental Protocols: Reductive Amination

Reductive amination is a common and robust method for conjugating aldehyde-containing molecules like this compound to molecules containing primary amines, such as proteins or peptides. The process involves two main steps: the formation of a Schiff base followed by its reduction to a stable secondary amine linkage.

Principle of Reductive Amination

The reaction proceeds via the nucleophilic attack of a primary amine on the aldehyde group of this compound, forming an imine (Schiff base). This reaction is reversible and is favored under slightly acidic to neutral pH conditions. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the imine bond to a stable secondary amine. Sodium cyanoborohydride is often chosen because it selectively reduces the imine without significantly reducing the starting aldehyde.

Reductive_Amination_Principle Molecule_A Molecule-NH₂ (e.g., Protein, Peptide) Schiff_Base Molecule-N=CH-PEG4-m (Imine Intermediate) Molecule_A->Schiff_Base + mPEG4_Aldehyde m-PEG4-CHO mPEG4_Aldehyde->Schiff_Base Final_Conjugate Molecule-NH-CH₂-PEG4-m (Stable Conjugate) Schiff_Base->Final_Conjugate + Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Final_Conjugate

Caption: Principle of Reductive Amination.

Detailed Protocol for Reductive Amination

This protocol is a general guideline and may require optimization for specific molecules. It is adapted from protocols for similar m-PEG-aldehyde reagents.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Borate buffer (50 mM, pH 8.0-9.0)

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Quenching Solution: Tris-HCl (1 M, pH 8.0) or Glycine solution

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 2-10 mg/mL for a protein).

    • Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF, or directly in the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound solution to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically.

    • Add the reducing agent to the reaction mixture. A final concentration of 20-50 mM for sodium cyanoborohydride is a good starting point.

    • Incubate the reaction mixture for 2 to 24 hours. The reaction time and temperature will depend on the reactivity of the amine and the stability of the molecule. Reactions can be performed at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to consume any unreacted this compound.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC to determine the degree of labeling.

Reductive_Amination_Workflow Prep_Molecule Prepare Amine-Containing Molecule in Amine-Free Buffer Mix Mix Molecule and this compound Prep_Molecule->Mix Prep_PEG Prepare this compound Stock Solution Prep_PEG->Mix Add_Reducer Add Reducing Agent (e.g., NaBH₃CN) Mix->Add_Reducer Incubate Incubate (2-24h, 4°C or RT) Add_Reducer->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, MS) Purify->Characterize

Caption: Experimental Workflow for Reductive Amination.

Logical Relationships in Application

The role of this compound is as a versatile linker, enabling the construction of more complex and functional molecules. The following diagram illustrates its role in bridging different molecular components in key drug development applications.

Applications_Logic mPEG4_Aldehyde This compound Payload Payload (e.g., Cytotoxic Drug, Fluorophore) mPEG4_Aldehyde->Payload E3_Ligase_Ligand E3 Ligase Ligand mPEG4_Aldehyde->E3_Ligase_Ligand Targeting_Ligand Targeting Ligand (e.g., Antibody, Small Molecule) Targeting_Ligand->mPEG4_Aldehyde Targeting_Ligand->mPEG4_Aldehyde ADC Antibody-Drug Conjugate (ADC) Targeting_Ligand->ADC PROTAC PROTAC Targeting_Ligand->PROTAC Labeled_Molecule Labeled Biomolecule Targeting_Ligand->Labeled_Molecule Payload->ADC Payload->Labeled_Molecule E3_Ligase_Ligand->PROTAC

Caption: Role of this compound as a Linker.

This guide provides foundational information for the use of this compound. For any specific application, further optimization of reaction conditions and purification methods is recommended. Always refer to the manufacturer's safety data sheet (SDS) before handling this or any chemical reagent.

References

The Pivotal Role of the PEG4 Spacer in m-PEG4-aldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise engineering of linker molecules is paramount to the development of sophisticated and effective therapeutics and diagnostics. Among the diverse toolkit of chemical linkers, methoxy-polyethylene glycol-aldehyde (m-PEG-aldehyde) reagents have emerged as invaluable assets. This guide focuses specifically on the m-PEG4-aldehyde variant, a discrete four-unit polyethylene glycol chain capped with a methoxy group and terminating in a reactive aldehyde. We will provide an in-depth exploration of the core functions of the PEG4 spacer, present quantitative data on its impact, detail experimental protocols for its application, and visualize key workflows and concepts.

Core Concepts: The Multifaceted Role of the PEG4 Spacer

The incorporation of a PEG4 spacer into a bioconjugate is a strategic design choice that imparts several critical advantages, stemming from its unique physicochemical properties.

  • Enhanced Hydrophilicity and Solubility: A primary and significant benefit of the PEG4 spacer is the marked increase in the hydrophilicity of the resulting conjugate.[1] Many potent therapeutic payloads, such as cytotoxic agents used in antibody-drug conjugates (ADCs), are inherently hydrophobic. This hydrophobicity can lead to aggregation, reduced stability, and rapid clearance from circulation. The PEG4 spacer, with its repeating ethylene glycol units, creates a hydration shell that improves the solubility and stability of the entire bioconjugate.[2]

  • Improved Pharmacokinetics: By increasing the hydrophilicity and overall size of the molecule, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[3] This can lead to more sustained exposure of the target tissue to the therapeutic agent, potentially improving the therapeutic index.[3]

  • Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated biomolecule (e.g., an antibody) and the attached payload (e.g., a small molecule drug).[3] This separation is vital for preserving the biological activity of the protein by preventing the payload from sterically hindering its binding site. Furthermore, this spacing ensures that the payload remains accessible to its target once the bioconjugate reaches its destination.

  • Reduced Immunogenicity and Proteolysis: The flexible and hydrophilic nature of the PEG chain can "shield" the bioconjugate from the host's immune system, potentially reducing its immunogenicity. This hydration layer can also offer protection against enzymatic degradation, thereby enhancing the stability of the conjugate in biological fluids.

The Aldehyde Reactive Group: A Versatile Handle for Bioconjugation

The terminal aldehyde group of this compound is a versatile reactive handle that can participate in several chemoselective ligation reactions under mild, biologically compatible conditions. The most common conjugation strategies involve reactions with primary amines, hydrazides, and aminooxy groups.

  • Reductive Amination with Primary Amines: The aldehyde group reacts with primary amines, such as the ε-amine of lysine residues or the N-terminus of proteins, to form an initial, reversible Schiff base (imine). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable, irreversible secondary amine bond. This is a widely used, one-pot reaction for conjugating PEG linkers to proteins.

  • Hydrazone Ligation with Hydrazides: Aldehydes react with hydrazide-functionalized molecules to form a hydrazone linkage. This reaction is typically more stable than a Schiff base formed with a simple amine and proceeds efficiently at a slightly acidic pH (pH 5-7).

  • Oxime Ligation with Aminooxy Groups: The reaction of an aldehyde with an aminooxy group forms a highly stable oxime bond. This ligation is known for its rapid kinetics and the exceptional stability of the resulting conjugate, making it a favored method for creating robust bioconjugates.

Quantitative Data on the Impact of PEG Spacers

The length of the PEG spacer can significantly influence the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from studies comparing different PEG spacer lengths, providing insights into the specific contributions of a PEG4 spacer.

ParameterPEG2PEG3PEG4PEG6PEG12Reference
Receptor Binding Affinity (IC₅₀, nM) 3.1 ± 0.23.9 ± 0.35.4 ± 0.45.8 ± 0.3-
Hydrophilicity (logD) -1.95----2.22
Serum Stability (t₁/₂, min) 246 ± 4--584 ± 20-
Caption: Effect of PEG spacer length on the properties of a ⁶⁸Ga-labeled bombesin antagonist analog.
ParameterPEG2PEG4PEG8PEG12PEG24Reference
Drug-to-Antibody Ratio (DAR) 2.02.54.83.73.0
In Vitro Cytotoxicity (IC₅₀, ng/mL) 1.11.11.31.4-
Tumor Growth Inhibition (%) 4060>80>80>80
Caption: Impact of PEG spacer length on the properties and efficacy of an antibody-drug conjugate.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation. The following are representative protocols for the key conjugation chemistries.

Protocol for Reductive Amination of a Protein with this compound

This protocol describes the conjugation of this compound to primary amines on a protein, such as an antibody.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.0

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) stock solution (5 M in 1 N NaOH)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation: If necessary, exchange the protein into the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.

  • This compound Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer to the desired stock concentration.

  • Schiff Base Formation: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. Gently mix and incubate for 2 hours at room temperature.

  • Reduction: Add the NaCNBH₃ stock solution to the reaction mixture to a final concentration of 20-50 mM. Caution: NaCNBH₃ is toxic and should be handled in a fume hood.

  • Incubate the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde. Incubate for 30 minutes.

  • Purification: Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate for protein concentration, degree of labeling (DOL), and aggregation.

Protocol for Hydrazone/Oxime Ligation

This protocol outlines the general procedure for reacting this compound with a hydrazide or aminooxy-functionalized molecule.

Materials:

  • This compound

  • Hydrazide or aminooxy-functionalized molecule

  • Reaction Buffer: 0.1 M sodium acetate buffer, pH 5.5 for hydrazone formation; 0.1 M sodium phosphate buffer, pH 7.0 for oxime formation.

  • Aniline (optional, as a catalyst for oxime ligation)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation: Dissolve this compound and the hydrazide or aminooxy-functionalized molecule in the appropriate Reaction Buffer to their desired concentrations.

  • Ligation Reaction: Mix the reactants in the desired molar ratio (typically near equimolar). For oxime ligations, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.

  • Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

  • Purification: Purify the resulting conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and other relevant analytical techniques.

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the logical relationships and workflows in bioconjugation.

G cluster_0 Reductive Amination Workflow Protein Protein with Primary Amines (e.g., Antibody) Schiff_Base Schiff Base Intermediate (Imine) Protein->Schiff_Base pH 7.0-7.5 mPEG4_Aldehyde This compound mPEG4_Aldehyde->Schiff_Base Conjugate Stable PEGylated Protein (Secondary Amine Linkage) Schiff_Base->Conjugate Reduction Reducing_Agent NaCNBH₃ Reducing_Agent->Conjugate

Caption: Workflow for reductive amination using this compound.

G cluster_1 Impact of PEG4 Spacer on Bioconjugate Properties PEG4_Spacer PEG4 Spacer Hydrophilicity Increased Hydrophilicity PEG4_Spacer->Hydrophilicity Pharmacokinetics Enhanced Pharmacokinetics PEG4_Spacer->Pharmacokinetics Steric_Hindrance Reduced Steric Hindrance PEG4_Spacer->Steric_Hindrance Immunogenicity Decreased Immunogenicity PEG4_Spacer->Immunogenicity Solubility Improved Solubility Hydrophilicity->Solubility Stability Increased Stability Hydrophilicity->Stability

Caption: Logical relationships of the PEG4 spacer's core functions.

Conclusion

The this compound linker, with its discrete four-unit PEG spacer and reactive aldehyde functionality, is a powerful and versatile tool in the field of bioconjugation. The PEG4 spacer plays a crucial role in enhancing the solubility, stability, and pharmacokinetic profile of bioconjugates while providing optimal spatial separation to maintain biological activity. The aldehyde group offers a gateway to robust and specific conjugation chemistries, including reductive amination and hydrazone/oxime ligation. A thorough understanding of the principles and protocols outlined in this guide will enable researchers and drug development professionals to strategically employ this compound to create next-generation therapeutics and diagnostics with improved performance and safety profiles.

References

Safety and Handling of m-PEG4-aldehyde in the Laboratory: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and essential chemical properties of m-PEG4-aldehyde. Designed for laboratory personnel, this document outlines the necessary precautions to ensure the safe and effective use of this versatile bioconjugation reagent.

Chemical and Physical Properties

This compound, with the chemical formula C10H20O5 and a molecular weight of approximately 220.27 g/mol , is a polyethylene glycol (PEG) derivative containing a terminal methoxy group and a reactive aldehyde functional group.[1] The PEG spacer enhances its solubility in aqueous media, a valuable characteristic for bioconjugation reactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C10H20O5[1]
Molecular Weight 220.27 g/mol [1]
Appearance Solid[1]
Solubility Soluble in aqueous media
Storage Temperature -20°C (as powder) or -80°C (in solvent)[1]

Hazard Identification and Toxicology

According to available safety data sheets, this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Direct contact with eyes, skin, and inhalation should be avoided.

Table 2: Toxicological Data for Acetaldehyde (for illustrative purposes)

MetricValueSpeciesReference
Oral LD50 661 mg/kgRat
Dermal LD50 3540 mg/kgRabbit
Inhalation LC50 13,300 ppm (4 hours)Rat

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work with this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

Storage and Disposal

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C for the powder form or -80°C when in solvent. Protect from light and moisture.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Avoid release into the environment.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Reactivity and Bioconjugation

This compound is primarily used for the covalent modification of biomolecules, a process known as PEGylation. The aldehyde group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form an initial Schiff base. This imine bond can then be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. This reaction is the foundation of its utility in drug development and research, as PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.

Below is a diagram illustrating the logical relationship of safety considerations when working with this compound.

Safety_Considerations Safety Considerations for this compound Handling This compound This compound Hazard_Identification Hazard Identification (Harmful if swallowed, Aquatic toxicity) This compound->Hazard_Identification Risk_Assessment Risk_Assessment Hazard_Identification->Risk_Assessment Control_Measures Control_Measures Risk_Assessment->Control_Measures Emergency_Procedures Emergency Procedures (Spill, Exposure) Risk_Assessment->Emergency_Procedures PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Control_Measures->PPE Engineering_Controls Engineering Controls (Fume Hood) Control_Measures->Engineering_Controls Safe_Handling Safe Handling & Storage (-20°C, Dry, Sealed) Control_Measures->Safe_Handling Waste_Disposal Waste_Disposal Safe_Handling->Waste_Disposal

Caption: Logical flow of safety considerations for this compound.

Experimental Protocol: General Procedure for Protein PEGylation

This protocol provides a general methodology for the bioconjugation of a protein with this compound via reductive amination. Optimization will be required for specific proteins and applications.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)

  • Sodium cyanoborohydride (NaBH3CN)

  • Quenching solution (e.g., 1 M Tris-HCl or glycine)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solution (optional)

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for reaction with the aldehyde.

  • This compound Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., anhydrous DMSO or the reaction buffer) at a concentration of ~100 mM.

  • PEGylation Reaction:

    • Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized, but a starting point is a 10- to 50-fold molar excess of the PEG reagent.

    • Gently mix the reaction solution.

  • Reduction:

    • Prepare a fresh stock solution of sodium cyanoborohydride in the reaction buffer.

    • Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction at room temperature or 4°C for 2 to 24 hours. The optimal time and temperature will depend on the protein's stability and reactivity.

  • Quenching:

    • (Optional but recommended) Quench any unreacted aldehyde by adding the quenching solution to a final concentration of 50-100 mM.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by purifying the PEGylated protein using a suitable chromatography method.

  • Characterization:

    • Analyze the purified PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.

Below is a diagram illustrating the experimental workflow for protein PEGylation.

PEGylation_Workflow Experimental Workflow for Protein PEGylation with this compound cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Solution Prepare Protein Solution (Amine-free buffer) Mixing Mix Protein and This compound Protein_Solution->Mixing PEG_Solution Prepare this compound Stock Solution PEG_Solution->Mixing Reduction Add Reducing Agent (e.g., NaBH3CN) Mixing->Reduction Incubation Incubate (2-24 hours) Reduction->Incubation Quenching Quench Reaction (Optional) Incubation->Quenching Purification Purify PEGylated Protein (e.g., Chromatography) Quenching->Purification Analysis Characterize Product (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for protein PEGylation using this compound.

References

Navigating the Commercial Landscape of m-PEG4-aldehyde: A Technical Guide to Purity and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality of reagents is paramount. This in-depth technical guide provides a comprehensive overview of the commercial sources and purity of m-PEG4-aldehyde, a commonly used tetraethylene glycol linker. It details analytical methodologies for purity assessment and discusses potential impurities, offering a critical resource for ensuring the integrity of research and development in bioconjugation and drug delivery.

Commercial Availability and Stated Purity

This compound (CAS No. 197513-96-5) is readily available from a variety of chemical suppliers. The stated purity of commercial-grade this compound typically ranges from greater than 95% to 98%. While suppliers provide a general purity specification, lot-to-lot variability can exist. For applications requiring stringent quality control, it is advisable to request lot-specific certificates of analysis.

Below is a summary of prominent commercial suppliers and their typically stated purities for this compound and related derivatives.

SupplierProduct NameStated Purity
BroadPharmThis compound95%
CD BioparticlesmPEG4-Aldehyde95%[1]
Precise PEGThis compound> 96%[2]
Targetmol (via CymitQuimica)This compound98%[3]
LookChem Suppliers (various)This compound98%, 99%
AxisPharmm-PEG4-CH2-aldehyde≥95%[4]

Potential Impurities in this compound

The aldehyde functional group in this compound, while essential for its reactivity, is also susceptible to oxidation and side reactions. Improper handling, storage, or synthesis can lead to the formation of impurities that can compromise subsequent conjugation reactions.

A study on a longer-chain mPEG-propionaldehyde identified several potential degradation products and process-related impurities under forced degradation conditions. These findings are relevant to this compound and highlight the types of impurities that may be present:

  • Oxidation Product: The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid (m-PEG4-acid).

  • Low Molecular Weight Aldehydes: Trace amounts of smaller, reactive aldehydes can also be present. These can include:

    • Formaldehyde

    • Acetaldehyde

    • Acrolein

    • Crotonaldehyde

    • Benzaldehyde

    • Tolualdehyde

The presence of these impurities can lead to unintended side reactions, reduced conjugation efficiency, and difficulty in purifying the final product.

Experimental Protocols for Purity Assessment

To ensure the quality of this compound, rigorous analytical testing is recommended. The following are detailed methodologies for key experiments to assess purity and identify potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound from its impurities. Two primary methods can be employed: one with derivatization for sensitive detection of aldehyde impurities, and a general method for assessing overall purity.

This method is particularly useful for the detection and quantification of the active aldehyde and other aldehyde impurities.

Methodology:

  • Derivatization:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Add a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile/acid (e.g., phosphoric acid).

    • Allow the reaction to proceed at room temperature to form the corresponding hydrazones.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from approximately 40% to 80% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 360 nm.

    • Injection Volume: 10-20 µL.

Expected Results: The derivatized this compound will produce a major peak. Any aldehyde impurities will also be derivatized and appear as separate peaks, allowing for their identification and quantification against standards.

This method is suitable for determining the overall purity of the this compound and detecting non-aldehyde impurities, such as the corresponding carboxylic acid. Since the PEG backbone lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 or C8 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD or CAD.

    • Injection Volume: 20-50 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for confirming the structure of this compound and identifying certain impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Solvent: CDCl₃ or D₂O.

    • Reference: Tetramethylsilane (TMS) at 0 ppm for CDCl₃ or the residual solvent peak for D₂O.

    • Acquisition: Standard proton spectrum acquisition.

Expected Chemical Shifts (in CDCl₃):

  • ~9.8 ppm (triplet): Aldehyde proton (-CHO).

  • ~3.6 ppm (multiplet): Methylene protons of the PEG backbone (-O-CH₂-CH₂-O-).

  • ~3.4 ppm (singlet): Methoxy protons (CH₃-O-).

  • ~2.7 ppm (doublet of triplets): Methylene protons adjacent to the aldehyde.

The presence of a peak around 9.8 ppm is characteristic of the aldehyde. The integration of this peak relative to the other protons can provide an estimate of purity. The presence of a broad peak around 10-12 ppm could indicate the presence of the carboxylic acid impurity.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the processes for ensuring the quality of this compound.

experimental_workflow cluster_receipt Material Receipt & Initial Assessment cluster_analysis Analytical Purity Verification cluster_decision Quality Decision cluster_outcome Disposition receipt Receive this compound docs Review Certificate of Analysis receipt->docs hplc_derivatization HPLC-UV (DNPH Derivatization) docs->hplc_derivatization hplc_general RP-HPLC (ELSD/CAD) docs->hplc_general nmr 1H NMR Spectroscopy docs->nmr decision Purity Meets Specification? hplc_derivatization->decision hplc_general->decision nmr->decision accept Accept for Use decision->accept Yes reject Reject or Purify decision->reject No

Caption: Quality control workflow for incoming this compound.

signaling_pathway_analogy reagent This compound (Reagent) conjugation Bioconjugation Reaction (e.g., with a primary amine) reagent->conjugation impurities Potential Impurities (e.g., m-PEG4-acid, formaldehyde) impurities->conjugation Interference desired_product Desired PEGylated Product conjugation->desired_product Successful Conjugation side_products Unwanted Side Products conjugation->side_products Side Reactions

Caption: Impact of impurities on bioconjugation reactions.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with m-PEG4-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to biomolecules, is a cornerstone strategy in drug development and biotechnology. It offers numerous advantages, including increased hydrodynamic size, which can extend the in vivo circulation half-life by reducing renal clearance, and shielding of protein surfaces, which can decrease immunogenicity and proteolytic degradation. m-PEG4-aldehyde is a monofunctional PEG reagent featuring a terminal aldehyde group that enables the covalent conjugation of a short, hydrophilic PEG linker to proteins.

This document provides a detailed protocol for the labeling of proteins with this compound via reductive amination. This method facilitates the formation of a stable secondary amine bond between the PEG reagent and primary amines on the protein, primarily the N-terminal α-amino group and the ε-amino groups of lysine residues. By carefully controlling the reaction conditions, preferential labeling of the N-terminus can be achieved, offering a strategy for site-specific modification.

Principle of the Reaction

The conjugation of this compound to a protein is a two-step process known as reductive amination:

  • Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine on the protein to form a reversible imine bond, also known as a Schiff base. This reaction is pH-dependent, with the optimal range for Schiff base formation typically between pH 6.0 and 9.0.

  • Reductive Alkylation: The unstable Schiff base is then reduced to a stable secondary amine by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). This reducing agent is selective for the imine bond and will not reduce the aldehyde on the unreacted PEG reagent, allowing for a one-pot reaction.

The pKa of the N-terminal α-amino group is generally lower (around 7.6-8.0) than that of the ε-amino groups of lysine residues (around 10.0-10.2).[1] By performing the reaction at a lower pH (e.g., 5.0-6.5), the lysine residues are predominantly protonated and thus less reactive, favoring the modification of the more nucleophilic N-terminal amine.[2]

Data Presentation

The efficiency and selectivity of the this compound labeling reaction are influenced by several key parameters. The following tables summarize the expected effects of these parameters on the degree of labeling (DOL) and site-selectivity. The data presented here are representative and may require optimization for specific proteins.

Table 1: Effect of Reaction pH on Labeling Site Selectivity

Reaction pHPredominant Labeled Site(s)Expected Degree of Labeling (DOL)Notes
5.0 - 6.5N-terminusLow to ModerateFavors site-specific modification of the N-terminal α-amino group. Reaction kinetics may be slower.
7.0 - 8.0N-terminus and Lysine ResiduesModerate to HighA mixture of N-terminally and lysine-labeled protein is expected.
8.5 - 9.0Lysine ResiduesHighPrimarily targets the more numerous and accessible lysine residues.

Table 2: Effect of Molar Ratio of this compound to Protein on Degree of Labeling

Molar Ratio (PEG:Protein)Expected Degree of Labeling (DOL)Potential Issues
5:1 - 10:1Low to ModerateMay result in incomplete labeling or a lower yield of the desired conjugate.
20:1 - 50:1Moderate to HighGenerally a good starting range for achieving a sufficient DOL without excessive modification.
> 100:1High to Very HighIncreased risk of protein precipitation, loss of biological activity due to over-labeling, and difficulties in purification.

Table 3: Recommended Starting Conditions for Protein Labeling

ParameterRecommended RangeConsiderations
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency but may increase the risk of aggregation.
This compound Molar Excess20 - 50 foldShould be optimized for each protein to achieve the desired DOL.
Reaction BufferAmine-free buffer (e.g., PBS, HEPES, MES)Buffers containing primary amines (e.g., Tris) will compete with the protein for the PEG reagent.
pH5.0 - 6.5 (for N-terminal) or 7.0 - 8.0 (for general lysine)Critical for controlling site-selectivity.
Reducing AgentSodium Cyanoborohydride (NaBH₃CN)20 - 50 mM final concentration. Handle with care as it is toxic.
Temperature4°C to 25°CLower temperatures can be used for sensitive proteins, but may require longer reaction times.
Reaction Time2 - 24 hoursMonitor reaction progress to determine the optimal time.

Experimental Protocols

Materials
  • This compound

  • Purified protein of interest in an amine-free buffer (e.g., 100 mM MES, pH 6.0 for N-terminal labeling, or 100 mM Phosphate Buffer, pH 7.4 for general amine labeling)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound (if necessary)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

  • Dialysis or desalting columns

Protocol for N-Terminal Protein Labeling

This protocol is a starting point and should be optimized for each specific protein.

  • Protein Preparation:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in an anhydrous organic solvent like DMSO or directly in the reaction buffer immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution with the desired molar excess of the this compound stock solution (e.g., a 20-fold molar excess).

    • Gently mix the reaction.

    • Prepare a fresh stock solution of NaBH₃CN (e.g., 500 mM in water).

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by dialysis, using a desalting column, or through chromatographic methods.

    • For separating PEGylated protein from un-PEGylated protein, Size Exclusion Chromatography (SEC) is often effective due to the increased hydrodynamic radius of the conjugate.

    • Ion-Exchange Chromatography (IEX) can be used to separate proteins with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.

Characterization of the PEGylated Protein
  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Mass Spectrometry (MS): Provides a precise measurement of the mass of the PEGylated protein, allowing for the determination of the degree of labeling.

  • HPLC Analysis: Techniques such as Reversed-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) can be used to assess the purity and heterogeneity of the conjugate.

  • Activity Assay: It is crucial to perform a functional assay to confirm that the biological activity of the protein is retained after PEGylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer mixing Mix Protein and This compound protein_prep->mixing peg_prep This compound Stock Solution peg_prep->mixing add_reducing_agent Add NaBH3CN mixing->add_reducing_agent incubation Incubate (2-24h) add_reducing_agent->incubation quenching Quench Reaction incubation->quenching purification Purification (SEC/IEX) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization final_product Purified PEGylated Protein purification->final_product reaction_mechanism protein Protein-NH2 (Primary Amine) schiff_base Protein-N=CH-PEG4-m (Schiff Base - Imine) protein->schiff_base + peg m-PEG4-CHO (Aldehyde) peg->schiff_base final_product Protein-NH-CH2-PEG4-m (Stable Secondary Amine) schiff_base->final_product h2o - H2O schiff_base->h2o reducing_agent + NaBH3CN reducing_agent->final_product Reduction

References

Application Notes and Protocols for m-PEG4-aldehyde in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker connecting the antibody and the cytotoxic payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and overall therapeutic index. This document provides detailed application notes and protocols for the use of m-PEG4-aldehyde, a hydrophilic linker, in the synthesis of ADCs.

The this compound linker facilitates the conjugation of a drug to an antibody via the ε-amino groups of surface-accessible lysine residues. The conjugation is achieved through a two-step, one-pot reductive amination reaction. Initially, the aldehyde group of the linker reacts with the primary amine of a lysine residue to form a Schiff base. This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent. The inclusion of a short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation propensity of the resulting ADC.

These notes provide a comprehensive guide, including the chemical principles, detailed experimental protocols, and methods for characterization of the final ADC product.

Chemical Principle: Reductive Amination

The conjugation of this compound to an antibody's lysine residues proceeds via reductive amination. This method offers a stable and robust linkage. The reaction is a two-step process that can be performed in a single pot:

  • Schiff Base Formation: The aldehyde group of this compound reacts with the primary amine of a lysine residue on the antibody to form an imine, also known as a Schiff base. This reaction is reversible and is typically favored under slightly acidic to neutral pH conditions (pH 6.0-7.5).

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to selectively reduce the imine bond to a stable secondary amine. These reducing agents are preferred because they do not readily reduce the aldehyde, allowing for the one-pot procedure.

Experimental Protocols

This section details the protocols for the synthesis of an ADC using this compound. It is crucial to note that these protocols provide a general guideline and may require optimization for specific antibodies and drug-linker complexes.

Protocol 1: Conjugation of this compound to the Antibody

This protocol describes the direct conjugation of the this compound linker to the antibody via reductive amination.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Reducing Agent: 5 M Sodium Cyanoborohydride (NaBH₃CN) in 1 N NaOH (prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification: Size-Exclusion Chromatography (SEC) columns (e.g., PD-10) or a chromatography system.

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be buffer-exchanged into the Reaction Buffer. This can be accomplished using SEC columns.

    • Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

  • This compound Preparation:

    • Dissolve this compound in DMSO to prepare a 100 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the antibody solution. A starting point of a 10- to 40-fold molar excess of the linker over the antibody is recommended. The optimal ratio should be determined empirically.

    • Gently mix the solution and allow the Schiff base formation to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Reduction:

    • Add the freshly prepared 5 M sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a chemical fume hood with appropriate personal protective equipment.

    • Continue the reaction for an additional 4-6 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted aldehyde, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Antibody-Linker Conjugate:

    • Purify the resulting antibody-linker conjugate from excess linker and other small molecules using size-exclusion chromatography.

    • The purified conjugate can be concentrated using centrifugal filtration devices if necessary.

    • The final product should be stored under sterile conditions at 2-8°C.

Protocol 2: Attachment of the Drug to the Antibody-Linker Conjugate

This protocol assumes the drug has a compatible functional group (e.g., an amine that can form a bond with an activated ester on a modified linker, or a group for click chemistry if the this compound was part of a heterobifunctional linker). For this example, we will assume a subsequent click chemistry step with a drug-azide, where the this compound was part of a linker that also contained a terminal alkyne.

Materials:

  • Purified Antibody-m-PEG4-alkyne conjugate

  • Azide-functionalized cytotoxic drug

  • Copper(I) catalyst (e.g., Copper(II) sulfate and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent (e.g., DBCO-drug).

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography or Hydrophobic Interaction Chromatography).

Procedure:

  • Drug Preparation:

    • Dissolve the azide-functionalized drug in DMSO to a stock concentration of 10-20 mM.

  • Click Chemistry Reaction:

    • To the purified antibody-linker conjugate, add the azide-functionalized drug solution to achieve a 5- to 10-fold molar excess over the antibody.

    • If using a copper-catalyzed reaction, add the copper(I) catalyst. For a copper-free reaction, no catalyst is needed.

    • Gently mix and incubate the reaction at room temperature for 4-12 hours or as determined by reaction monitoring.

  • Purification of the ADC:

    • Purify the resulting ADC from the unreacted drug-linker and other reaction components using an appropriate chromatography method such as SEC or HIC.

    • The final ADC should be buffer-exchanged into a formulation buffer and stored at 2-8°C.

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, the DAR can be calculated using the Beer-Lambert law. This method requires knowledge of the extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the drug is typically hydrophobic, species with different numbers of conjugated drugs will have different retention times. The average DAR can be calculated from the peak areas of the different species.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise measurement of the molecular weights of the different drug-loaded species, allowing for the determination of the DAR distribution.

Analysis of Purity and Aggregation
  • Size-Exclusion Chromatography (SEC): SEC is used to determine the purity of the ADC and to quantify the amount of high molecular weight species (aggregates) and fragments.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the ADC.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of an ADC using this compound. These values should be optimized for each specific system.

Table 1: Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
Antibody Concentration5 - 10 mg/mLHigher concentrations may increase aggregation.
Molar Excess of this compound10 - 40 foldHigher excess can lead to higher DAR but also potential for over-modification.
pH6.5 - 7.5Optimal for Schiff base formation.
Reaction Temperature4 - 25 °CLower temperatures may require longer reaction times but can reduce aggregation.
Reaction Time (Schiff Base)2 - 12 hoursMonitor reaction progress to determine optimal time.
Molar Excess of Reducing Agent20 - 50 mM (final conc.)Ensure complete reduction of the Schiff base.
Reaction Time (Reduction)4 - 16 hours

Table 2: Typical Characterization Results for an ADC

ParameterTypical ValueMethod of Analysis
Average Drug-to-Antibody Ratio (DAR)2 - 4HIC, MS, UV-Vis
Purity (monomer content)> 95%SEC
Aggregates< 5%SEC
Endotoxin Levels< 0.5 EU/mgLAL Assay

Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification & Drug Conjugation cluster_3 Step 4: Final ADC mAb Monoclonal Antibody Buffer_Exchange Buffer Exchange (e.g., into PBS pH 7.0) mAb->Buffer_Exchange Reaction Schiff Base Formation + Reduction (NaBH3CN) Buffer_Exchange->Reaction mPEG4_Aldehyde This compound mPEG4_Aldehyde->Reaction Purification1 Purification (SEC) Reaction->Purification1 Conjugation2 Drug Conjugation (e.g., Click Chemistry) Purification1->Conjugation2 Drug_Payload Drug Payload (with compatible handle) Drug_Payload->Conjugation2 Purification2 Final Purification (SEC/HIC) Conjugation2->Purification2 ADC Antibody-Drug Conjugate Purification2->ADC

Caption: Experimental workflow for ADC synthesis using this compound.

Reductive_Amination_Mechanism cluster_0 Schiff Base Formation cluster_1 Reduction mAb_Lys Antibody-Lysine H₂N- Schiff_Base Schiff Base (Imine) H-N=CH-PEG4-R mAb_Lys->Schiff_Base + H₂O mPEG_Aldehyde This compound O=CH-PEG4-R mPEG_Aldehyde->Schiff_Base Final_Conjugate Stable Secondary Amine H₂-N-CH₂-PEG4-R Schiff_Base->Final_Conjugate + NaBH₃CN

Caption: Mechanism of reductive amination for ADC synthesis.

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Cellular Effect ADC ADC Binding Antigen Binding ADC->Binding Tumor_Cell Tumor Cell (Antigen Overexpression) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Surface Modification of Nanoparticles with m-PEG4-aldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in the development of advanced drug delivery systems. The covalent attachment of PEG chains to the nanoparticle surface imparts a hydrophilic "stealth" layer. This layer reduces non-specific protein adsorption (opsonization), thereby minimizing clearance by the reticuloendothelial system (RES) and prolonging the nanoparticle's circulation half-life. This enhanced systemic residence time is critical for enabling nanoparticles to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.

This document provides detailed application notes and protocols for the surface modification of amine-functionalized nanoparticles using methoxy-PEG4-aldehyde (m-PEG4-aldehyde). The terminal aldehyde group of this compound reacts specifically with primary amines on the nanoparticle surface via reductive amination to form a stable secondary amine linkage. The short-chain nature of the m-PEG4 linker is advantageous in applications where a dense PEG layer is desired without a significant increase in the hydrodynamic size of the nanoparticle.

Core Concepts of Nanoparticle PEGylation with this compound

The primary chemical reaction for conjugating this compound to amine-functionalized nanoparticles is reductive amination . This process occurs in two main steps:

  • Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine on the nanoparticle surface to form an imine, also known as a Schiff base. This reaction is reversible and is typically favored under slightly acidic to neutral pH conditions.

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine bond to a stable secondary amine linkage. Sodium cyanoborohydride is ideal for this one-pot reaction as it does not readily reduce the aldehyde starting material.

Data Presentation: Expected Physicochemical Changes

The successful surface modification of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed after PEGylation of a model amine-functionalized nanoparticle system. The exact values will vary depending on the core nanoparticle material, initial surface chemistry, and the efficiency of the PEGylation reaction.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification

ParameterBefore Modification (-NH₂)After Modification (-PEG4)
Hydrodynamic Diameter (nm) 115.3 ± 4.7132.8 ± 5.1
Polydispersity Index (PDI) 0.18 ± 0.020.21 ± 0.03
Zeta Potential (mV) +25.4 ± 2.1+8.2 ± 1.5
PEG Grafting Density (%) N/A0.45%

Data is representative and compiled from literature on short-chain PEGylation of chitosan nanoparticles.[1]

Table 2: In Vitro Drug Release Profile of Doxorubicin-Loaded Nanoparticles

Time (hours)Cumulative Release (%) - pH 7.4 (Bloodstream)Cumulative Release (%) - pH 5.5 (Endosomal)
1 5 ± 112 ± 2
6 15 ± 235 ± 3
12 25 ± 358 ± 4
24 38 ± 475 ± 5
48 50 ± 588 ± 6

This data illustrates the pH-responsive drug release often observed with nanoparticle systems designed for intracellular delivery. The acidic environment of the endosome can accelerate drug release from the carrier. Data is representative of liposomal nanoparticles.[2]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound via Reductive Amination

This protocol details the procedure for conjugating this compound to nanoparticles possessing primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) solution (5 M in 1 M NaOH)

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.4

  • Purification Supplies: Centrifugal filter units (with appropriate Molecular Weight Cut-Off, MWCO), dialysis tubing (with appropriate MWCO), or a size-exclusion chromatography (SEC) column.

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Briefly sonicate the suspension to ensure a homogeneous dispersion.

  • PEGylation Reaction:

    • Prepare a fresh stock solution of this compound in the reaction buffer.

    • Add the this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of this compound over the estimated surface amine groups is a recommended starting point for optimization.

    • Incubate the mixture at room temperature for 30-60 minutes with gentle stirring to facilitate Schiff base formation.

  • Reduction:

    • Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.

    • Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted aldehyde groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of PEGylated Nanoparticles:

    • Method A: Centrifugal Filtration: Transfer the reaction mixture to a centrifugal filter unit with an MWCO that retains the nanoparticles. Centrifuge according to the manufacturer's instructions. Resuspend the concentrated nanoparticles in fresh buffer and repeat the centrifugation process 2-3 times.

    • Method B: Dialysis: Transfer the reaction mixture into a dialysis bag with a suitable MWCO. Dialyze against a large volume of buffer for 24-48 hours, with several buffer changes.

    • Method C: Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger PEGylated nanoparticles from smaller, unreacted molecules.

  • Storage:

    • Store the purified PEGylated nanoparticles in an appropriate buffer at 4°C.

Protocol 2: Characterization of this compound Modified Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to assess the properties of the resulting nanoparticles.

1. Hydrodynamic Diameter and Polydispersity Index (PDI):

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer and measure the size and PDI using a DLS instrument.

  • Expected Outcome: An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG layer. The PDI should remain low, indicating a monodisperse sample.

2. Surface Charge:

  • Technique: Zeta Potential Measurement.

  • Procedure: Measure the zeta potential of the diluted nanoparticle suspension.

  • Expected Outcome: A shift in the zeta potential towards a more neutral value is anticipated as the positively charged amine groups are shielded by the neutral PEG chains.

3. Confirmation of PEGylation:

  • Technique: Fourier-Transform Infrared Spectroscopy (FTIR).

  • Procedure: Acquire FTIR spectra of the lyophilized nanoparticles before and after PEGylation.

  • Expected Outcome: The appearance of characteristic ether (C-O-C) stretching bands from the PEG backbone will confirm the presence of PEG on the nanoparticle surface.

4. Quantification of PEGylation:

  • Technique: Thermogravimetric Analysis (TGA).

  • Procedure: Heat the dried nanoparticle sample under a controlled atmosphere and measure the weight loss as a function of temperature.

  • Expected Outcome: The weight loss corresponding to the decomposition of the organic PEG layer can be used to quantify the amount of PEG grafted onto the nanoparticles.[3]

5. Morphology:

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure: Prepare a TEM grid with a diluted sample of the nanoparticles and visualize under the microscope.

  • Expected Outcome: TEM can be used to confirm that the core morphology of the nanoparticles is maintained after the surface modification process.

Mandatory Visualizations

G cluster_prep Nanoparticle Preparation cluster_reac PEGylation Reaction cluster_post Post-Reaction Processing cluster_char Characterization np_prep Disperse Amine-Functionalized Nanoparticles in Buffer sonicate Sonicate for Homogeneous Dispersion np_prep->sonicate add_peg Add this compound Solution sonicate->add_peg schiff_base Incubate for Schiff Base Formation (30-60 min) add_peg->schiff_base add_reducer Add Sodium Cyanoborohydride schiff_base->add_reducer reduction Incubate for Reduction (2-4 hours or overnight) add_reducer->reduction quench Quench Reaction with Tris or Glycine reduction->quench purify Purify Nanoparticles (Centrifugation/Dialysis/SEC) quench->purify dls DLS & Zeta Potential purify->dls ftir FTIR purify->ftir tga TGA purify->tga tem TEM purify->tem

Caption: Experimental workflow for the surface modification of nanoparticles with this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm np PEGylated Nanoparticle receptor Receptor np->receptor Binding adaptor Adaptor Proteins receptor->adaptor Recruitment clathrin Clathrin adaptor->clathrin Assembly pit Clathrin-Coated Pit Formation clathrin->pit dynamin Dynamin (GTP Hydrolysis) pit->dynamin Scission ccv Clathrin-Coated Vesicle dynamin->ccv uncoating Uncoating ccv->uncoating early_endo Early Endosome uncoating->early_endo late_endo Late Endosome early_endo->late_endo Maturation lysosome Lysosome late_endo->lysosome Fusion

Caption: Signaling pathway for clathrin-mediated endocytosis of PEGylated nanoparticles.

References

Application Notes and Protocols: m-PEG4-aldehyde in Hydrogel Formation and Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methoxy-poly(ethylene glycol)-aldehyde (m-PEG4-aldehyde) in the formation and crosslinking of hydrogels. The unique properties of this compound make it a valuable tool in the development of advanced biomaterials for a range of applications, including drug delivery, tissue engineering, and 3D cell culture.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for numerous biomedical applications. The crosslinking chemistry is a critical aspect of hydrogel design, dictating the network's stability, mechanical strength, and degradation profile.

This compound is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal methoxy group and an aldehyde group. The aldehyde functionality allows for covalent crosslinking with polymers containing primary amine groups (e.g., chitosan, gelatin) or other nucleophilic groups through Schiff base formation. This reaction is particularly advantageous as it can proceed under mild, physiological conditions, making it suitable for the encapsulation of sensitive biological molecules and living cells.

Key Applications

  • Controlled Drug Delivery: this compound-crosslinked hydrogels can be designed to release therapeutic agents in a sustained manner. The crosslinking density, which can be controlled by the concentration of this compound and the amine-containing polymer, influences the mesh size of the hydrogel network and, consequently, the diffusion rate of the encapsulated drug.

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the natural extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. The biocompatibility of PEG and the ability to form hydrogels in situ make them attractive for minimally invasive procedures.

  • 3D Cell Culture: The gentle crosslinking conditions enabled by this compound allow for the encapsulation of cells within a 3D hydrogel matrix, providing a more physiologically relevant environment for cell-based assays and studies compared to traditional 2D cell culture.

Data Presentation: Physicochemical Properties of PEG-Aldehyde Hydrogels

The following tables summarize key quantitative data from the literature on the properties of hydrogels formed using PEG-aldehyde derivatives.

Hydrogel CompositionCrosslinking MechanismGelation TimeStorage Modulus (G')Swelling Ratio (%)Application
Chitosan-PEG / PEG-dialdehydeSchiff Base~3 minNot SpecifiedNot SpecifiedStem Cell Delivery, Cartilage Regeneration[1]
4-arm PEG-Maleimide + RGD + GPQ-WMichael-type AdditionNot Specified~100 PaNot SpecifiedHuman Organoid Generation and Culture[2]
Hyaluronic Acid (HA)-furan + 4-arm PEG-maleimideDiels-Alder< 5 minNot SpecifiedNot SpecifiedSustained Intraocular Drug Delivery[3]
8-arm Aminooxy PEG + GlutaraldehydeOxime Click ChemistryNot SpecifiedTunableTunableCell Adhesion and Encapsulation[4]

Experimental Protocols

Protocol 1: Preparation of Chitosan/m-PEG4-aldehyde Hydrogel for 3D Cell Culture

This protocol describes the formation of an injectable, in situ-forming hydrogel by crosslinking glycol chitosan with a difunctional PEG-aldehyde.

Materials:

  • Glycol chitosan

  • Difunctional PEG-benzaldehyde (DF PEG, as a representative PEG-aldehyde)

  • Cell culture medium (e.g., RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe with a micron filter (0.22 µm)

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 4.0 wt% glycol chitosan solution by dissolving 0.165 g of glycol chitosan in 4.0 mL of cell culture medium. Vortex to ensure complete dissolution.

    • Prepare a 20 wt% DF PEG solution by dissolving 0.44 g of DF PEG in 2.0 mL of cell culture medium. Vortex until fully dissolved.

    • Sterilize the DF PEG solution by passing it through a 0.22 µm syringe filter.

  • Cell Encapsulation (Optional):

    • If encapsulating cells, resuspend the desired number of cells in the 4.0 wt% glycol chitosan solution to achieve the target cell density (e.g., 1.5 × 10^6 cells/mL).

  • Hydrogel Formation:

    • In a sterile petri dish or multi-well plate, add 0.2 mL of the glycol chitosan solution (with or without cells).

    • Add 0.2 mL of the sterile 20 wt% DF PEG solution to the chitosan solution.

    • Gently pipette the mixture up and down to ensure homogeneous mixing.

    • Hydrogel formation will occur within minutes at room temperature. Assess gelation by tilting the dish.

  • Cell Culture:

    • If cells are encapsulated, add an appropriate volume of fresh cell culture medium on top of the hydrogel.

    • Incubate the cell-laden hydrogels at 37°C in a 5% CO2 incubator.

    • Change the culture medium every 1-2 days.

Cell Viability Analysis:

  • Cell viability within the hydrogel can be assessed using live/dead staining assays (e.g., with Fluorescein diacetate and propidium iodide) followed by confocal microscopy.

  • To quantify cell number, the hydrogel can be degraded (e.g., with dilute acetic acid), and the released cells can be counted using a hemocytometer.

Protocol 2: Characterization of Hydrogel Mechanical Properties using Rheology

This protocol outlines the steps for determining the storage modulus (G') and loss modulus (G'') of a hydrogel using an oscillatory rheometer.

Equipment and Materials:

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

  • Peltier plate for temperature control

  • Hydrogel sample

Procedure:

  • Sample Preparation:

    • Prepare the hydrogel as described in the relevant protocol.

    • Carefully place a sufficient volume of the hydrogel precursor solution or the formed hydrogel onto the center of the lower plate of the rheometer.

  • Instrument Setup:

    • Set the desired temperature using the Peltier plate (e.g., 25°C or 37°C).

    • Lower the upper parallel plate to a defined gap distance (e.g., 500 µm).

    • Allow the sample to equilibrate at the set temperature.

  • Time Sweep (for in situ forming hydrogels):

    • To monitor the gelation process, perform a time sweep at a fixed strain (e.g., 1%) and frequency (e.g., 6 rad/s).

    • Record the storage modulus (G') and loss modulus (G'') as a function of time until a plateau is reached, indicating the completion of gelation.

  • Frequency Sweep:

    • To characterize the mechanical properties of the formed hydrogel, perform a frequency sweep at a fixed strain (e.g., 1%) over a range of frequencies (e.g., 0.1 to 100 rad/s).

    • A stable G' value that is significantly higher than G'' across the frequency range is indicative of a well-formed elastic hydrogel.

Protocol 3: Measurement of Hydrogel Swelling Ratio

This protocol describes a standard method for determining the swelling ratio of a hydrogel, which is an indicator of its water absorption capacity.

Materials:

  • Formed hydrogel sample

  • Deionized water or PBS

  • Weighing balance

  • Lyophilizer (freeze-dryer)

Procedure:

  • Initial Weight Measurement:

    • Prepare a hydrogel sample of a known shape and size.

    • Record the initial weight of the as-prepared hydrogel (Wi).

  • Swelling:

    • Immerse the hydrogel sample in a beaker containing deionized water or PBS at room temperature.

    • Allow the hydrogel to swell for a predetermined period (e.g., 24 hours) to reach equilibrium.

  • Swollen Weight Measurement:

    • Carefully remove the swollen hydrogel from the liquid.

    • Gently blot the surface with a lint-free wipe to remove excess surface water.

    • Record the weight of the swollen hydrogel (Ws).

  • Dry Weight Measurement:

    • Freeze the swollen hydrogel sample (e.g., at -80°C).

    • Lyophilize the frozen sample until all the water has been removed and a constant dry weight is achieved.

    • Record the weight of the dry hydrogel (Wd).

  • Calculation:

    • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_mixing Hydrogel Formation cluster_application Application cluster_characterization Characterization p1 This compound Solution mix Mix Precursor Solutions p1->mix p2 Amine-containing Polymer (e.g., Chitosan) Solution p2->mix gel In Situ Gelation mix->gel drug Drug Encapsulation gel->drug For Drug Delivery cell Cell Encapsulation gel->cell For Tissue Engineering rheo Rheological Analysis drug->rheo swell Swelling Studies drug->swell cell->rheo cell->swell

Caption: Experimental workflow for this compound hydrogel formation and characterization.

schiff_base_reaction PEG_Aldehyde m-PEG4-CHO (R'-CHO) Schiff_Base Schiff Base Linkage (R-N=CH-R') PEG_Aldehyde->Schiff_Base + Polymer_Amine Polymer-NH2 (R-NH2) Polymer_Amine->Schiff_Base Water H2O Schiff_Base->Water +

Caption: Schiff base reaction between this compound and an amine-containing polymer.

References

Application Notes and Protocols for Reductive Amination using m-PEG4-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. The covalent attachment of PEG chains can improve a molecule's solubility, extend its circulating half-life, and reduce its immunogenicity. Reductive amination is a robust and specific method for PEGylation, forming a stable secondary amine linkage between the PEG moiety and a primary amine on the target molecule.

This document provides a detailed protocol for the conjugation of methoxy-poly(ethylene glycol)-aldehyde with four ethylene glycol units (m-PEG4-aldehyde) to amine-containing molecules. This method involves the formation of a Schiff base between the aldehyde group of this compound and a primary amine (e.g., the N-terminus of a protein or the ε-amino group of a lysine residue), which is subsequently reduced to a stable secondary amine. A prominent example of a therapeutic protein PEGylated via this chemistry is Granulocyte-Colony Stimulating Factor (G-CSF), used to treat neutropenia.[1][2][3]

Reaction Principle

The reductive amination process occurs in two principal steps. Initially, the aldehyde group of this compound reacts with a primary amine on the target molecule to form a reversible imine intermediate, also known as a Schiff base. This reaction is favored under slightly acidic to neutral pH conditions. In the second step, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane, is introduced to selectively reduce the imine bond, forming a stable and irreversible secondary amine linkage. The use of a mild reducing agent is crucial as it selectively reduces the imine without acting on the aldehyde of the starting PEG reagent, enabling a one-pot reaction.[4]

Data Presentation

The efficiency of reductive amination is influenced by several factors including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize typical reaction conditions and expected outcomes for the PEGylation of a model protein.

Table 1: Recommended Reaction Parameters for Reductive Amination with this compound

ParameterRecommended RangeNotes
pH 6.0 - 7.5Optimal for Schiff base formation without denaturing most proteins.
Temperature 4 - 25 °CLower temperatures can be used to minimize side reactions and protein degradation.
Molar Excess of this compound 5 to 50-foldA higher excess can drive the reaction to completion but may increase the purification burden.
Reducing Agent Sodium Cyanoborohydride or 2-Picoline BoraneNaBH₃CN is effective but toxic; 2-picoline borane is a safer alternative.[4]
Concentration of Reducing Agent 20 - 50 mMSufficient to ensure complete reduction of the Schiff base.
Reaction Time 2 - 24 hoursDependent on the reactivity of the amine and the chosen temperature.

Table 2: Characterization of PEGylated Protein - Expected Results

Analytical TechniqueUnmodified ProteinPEGylated Protein
SDS-PAGE Single band at expected MWBand shift to a higher apparent MW.
MALDI-TOF Mass Spectrometry Single peak at expected MWA distribution of peaks corresponding to the addition of one or more PEG chains.
Size Exclusion Chromatography (SEC) Single peak at a specific retention timePeak shifts to an earlier retention time due to increased hydrodynamic radius.
Reverse Phase HPLC (RP-HPLC) Single peak at a specific retention timeIncreased hydrophilicity leads to an earlier elution time.

Experimental Protocols

Protocol 1: Reductive Amination of a Protein using this compound and Sodium Cyanoborohydride

Materials:

  • Protein solution (e.g., 1-10 mg/mL in a suitable buffer)

  • This compound

  • Reaction Buffer: 100 mM HEPES or Phosphate buffer, pH 7.0

  • Sodium Cyanoborohydride (NaBH₃CN) solution: 5 M in 1 N NaOH (prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • This compound Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to a desired stock concentration (e.g., 100 mg/mL).

  • Schiff Base Formation: Add a 10 to 20-fold molar excess of the this compound solution to the protein solution. Mix gently and incubate for 1-2 hours at room temperature with gentle stirring.

  • Reduction: Carefully add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20 mM. Caution: Sodium cyanoborohydride is highly toxic and should be handled in a chemical fume hood with appropriate personal protective equipment.

  • Incubation: Continue the reaction for an additional 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will react with any unreacted this compound.

  • Purification: Purify the PEGylated protein from excess reagents and unreacted protein using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX). The choice of method will depend on the properties of the target protein.

Protocol 2: Reductive Amination using 2-Picoline Borane (A Safer Alternative)

Materials:

  • Protein solution (as in Protocol 1)

  • This compound

  • Reaction Buffer: 100 mM MES or Acetate buffer, pH 6.0

  • 2-Picoline Borane solution: 1 M in Methanol (prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Purification system (as in Protocol 1)

Procedure:

  • Protein and PEG Preparation: Follow steps 1 and 2 from Protocol 1, using the appropriate Reaction Buffer.

  • One-Pot Reaction: To the protein solution, add a 10 to 20-fold molar excess of this compound. Immediately after, add the 2-picoline borane solution to a final concentration of 50 mM.

  • Incubation: Allow the reaction to proceed for 4-8 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

  • Purification: Purify the PEGylated protein as described in step 7 of Protocol 1.

Mandatory Visualizations

Reductive_Amination_Workflow Experimental Workflow for Protein PEGylation cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein in Amine-Free Buffer Schiff_Base Schiff Base Formation (pH 6-7.5) Protein_Prep->Schiff_Base PEG_Prep This compound Solution PEG_Prep->Schiff_Base Reduction Reduction with NaBH3CN or Picoline Borane Schiff_Base->Reduction Quenching Quench Reaction Reduction->Quenching Purification Chromatographic Purification (SEC/IEX) Quenching->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for protein PEGylation via reductive amination.

GCSF_Signaling_Pathway G-CSF Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus GCSF PEG-G-CSF GCSF_R G-CSF Receptor GCSF->GCSF_R Binding & Dimerization JAK JAK GCSF_R->JAK Activation STAT STAT JAK->STAT Phosphorylation PI3K PI3K JAK->PI3K Activation Ras Ras JAK->Ras Activation Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) STAT->Gene_Expression Translocation Akt Akt PI3K->Akt Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: Simplified G-CSF signaling pathway.

References

Application Notes and Protocols for m-PEG4-aldehyde in Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a leading strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's bioavailability, extend its serum half-life, reduce immunogenicity, and increase its stability.[1] Site-specific PEGylation is particularly crucial for producing homogeneous conjugates with consistent and predictable biological activity, thus avoiding the heterogeneous products that can result from random modification.[1]

This document provides detailed application notes and protocols for the site-specific modification of proteins using m-PEG4-aldehyde. This reagent enables the targeted covalent attachment of a PEG moiety, primarily through two key chemical strategies: reductive amination of the N-terminal α-amine and oxime/hydrazone ligation with an engineered aldehyde or ketone group. By controlling reaction conditions, a high degree of specificity can be achieved.

Principle of Site-Specific Modification

The aldehyde group of this compound is a versatile reactive handle for protein conjugation. The two primary methods for achieving site-specificity are:

  • Reductive Amination of the N-terminus: This is the most common method for modifying native proteins. The reaction leverages the pKa difference between the N-terminal α-amine (pKa ≈ 7.8) and the ε-amino groups of lysine residues (pKa ≈ 10.1).[2] By conducting the reaction at a slightly acidic pH (typically 5.0-6.5), the lysine residues are predominantly protonated and thus unreactive, allowing for selective modification of the more nucleophilic N-terminal amine.[1][3] The reaction proceeds in two steps: the formation of an unstable Schiff base between the aldehyde and the amine, followed by its reduction to a stable secondary amine by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Oxime/Hydrazone Ligation: This method offers an alternative for site-specific modification and is often used for proteins that have been genetically engineered to contain a unique aldehyde or ketone group. The aldehyde of this compound can react with a hydrazide-modified protein, or an aminooxy-functionalized m-PEG4 reagent can react with an aldehyde-tagged protein. These reactions, often catalyzed by nucleophilic agents like aniline, form stable oxime or hydrazone linkages under mild, physiological conditions.

Quantitative Data Summary

The efficiency of protein modification with m-PEG-aldehyde reagents is influenced by several factors. The following tables summarize typical reaction parameters and characterization data.

Table 1: Typical Reaction Conditions for N-terminal Reductive Amination

ParameterTypical RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can enhance reaction efficiency.
Molar Excess (PEG:Protein) 10:1 to 50:1A higher ratio can increase the degree of PEGylation but may also risk non-specific modification.
pH 5.0 - 8.0A pH of 5.0-6.5 is optimal for favoring N-terminal modification.
Reducing Agent (NaBH₃CN) 20 - 50 mMA mild and selective reducing agent for the Schiff base.
Reaction Temperature 4°C - 25°CLower temperatures can help maintain protein stability over longer reaction times.
Reaction Time 2 - 24 hoursMust be optimized for each specific protein.

Table 2: Characterization of PEGylated Proteins

Analysis MethodExpected OutcomeReference
SDS-PAGE Increased apparent molecular weight of the PEGylated protein.
Mass Spectrometry A mass increase corresponding to the mass of the attached PEG chain(s).
Size Exclusion HPLC (SEC-HPLC) Shorter retention time for the PEGylated protein due to a larger hydrodynamic radius.
Reversed-Phase HPLC (RP-HPLC) Can separate PEGylated species, including positional isomers.
Peptide Mapping Identification of the specific amino acid residue that has been modified.
Biological Activity Assay To confirm that the modification has not negatively impacted the protein's function.

Experimental Protocols

Protocol 1: Site-Specific N-Terminal PEGylation via Reductive Amination

This protocol provides a general framework for the N-terminal modification of a protein using this compound. Optimization is recommended for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Purification columns (e.g., Ion Exchange, Size Exclusion)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer.

    • Determine the protein concentration (e.g., by A280 measurement). The final concentration should ideally be between 1-5 mg/mL.

  • PEGylation Reaction:

    • Bring the this compound vial to room temperature before opening to prevent moisture condensation.

    • In a reaction vessel, add the desired molar excess of this compound (e.g., 5-20 fold molar excess) to the protein solution.

    • Mix gently and incubate at room temperature for 30 minutes to allow for Schiff base formation.

    • Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer (e.g., 100 mM).

    • Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2 to 24 hours at 4°C or room temperature with gentle stirring. The optimal time and temperature should be determined empirically for the specific protein.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and unreacted protein using an appropriate chromatography method, such as ion exchange or size exclusion chromatography.

  • Characterization:

    • Analyze the purified PEGylated protein using the methods described in Table 2 to confirm successful conjugation, determine the degree of PEGylation, and assess purity.

Protocol 2: Protein Modification via Oxime Ligation

This protocol describes a general procedure for conjugating an aminooxy-functionalized molecule to a protein containing an aldehyde group.

Materials:

  • Aldehyde-tagged protein

  • Aminooxy-PEG4 reagent

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0

  • Catalyst (optional): Aniline or m-phenylenediamine (mPDA)

Procedure:

  • Protein and Reagent Preparation:

    • Dissolve or dialyze the aldehyde-tagged protein into the Reaction Buffer to a desired concentration (e.g., 10 µM).

    • Prepare a stock solution of the aminooxy-PEG4 reagent in a suitable solvent (e.g., DMSO).

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde-tagged protein and the aminooxy-PEG4 reagent (e.g., at a 1:5 molar ratio of protein to PEG reagent).

    • If using a catalyst, add aniline or mPDA to the desired concentration (e.g., 25-100 mM).

    • Incubate the reaction at room temperature. The reaction time can vary from minutes to hours depending on the reactants and the presence of a catalyst. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or SDS-PAGE).

  • Purification:

    • Once the reaction is complete, purify the PEGylated protein to remove excess reagents and catalyst using size exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the final product using the methods outlined in Table 2 to confirm the formation of the oxime bond and assess the purity of the conjugate.

Visualizations

G cluster_0 Reductive Amination Pathway Protein_NH2 Protein N-Terminus (R-NH2) Schiff_Base Schiff Base Intermediate (R-N=CH-PEG) Protein_NH2->Schiff_Base pH 5.0-6.5 PEG_CHO This compound (PEG-CHO) PEG_CHO->Schiff_Base PEG_Protein Stable PEGylated Protein (R-NH-CH2-PEG) Schiff_Base->PEG_Protein Reduction Reducing_Agent NaBH3CN Reducing_Agent->Schiff_Base

Caption: Reductive amination pathway for N-terminal protein PEGylation.

G cluster_1 General Experimental Workflow for Protein PEGylation Start Start Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Start->Protein_Prep PEG_Reaction PEGylation Reaction (Add this compound & NaBH3CN) Protein_Prep->PEG_Reaction Quench Quench Reaction (Add Tris Buffer) PEG_Reaction->Quench Purification Purification (Chromatography) Quench->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization End End Characterization->End G cluster_2 Logical Workflow for PEGylation Optimization Target_Protein Define Target Protein Initial_Conditions Select Initial Conditions (pH, Molar Ratio, Temp) Target_Protein->Initial_Conditions Run_Reaction Perform Small-Scale Reaction Initial_Conditions->Run_Reaction Analyze Analyze Product (Purity, Degree of PEGylation) Run_Reaction->Analyze Is_Optimal Is Result Optimal? Analyze->Is_Optimal Adjust_pH Adjust pH (for N-terminal selectivity) Is_Optimal->Adjust_pH No Adjust_Ratio Adjust Molar Ratio (for degree of PEGylation) Is_Optimal->Adjust_Ratio No Adjust_Time_Temp Adjust Time/Temp (for yield vs. stability) Is_Optimal->Adjust_Time_Temp No Scale_Up Scale-Up Reaction Is_Optimal->Scale_Up Yes Adjust_pH->Run_Reaction Adjust_Ratio->Run_Reaction Adjust_Time_Temp->Run_Reaction G cluster_3 Oxime Ligation Pathway Protein_CHO Aldehyde-Tagged Protein Oxime_Product Stable Oxime Conjugate Protein_CHO->Oxime_Product pH ~7 PEG_Aminooxy Aminooxy-PEG4 PEG_Aminooxy->Oxime_Product Catalyst Aniline Catalyst Catalyst->Protein_CHO

References

Application Notes and Protocols for m-PEG4-aldehyde Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-aldehyde with a four-unit PEG chain (m-PEG4-aldehyde) in drug delivery applications. This versatile heterobifunctional linker is instrumental in the development of targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The this compound linker offers a strategic approach to bioconjugation, enabling the covalent attachment of therapeutic payloads to biomolecules. The aldehyde functional group provides a reactive handle for conjugation to primary amines, hydrazides, or aminooxy groups on drugs, proteins, or targeting ligands. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the therapeutic agent.

Applications in Drug Delivery

The unique properties of the this compound linker make it suitable for a range of drug delivery strategies aimed at improving therapeutic efficacy and reducing off-target toxicity.

Antibody-Drug Conjugates (ADCs)

In ADC development, the this compound linker can be used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs). The antibody component directs the ADC to tumor-associated antigens on the surface of cancer cells. Following binding and internalization, the cytotoxic payload is released, leading to targeted cell killing. The this compound linker can be incorporated to form either stable or cleavable linkages, depending on the conjugation chemistry employed.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The this compound linker can serve as a component of the PROTAC structure, connecting the target protein ligand to the E3 ligase ligand. The length and flexibility of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[2]

Targeted Drug Delivery

Beyond ADCs and PROTACs, the this compound linker can be used to conjugate small molecule drugs to various targeting moieties, such as peptides, aptamers, or nanoparticles. This strategy facilitates the targeted delivery of therapeutics to specific cells or tissues, enhancing their therapeutic index.

Chemical Principles of Conjugation

The aldehyde group of the this compound linker can react with several functional groups to form stable or cleavable covalent bonds. The choice of reaction chemistry depends on the desired properties of the final drug conjugate.

Reductive Amination

Reaction of the aldehyde with a primary amine (e.g., on a protein's lysine residue or the N-terminus) forms an intermediate Schiff base. This imine bond is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. This one-pot reaction is a robust method for creating stable protein-drug conjugates.

Hydrazone and Oxime Ligation

The aldehyde group reacts with hydrazide- or aminooxy-functionalized molecules to form hydrazone and oxime linkages, respectively. These reactions are highly specific and can be performed under mild, aqueous conditions.[3] Hydrazone linkages are known to be pH-sensitive and can be designed to be stable at physiological pH (7.4) but cleave under the mildly acidic conditions of endosomes and lysosomes (pH 5-6), providing a mechanism for intracellular drug release.[4][5] Oxime bonds are generally more stable than hydrazone bonds.

Experimental Protocols

The following are generalized protocols for the conjugation of drug molecules to proteins or other targeting ligands using the this compound linker. Optimization of reaction conditions (e.g., pH, temperature, molar ratios) is recommended for each specific application.

Protocol 1: Reductive Amination of a Protein with an this compound-Functionalized Drug

Objective: To conjugate a drug molecule functionalized with this compound to the primary amines of a protein (e.g., an antibody).

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • This compound-functionalized drug

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared, e.g., 1 M in water)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer. Ensure the buffer does not contain primary amines.

  • Drug-Linker Solution Preparation: Dissolve the this compound-functionalized drug in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Schiff Base Formation: Add the drug-linker stock solution to the protein solution to achieve the desired molar excess of the drug-linker (a 10-50 fold molar excess over the protein is a common starting point). Gently mix and incubate for 30 minutes at room temperature.

  • Reduction: Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Caution: Sodium cyanoborohydride is toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted aldehyde groups.

  • Purification: Remove excess reagents and unconjugated drug-linker by SEC or dialysis against a suitable storage buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE, SEC, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Protocol 2: Hydrazone Ligation of a Hydrazide-Modified Drug to an Aldehyde-Functionalized Protein

Objective: To conjugate a hydrazide-modified drug to a protein that has been functionalized with aldehyde groups (e.g., through site-specific enzymatic modification or oxidation of glycans).

Materials:

  • Aldehyde-functionalized protein in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Hydrazide-modified drug

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein and Drug Preparation: Prepare solutions of the aldehyde-functionalized protein and the hydrazide-modified drug in the reaction buffer.

  • Conjugation Reaction: Add the hydrazide-modified drug solution to the protein solution at a desired molar excess.

  • Incubation: Incubate the reaction mixture for 2-16 hours at room temperature or 37°C. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification: Purify the resulting conjugate from excess drug and other reagents using SEC or dialysis.

  • Characterization: Characterize the final conjugate to determine the DAR and confirm the formation of the hydrazone linkage.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected from drug conjugates prepared with PEG-aldehyde linkers. Note: Specific data for this compound is limited in publicly available literature. The data presented here is based on studies using similar PEG-aldehyde linkers and should be considered illustrative.

Table 1: Drug-to-Antibody Ratio (DAR) and Aggregation

Linker ChemistryTypical DAR RangeAggregation (%)Analytical Method
Reductive Amination (non-specific)2 - 8< 10%HIC-HPLC, Mass Spectrometry
Hydrazone/Oxime (site-specific)1.8 - 2.2< 5%HIC-HPLC, Mass Spectrometry

Data is generalized from studies on various PEG-aldehyde linkers.

Table 2: In Vitro Cytotoxicity

ConjugateCell LineIC₅₀ (nM)Free Drug IC₅₀ (nM)
ADC with PEG-Hydrazone-DrugAntigen-Positive1 - 100.1 - 1
ADC with PEG-Hydrazone-DrugAntigen-Negative> 10000.1 - 1

IC₅₀ values are highly dependent on the antibody, target antigen, payload, and cell line.

Table 3: Hydrazone Linkage Stability

pHHalf-life (t₁/₂)Conditions
7.4> 48 hours37°C, PBS
5.54 - 24 hours37°C, Acetate Buffer

Half-life is influenced by the specific chemical structure of the aldehyde and hydrazide components.

Visualizations

Signaling Pathway Diagrams (DOT Language)

The following diagrams illustrate the general mechanisms of action for ADCs and PROTACs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage/ Microtubule Disruption Payload->DNA_Damage 5. Cytotoxicity Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_cytoplasm Cytoplasm PROTAC PROTAC Ternary_Complex Target Protein PROTAC E3 Ligase PROTAC->Ternary_Complex:f1 1. Binding Target_Protein Target Protein Target_Protein->Ternary_Complex:f0 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex:f2 Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination 2. Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 3. Recognition Degradation Degradation Proteasome->Degradation 4. Degradation Degradation->PROTAC 5. Recycling

Caption: General mechanism of action of a PROTAC.

Experimental Workflow Diagrams (DOT Language)

The following diagrams illustrate typical experimental workflows for the synthesis and characterization of drug conjugates using this compound.

ADC_Synthesis_Workflow Start Start Antibody_Prep Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Drug_Linker_Prep Drug-m-PEG4-aldehyde Solution Preparation Start->Drug_Linker_Prep Conjugation Conjugation Reaction (e.g., Reductive Amination) Antibody_Prep->Conjugation Drug_Linker_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization Purification->Characterization End Final ADC Characterization->End

Caption: Workflow for ADC synthesis using this compound.

PROTAC_Synthesis_Workflow Start Start Ligand1_Linker Couple Ligand 1 to This compound Start->Ligand1_Linker Deprotection Deprotection of Functional Group Ligand1_Linker->Deprotection Ligand2_Coupling Couple Ligand 2 Deprotection->Ligand2_Coupling Purification Purification (HPLC) Ligand2_Coupling->Purification Characterization Characterization (MS, NMR) Purification->Characterization End Final PROTAC Characterization->End

Caption: General workflow for PROTAC synthesis using this compound.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with m-PEG4-Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of biomolecules is a cornerstone technique in modern life sciences and drug development, enabling the sensitive detection and tracking of proteins, peptides, and other molecules in a wide array of applications. These include protein localization and trafficking studies, binding assays, and high-throughput screening. The use of methoxy poly(ethylene glycol) (m-PEG) linkers in bioconjugation has become increasingly popular due to their ability to enhance the solubility and stability of the resulting conjugates while minimizing steric hindrance that could compromise the biological activity of the labeled molecule.

This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules using m-PEG4-aldehyde derivatives. The primary method described is reductive amination, a robust and widely used strategy for covalently attaching molecules to primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This reaction forms a stable secondary amine bond, ensuring a permanent linkage between the fluorescent probe and the biomolecule of interest.

Principle of the Reaction: Reductive Amination

The fluorescent labeling of biomolecules with an this compound derivative via reductive amination is a two-step process:

  • Schiff Base Formation: The aldehyde group of the fluorescently-labeled this compound reacts with a primary amine on the biomolecule (e.g., a protein) to form a reversible imine bond, also known as a Schiff base. This reaction is pH-dependent and is typically favored under slightly acidic to neutral conditions (pH 6.0-7.5).

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine bond to a stable secondary amine linkage. Sodium cyanoborohydride is the preferred reducing agent as it is stable at neutral pH and selectively reduces the Schiff base without significantly reducing the aldehyde group of the unreacted PEG derivative.

The hydrophilic PEG4 spacer enhances the water solubility of the fluorescent dye and the resulting conjugate, and can help to reduce non-specific binding and aggregation.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several key parameters. The following table summarizes typical starting conditions for the fluorescent labeling of a protein with an this compound derivative. Optimization may be required for specific biomolecules and fluorescent dyes.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of this compound 10 to 50-foldA higher molar ratio generally leads to a higher degree of labeling but may increase the risk of modifying multiple sites.
Reaction Buffer Phosphate buffer, HEPES bufferMust be free of primary amines (e.g., Tris, glycine).
Reaction pH 6.0 - 8.0Influences the reactivity of amine groups. Slightly acidic pH can favor N-terminal modification.
Reducing Agent 20 - 50 mM Sodium Cyanoborohydride (NaBH₃CN)A mild and selective reducing agent.
Reaction Temperature 4°C - 25°CLower temperatures can reduce protein degradation but may require longer reaction times.
Reaction Time 2 - 24 hoursMust be optimized for the specific protein and desired degree of labeling.

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Protein with a Fluorescent this compound Derivative

This protocol provides a general procedure for the covalent labeling of a protein with a fluorescently-labeled this compound.

Materials and Reagents:

  • Protein of interest

  • Fluorescently-labeled this compound

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.2 (or other amine-free buffer)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 (or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassettes

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the PEG reagent

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free from any primary amine-containing compounds.

  • Preparation of Reagents:

    • Allow the vial of fluorescently-labeled this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO or DMF.

    • Freshly prepare a 100 mM stock solution of sodium cyanoborohydride in the Reaction Buffer. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • Mix gently by pipetting or vortexing at a low speed.

    • Incubate at room temperature for 30-60 minutes to allow for the initial formation of the Schiff base.

    • Add the freshly prepared sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-16 hours at room temperature or overnight at 4°C with gentle stirring or rocking. Protect the reaction from light, especially when using light-sensitive fluorescent dyes.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted aldehyde groups, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted fluorescent this compound, reducing agent, and quenching reagents by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).

    • Select a purification method with an appropriate molecular weight cutoff to effectively separate the labeled protein from the smaller reactants.

    • Monitor the elution profile using UV absorbance at 280 nm and the maximum absorbance wavelength of the fluorescent dye.

Protocol 2: Determination of the Degree of Labeling (DOL)

The degree of labeling (DOL), which represents the average number of fluorescent dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λ_max) of the fluorescent dye (A_dye).

  • Calculate the concentration of the fluorescent dye using the Beer-Lambert law: Concentration of dye (M) = A_dye / (ε_dye × path length)

    • ε_dye is the molar extinction coefficient of the fluorescent dye at its λ_max.

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: Concentration of protein (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein

    • CF is the correction factor for the dye's absorbance at 280 nm (CF = A₂₈₀ of the free dye / A_max of the free dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL): DOL = Concentration of dye (M) / Concentration of protein (M)

Visualizations

G Chemical Reaction of this compound with a Biomolecule cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Fluorophore Fluorophore-m-PEG4-Aldehyde SchiffBase Schiff Base (Imine) Fluorophore->SchiffBase + Biomolecule-NH₂ (pH 6.0-7.5) Biomolecule Biomolecule-NH₂ Conjugate Fluorescently Labeled Biomolecule (Stable Secondary Amine) SchiffBase->Conjugate + NaBH₃CN (Reduction) G Experimental Workflow for Fluorescent Labeling A Protein Preparation (in Amine-Free Buffer) C Labeling Reaction (Schiff Base Formation & Reduction) A->C B Prepare Reagents (Fluorescent this compound, NaBH₃CN) B->C D Quenching (Optional, with Tris or Glycine) C->D E Purification (Size-Exclusion Chromatography or Dialysis) D->E F Characterization (Determine Degree of Labeling - DOL) E->F G Store Labeled Protein F->G

Application Notes and Protocols: m-PEG4-aldehyde Reaction with Hydrazide-Modified Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of methoxy-polyethylene glycol (m-PEG) to biomolecules, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. It can improve solubility, extend circulation half-life, and reduce immunogenicity. The reaction between an m-PEG-aldehyde and a hydrazide-modified molecule to form a hydrazone linkage is a particularly valuable bioconjugation technique. This method offers a high degree of specificity and the resulting hydrazone bond can be engineered to be stable at physiological pH while being cleavable under the mildly acidic conditions found in endosomes or tumor microenvironments. This pH-sensitivity makes it an excellent choice for targeted drug delivery systems.[1][2]

This document provides detailed application notes and protocols for the reaction of m-PEG4-aldehyde with hydrazide-modified molecules, including quantitative data on bond stability and step-by-step experimental procedures.

Reaction Mechanism

The conjugation of this compound with a hydrazide-modified molecule proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which then dehydrates to yield a stable carbon-nitrogen double bond, known as a hydrazone.[2][3][4] This reaction is typically carried out in a slightly acidic buffer (pH 5-7) to facilitate both the nucleophilic attack and the dehydration step.

Caption: Reaction of this compound with a hydrazide to form a pH-sensitive hydrazone bond.

Data Presentation: Stability of Hydrazone Bonds

The stability of the hydrazone bond is a critical factor in the design of drug delivery systems. It is influenced by pH and the chemical nature of the aldehyde and hydrazide precursors. Hydrazones derived from aliphatic aldehydes, such as this compound, are notably more sensitive to acidic hydrolysis compared to those derived from aromatic aldehydes. This characteristic is advantageous for applications requiring rapid release of a payload in acidic environments.

Table 1: Hydrolytic Stability of Hydrazone Linkages

Hydrazone TypepHTemperature (°C)Half-lifeStability ProfileReference
Aliphatic Aldehyde-Derived7.437Reasonably StableSuitable for systemic circulation.
Aliphatic Aldehyde-Derived5.537~2 minutesHighly unstable; rapid cleavage.
Aromatic Aldehyde-Derived7.437> 72 hoursHighly stable at physiological pH.
Aromatic Aldehyde-Derived5.537> 48 hoursStable even in acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Hydrazide-Modified Molecule

This protocol outlines a general method for the conjugation of this compound to a hydrazide-modified protein or peptide.

Materials:

  • This compound

  • Hydrazide-modified molecule (e.g., protein, peptide)

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Quenching Solution (Optional): A reagent to cap unreacted aldehydes, if necessary.

  • Purification System: Size-Exclusion Chromatography (SEC) / Gel Filtration column or Dialysis tubing (e.g., 10 kDa MWCO).

Procedure:

  • Preparation of Reactants:

    • Dissolve the hydrazide-modified molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in the Conjugation Buffer. The concentration should be calculated to achieve the desired molar excess (e.g., 10-50 fold) in the final reaction mixture.

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the hydrazide-modified molecule.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by SDS-PAGE or HPLC.

  • Quenching (Optional):

    • If desired, add a quenching reagent to cap any unreacted aldehyde groups.

  • Purification:

    • Purify the PEGylated conjugate from excess PEG reagent and by-products using SEC or dialysis.

    • For SEC, equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4) and load the reaction mixture. Collect fractions and analyze for the presence of the conjugate.

    • For dialysis, transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off and dialyze against a suitable buffer to remove small molecule impurities.

  • Characterization:

    • Characterize the purified conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the degree of PEGylation.

Protocol 2: Synthesis of a Hydrazide-Modified Molecule (Example: Modification of a Carboxylic Acid)

This protocol describes a general method to introduce a hydrazide group onto a molecule containing a carboxylic acid, which can then be reacted with this compound.

Materials:

  • Molecule with a carboxylic acid group

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydrazine hydrate

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule, NHS, and EDC in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester intermediate.

  • Hydrazinolysis:

    • In a separate flask, prepare a solution of hydrazine hydrate in DMF.

    • Slowly add the activated NHS-ester solution to the hydrazine solution with stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Purify the hydrazide-modified molecule from excess reagents using an appropriate method such as precipitation, dialysis, or chromatography.

  • Characterization:

    • Confirm the successful modification by techniques such as NMR or mass spectrometry.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_peg Prepare this compound solution mix Mix Reactants in Slightly Acidic Buffer (pH 5-7) prep_peg->mix prep_mol Prepare Hydrazide-Modified Molecule solution prep_mol->mix incubate Incubate at Room Temp (2-4 hours) mix->incubate purify Purify Conjugate (SEC or Dialysis) incubate->purify characterize Characterize Conjugate (SDS-PAGE, MS) purify->characterize

Caption: General experimental workflow for this compound conjugation.

Drug_Release_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_target Target Site (e.g., Tumor, Endosome) cluster_release Drug Release drug_carrier PEG-Hydrazone-Drug Conjugate (Stable) acidic_env Acidic Environment (pH < 6.5) drug_carrier->acidic_env Accumulation cleavage Hydrazone Bond Cleavage acidic_env->cleavage Triggers drug_release Active Drug Released cleavage->drug_release

Caption: pH-triggered drug release from a hydrazone-linked conjugate.

Applications in Drug Development

The reaction between this compound and hydrazide-modified molecules is a versatile tool in drug development with several key applications:

  • Targeted Drug Delivery: The pH-sensitive nature of the hydrazone bond allows for the design of drug carriers that release their payload specifically in the acidic microenvironments of tumors or within cellular endosomes.

  • Improved Pharmacokinetics: PEGylation via this method can increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting them from enzymatic degradation.

  • Bioconjugation of Sensitive Molecules: The reaction proceeds under mild conditions, making it suitable for the modification of sensitive biomolecules like proteins and peptides without compromising their biological activity.

  • Development of Antibody-Drug Conjugates (ADCs): This chemistry can be used to link cytotoxic drugs to antibodies, creating ADCs that selectively target cancer cells.

  • Surface Modification: Hydrazide-modified surfaces can be functionalized with PEG-aldehyde to create biocompatible and protein-repellent coatings for medical devices and nanoparticles.

References

Application Notes and Protocols for Creating Biocompatible Surfaces using m-PEG4-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of biocompatible surfaces is a critical challenge in the development of medical devices, drug delivery systems, and in vitro diagnostics. Non-specific protein adsorption and subsequent cellular adhesion can lead to device failure, inflammation, and reduced efficacy of therapeutic agents. Poly(ethylene glycol) (PEG) has become the gold standard for surface modification to enhance biocompatibility.[1] PEGylation, the process of covalently attaching PEG chains to a surface, creates a hydrophilic barrier that effectively repels proteins and cells.[1][2][3]

This document provides detailed application notes and protocols for the use of m-PEG4-aldehyde, a short-chain methoxy-terminated PEG with a reactive aldehyde group, for creating biocompatible surfaces on amine-functionalized substrates. The aldehyde group reacts with primary amines to form an initial imine bond, which can be subsequently stabilized through reductive amination to form a robust secondary amine linkage.[4]

Chemical Principle: Amine-Aldehyde Coupling

The reaction between the terminal aldehyde group of this compound and a primary amine on a surface proceeds via a two-step mechanism:

  • Schiff Base Formation: The aldehyde reacts with the amine to form a reversible imine bond (Schiff base). This reaction is typically favored under slightly acidic to neutral pH conditions.

  • Reductive Amination: The imine bond is then reduced to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). This "reductive amination" creates a stable, covalent attachment of the PEG chain to the surface.

Key Applications

  • Passivation of Biosensor Surfaces: Reduce non-specific binding of proteins and other biomolecules to improve signal-to-noise ratio.

  • Modification of Nanoparticles: Enhance the in vivo circulation time and reduce immunogenicity of drug delivery nanoparticles.

  • Coating of Medical Implants: Improve the biocompatibility of implants and reduce the foreign body response.

  • Creation of Non-Fouling Surfaces for Cell Culture: Prevent cell adhesion in specific areas of cell culture devices.

Quantitative Data Summary

The effectiveness of a PEGylated surface is dependent on factors such as PEG chain length and grafting density. While specific data for this compound is limited in publicly available literature, the following tables provide expected performance metrics based on studies of short-chain PEGs.

Table 1: Expected Protein Adsorption on this compound Modified Surfaces

Surface TypeBSA Adsorption (ng/cm²)Fibrinogen Adsorption (ng/cm²)Reference
Unmodified Amine Surface> 200> 400Inferred from general knowledge
This compound Modified< 10< 20
Long-chain PEG Modified< 1< 5

Table 2: Expected Cell Adhesion on this compound Modified Surfaces

Surface TypeCell TypeAdhesion LevelReference
Unmodified Amine SurfaceFibroblasts, Endothelial CellsHigh
This compound ModifiedFibroblasts, Endothelial CellsVery Low
Zwitterionic CoatingFibroblasts, Endothelial CellsVery Low

Table 3: Surface Characterization Data for PEGylated Surfaces

Characterization MethodParameterExpected Value for this compound Surface
X-ray Photoelectron Spectroscopy (XPS)C1s Peak (C-O)Increased intensity at ~286.5 eV
Water Contact AngleStatic Contact AngleSignificant decrease compared to unmodified surface
Atomic Force Microscopy (AFM)Surface Roughness (Rq)Smooth, uniform topography

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Substrates with this compound

This protocol describes the covalent attachment of this compound to a substrate presenting primary amine groups.

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass slide, plasma-treated polymer)

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.0

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Wash Buffers: Phosphate-buffered saline (PBS), pH 7.4; Deionized (DI) water

  • Anhydrous organic solvent (e.g., toluene, if preparing silanized surfaces)

  • (3-Aminopropyl)triethoxysilane (APTES) for glass/silicon functionalization

Procedure:

  • Substrate Preparation (Example: Glass/Silicon): a. Clean the substrate by sonicating in acetone and then ethanol for 15 minutes each. Dry under a stream of nitrogen. b. Treat the surface with oxygen plasma for 5 minutes to generate hydroxyl groups. c. Immerse the cleaned substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 30 minutes at room temperature. d. Rinse thoroughly with toluene, followed by ethanol and DI water. e. Cure the aminosilanized surface in an oven at 110°C for 15 minutes.

  • PEGylation Reaction: a. Prepare a 2.5 mg/mL solution of this compound in the Reaction Buffer. b. Immerse the amine-functionalized substrate in the this compound solution. c. Add NaCNBH₃ to the solution to a final concentration of 0.05 M. Caution: NaCNBH₃ is toxic and should be handled in a fume hood. d. Incubate the reaction for 4 hours at 60°C.

  • Quenching and Washing: a. Remove the substrate from the reaction solution and immerse it in the Quenching Solution for 30 minutes to consume any unreacted aldehyde groups. b. Rinse the surface thoroughly with PBS, followed by DI water. c. Dry the PEGylated substrate under a stream of nitrogen.

Protocol 2: Characterization of the PEGylated Surface

X-ray Photoelectron Spectroscopy (XPS):

  • Acquire a survey scan to determine the elemental composition of the surface. Expect an increase in the carbon and oxygen signals and a decrease in the substrate signals (e.g., silicon, nitrogen).

  • Perform a high-resolution scan of the C1s region. A significant peak at approximately 286.5 eV corresponding to the C-O bonds of the PEG chain confirms successful PEGylation.

Water Contact Angle Measurement:

  • Measure the static water contact angle on the unmodified and PEGylated surfaces.

  • A significant decrease in the contact angle on the PEGylated surface indicates increased hydrophilicity, consistent with the presence of the PEG layer.

Protocol 3: In Vitro Protein Adsorption Assay

This protocol uses a quartz crystal microbalance with dissipation monitoring (QCM-D) for real-time, quantitative analysis of protein adsorption.

Materials:

  • QCM-D instrument and amine-functionalized sensors

  • This compound modified sensors (prepared as in Protocol 1)

  • Unmodified amine-functionalized sensors (as control)

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin or Fibrinogen in PBS)

  • Wash Buffer: PBS, pH 7.4

Procedure:

  • Establish a stable baseline for the sensor in PBS.

  • Introduce the protein solution and monitor the change in frequency (Δf) and dissipation (ΔD).

  • After the signal has stabilized, rinse with PBS to remove loosely bound protein.

  • The final change in frequency is proportional to the mass of adsorbed protein. A smaller Δf on the PEGylated sensor compared to the control indicates reduced protein adsorption.

Protocol 4: Cell Adhesion Assay

Materials:

  • Sterile this compound modified and unmodified control substrates in a tissue culture plate.

  • Cell line of interest (e.g., fibroblasts)

  • Complete cell culture medium

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Seed cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/cm²).

  • Incubate for 24 hours under standard cell culture conditions.

  • Gently wash the substrates with PBS to remove non-adherent cells.

  • Stain the cells with the Live/Dead kit according to the manufacturer's instructions.

  • Image the substrates using a fluorescence microscope.

  • Quantify the number of adherent cells per unit area. A significantly lower number of cells on the this compound surface indicates effective inhibition of cell adhesion.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_peg PEGylation cluster_char Characterization cluster_bio Biocompatibility Assays start Start with Substrate cleaning Cleaning (Acetone, Ethanol) start->cleaning activation Surface Activation (O2 Plasma) cleaning->activation amination Amination (APTES) activation->amination peg_reaction This compound + NaCNBH3 amination->peg_reaction quenching Quenching (Tris/Glycine) peg_reaction->quenching washing Washing & Drying quenching->washing xps XPS washing->xps wca Water Contact Angle washing->wca afm AFM washing->afm protein_adsorption Protein Adsorption (QCM-D) washing->protein_adsorption cell_adhesion Cell Adhesion washing->cell_adhesion

Caption: Experimental workflow for creating and evaluating biocompatible surfaces.

surface_passivation cluster_unmodified Unmodified Amine Surface cluster_modified This compound Modified Surface Protein Protein Surface_Unmodified NH2 NH2 NH2 NH2 Protein->Surface_Unmodified Adsorption Cell Cell Cell->Protein Adhesion via Adsorbed Proteins Protein_repel Protein Surface_Modified Protein_repel->Surface_Modified Repulsion Cell_repel Cell Cell_repel->Surface_Modified Repulsion

Caption: Mechanism of surface passivation by this compound.

Conclusion

The use of this compound provides a straightforward and effective method for creating biocompatible surfaces on amine-functionalized materials. The resulting short-chain PEG layer significantly reduces protein adsorption and cell adhesion, which is advantageous for a wide range of biomedical and research applications. The protocols provided herein offer a robust starting point for researchers to develop and characterize their own biocompatible surfaces.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG4-Aldehyde Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize m-PEG4-aldehyde conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the core chemistry behind this compound conjugation?

The reaction of this compound with a biomolecule containing a primary amine (like a protein or peptide) is a two-step process called reductive amination.[1][2][3]

  • Schiff Base Formation: The aldehyde group (-CHO) on the this compound reacts with a primary amine group (-NH2) on the target molecule. This reaction is reversible and forms an unstable intermediate known as a Schiff base or imine. This step is favored under mildly acidic to neutral conditions (pH 5-7).[2][3]

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the unstable imine bond to a stable, covalent secondary amine bond. This results in the final PEGylated conjugate.

Q2: What are the optimal reaction conditions for this conjugation?

While optimal conditions are often protein-specific, the following parameters provide a robust starting point for optimization.

ParameterRecommended Starting ConditionRationale & Considerations
pH 6.5 - 7.5This range is a compromise between efficient Schiff base formation (favored at a more acidic pH of ~5) and ensuring the amine on the protein is sufficiently nucleophilic. For selective N-terminal conjugation, a lower pH (5.5 - 6.5) can be used to target the N-terminal α-amine, which has a lower pKa than the ε-amines of lysine residues.
Buffer System Phosphate-buffered saline (PBS), MES, HEPESIt is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the PEG-aldehyde, significantly reducing conjugation efficiency.
Molar Ratio 5:1 to 20:1 (this compound : Protein)A molar excess of the PEG reagent helps drive the reaction to completion. The ideal ratio should be determined empirically. For mono-PEGylation, start with a lower molar excess (e.g., 1:1 to 5:1).
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)NaBH₃CN is a mild reducing agent that selectively reduces the imine bond without affecting the aldehyde group on the unreacted PEG, allowing for a one-pot reaction. A final concentration of 20-50 mM is typical.
Temperature 4°C to 25°C (Room Temperature)The reaction can proceed at room temperature for a few hours (2-4 hours) or at 4°C overnight. The lower temperature may help minimize potential side reactions or protein degradation.
Reaction Time 2 - 24 hoursReaction progress should be monitored at various time points to determine the optimal duration.

Q3: How should this compound be stored and handled?

Proper storage and handling are critical to maintain the reagent's reactivity. The aldehyde group is susceptible to degradation through oxidation and hydrolysis.

  • Storage: Store this compound at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect it from light and moisture.

  • Handling: Before use, allow the vial to warm to room temperature before opening. This prevents moisture from the air from condensing inside the cold vial, which can hydrolyze the aldehyde. For best results, dissolve the reagent immediately before use.

Q4: How can I confirm that the conjugation was successful?

A combination of analytical techniques is recommended for full characterization of the PEGylated product.

TechniquePrincipleInformation Provided
SDS-PAGE Separation by sizeProvides initial qualitative evidence of conjugation. The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band. Note that PEG-SDS interactions can sometimes cause bands to appear smeared or broader than expected.
HPLC (SEC/IEX) Separation by size (SEC) or charge (IEX)Size-Exclusion Chromatography (SEC) is effective for separating the larger PEGylated conjugate from the smaller, unreacted protein and excess PEG reagent. Ion-Exchange Chromatography (IEX) can separate positional isomers (proteins PEGylated at different sites).
Mass Spectrometry (MS) Measures mass-to-charge ratioConfirms the mass increase corresponding to the addition of the this compound moiety. It can definitively determine the degree of PEGylation (the number of PEG chains attached to each protein).

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation.

// Nodes start [label="Problem:\nLow or No Conjugation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

cause1 [label="Cause 1:\nInactive Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause 2:\nSuboptimal Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause 3:\nBuffer Interference", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Cause 4:\nInaccessible Amine Groups", fillcolor="#FBBC05", fontcolor="#202124"];

sol1a [label="Solution:\nUse a fresh vial of this compound.\nEnsure proper storage (-20°C, inert gas).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Solution:\nUse fresh, moisture-free reducing agent\n(e.g., NaBH3CN).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2a [label="Solution:\nVerify reaction buffer pH is within the\noptimal range (6.5 - 7.5).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Solution:\nOptimize molar ratio of PEG to protein.\nStart with 10:1 and titrate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nUse an amine-free buffer like PBS, MES, or HEPES.\nAvoid Tris and glycine.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Solution:\nIntroduce a mild denaturant to expose\nburied amine groups (use with caution).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3; start -> cause4;

cause1 -> sol1a [label="PEG-Aldehyde\nDegraded?"]; cause1 -> sol1b [label="Reducing Agent\nInactive?"]; cause2 -> sol2a [label="Incorrect\npH?"]; cause2 -> sol2b [label="Incorrect\nMolar Ratio?"]; cause3 -> sol3; cause4 -> sol4; } enddot Caption: Troubleshooting decision tree for low conjugation yield.

Problem: My reaction yields a mix of products (unreacted, mono-PEGylated, multi-PEGylated). How can I achieve a more homogenous product?

  • Possible Cause: The reaction conditions favor multiple PEGylation events. Lysine residues, in addition to the N-terminus, are available for conjugation.

  • Solution: Achieving a specific degree of PEGylation requires careful control over reaction parameters.

    • Adjust Molar Ratio: This is the most critical factor. To favor mono-PEGylation, decrease the molar excess of this compound (e.g., start at a 1:1 or 2:1 ratio of PEG to protein). To increase the degree of PEGylation, use a higher excess.

    • Control Reaction Time: Shorter reaction times generally lead to a lower degree of PEGylation. Monitor the reaction's progress by analyzing aliquots at different time points to find the optimal duration.

    • Optimize pH: For selective N-terminal modification, perform the reaction at a more acidic pH (5.5 - 6.5) to protonate the lysine ε-amino groups (pKa ~10.5) while leaving the N-terminal α-amino group (pKa ~7-8) more reactive.

Problem: The purified conjugate shows poor stability.

  • Possible Cause: The reduction step was incomplete, leaving an unstable imine (Schiff base) linkage instead of a stable secondary amine. The imine bond is susceptible to hydrolysis, which would reverse the conjugation.

  • Solution:

    • Ensure the reducing agent (e.g., NaBH₃CN) is active and used at a sufficient concentration (typically 20-50 mM). Use a freshly prepared solution, as NaBH₃CN is sensitive to moisture.

    • Increase the reaction time after the addition of the reducing agent to ensure the reduction goes to completion.

Experimental Protocols

General Protocol for Protein Conjugation via Reductive Amination

This protocol provides a general starting point for the PEGylation of a protein using this compound.

// Nodes prep_protein [label="1. Protein Preparation\nDissolve/exchange protein into\namine-free buffer (e.g., PBS, pH 7.4)\nat 1-10 mg/mL."]; prep_peg [label="2. PEG-Aldehyde Preparation\nImmediately before use, dissolve\nthis compound in reaction buffer."]; react_schiff [label="3. Schiff Base Formation\nAdd PEG solution to protein solution\n(e.g., 20-fold molar excess).\nIncubate for 30-60 min at RT."]; react_reduce [label="4. Reduction\nAdd reducing agent (e.g., NaBH3CN)\nto a final concentration of 20-50 mM.\nIncubate 2-4 hrs at RT or overnight at 4°C."]; quench [label="5. Quenching (Optional)\nAdd quenching buffer (e.g., 50 mM Tris)\nto consume excess aldehyde."]; purify [label="6. Purification\nRemove excess PEG and byproducts using\nSize-Exclusion Chromatography (SEC)\nor dialysis."]; analyze [label="7. Analysis\nConfirm conjugation using\nSDS-PAGE, HPLC, and/or Mass Spectrometry."];

// Edges prep_protein -> prep_peg; prep_peg -> react_schiff; react_schiff -> react_reduce; react_reduce -> quench; quench -> purify; purify -> analyze; } enddot Caption: General experimental workflow for this compound conjugation.

1. Materials and Reagents:

  • Amine-containing molecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.4.

  • Reducing Agent Stock: Freshly prepared 5 M Sodium Cyanoborohydride (NaBH₃CN) in 1 N NaOH. (Caution: NaBH₃CN is toxic and must be handled in a fume hood).

  • Quenching Solution (Optional): 1 M Tris-HCl or 1 M glycine, pH 7.5.

  • Purification system (e.g., Size-Exclusion Chromatography column, dialysis cassettes).

2. Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL). If the protein's stock buffer contains amines, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

  • This compound Preparation: Immediately before starting the reaction, weigh out the required amount of this compound and dissolve it in the Reaction Buffer to achieve the desired molar excess (e.g., a 20-fold molar excess over the protein).

  • Conjugation Reaction (Schiff Base Formation): Add the this compound solution to the protein solution. Mix gently and allow the reaction to proceed for 30-60 minutes at room temperature to facilitate imine formation.

  • Reduction: Add the Reducing Agent Stock solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted aldehyde. Incubate for an additional 30 minutes.

  • Purification: Purify the PEGylated conjugate from unreacted reagents and byproducts. Size-Exclusion Chromatography (SEC) is highly effective for separating the larger conjugate from smaller molecules. Dialysis or centrifugal filtration can also be used.

  • Analysis: Characterize the purified product using SDS-PAGE, HPLC, and/or Mass Spectrometry to confirm the degree of PEGylation and assess purity.

References

Technical Support Center: Troubleshooting Low Yield in m-PEG4-aldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG4-aldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to proteins and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the this compound reaction with a protein?

The reaction of this compound with a protein is a two-step process known as reductive amination.

  • Imine Formation (Schiff Base): The aldehyde group (-CHO) on the this compound reacts with a primary amine group (-NH2) on the protein, typically the N-terminal alpha-amine or the epsilon-amine of a lysine residue. This reaction forms an unstable imine intermediate, also known as a Schiff base. This step is reversible and is favored under slightly acidic to neutral conditions (pH 6-8).[1]

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then used to reduce the imine bond to a stable secondary amine bond, resulting in a covalently linked PEGylated protein.[1][2] Sodium cyanoborohydride is preferred because it selectively reduces the imine in the presence of the aldehyde.[1][3]

Q2: Why is my PEGylation yield consistently low?

Low yield in PEGylation reactions can stem from several factors. The most common culprits include suboptimal reaction conditions, degradation of the this compound reagent, and issues with the protein itself. A systematic approach to troubleshooting is recommended, starting with the most likely causes.

Q3: What are the optimal reaction conditions for this compound conjugation?

Optimal conditions are protein-specific, but a good starting point is a pH range of 6.5 to 7.5. The reaction is typically carried out at room temperature for 2-24 hours or at 4°C overnight. A 5 to 20-fold molar excess of this compound over the protein is a common starting point.

Q4: How can I analyze the results of my PEGylation reaction?

Several analytical techniques can be used to assess the outcome of your reaction:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Size-Exclusion Chromatography (SEC): To separate the PEGylated protein from the unreacted protein and excess PEG reagent.

  • Ion-Exchange Chromatography (IEX): To separate different PEGylated species (e.g., mono-, di-, tri-PEGylated) and positional isomers.

  • Mass Spectrometry (MS): To confirm the exact mass of the PEGylated protein and determine the degree of PEGylation.

Troubleshooting Guide: Low or No Product

Problem: After the reaction, analysis by SDS-PAGE or HPLC shows a low yield of the desired PEGylated product.

This section provides a step-by-step guide to troubleshoot low-yield this compound reactions.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield start Low Yield Observed check_reagents 1. Verify Reagent Quality and Storage start->check_reagents peg_aldehyde This compound degraded? check_reagents->peg_aldehyde check_conditions 2. Evaluate Reaction Conditions ph Suboptimal pH? check_conditions->ph check_protein 3. Assess Protein Integrity and Buffer amine_buffer Competing amines in buffer? check_protein->amine_buffer optimize_purification 4. Optimize Purification Strategy purification_loss Product lost during purification? optimize_purification->purification_loss success Yield Improved reducing_agent Reducing agent inactive? peg_aldehyde->reducing_agent No solution_peg Use fresh this compound. Store at -20°C, protect from moisture. peg_aldehyde->solution_peg Yes reducing_agent->check_conditions No solution_reducing Use fresh reducing agent. Store in a desiccator. reducing_agent->solution_reducing Yes molar_ratio Incorrect molar ratio? ph->molar_ratio No solution_ph Optimize pH (6.5-7.5). Use amine-free buffers. ph->solution_ph Yes time_temp Insufficient time/temp? molar_ratio->time_temp No solution_ratio Increase molar excess of PEG (5x to 20x). molar_ratio->solution_ratio Yes time_temp->check_protein No solution_time_temp Increase reaction time (up to 24h) or temperature (RT). time_temp->solution_time_temp Yes protein_issue Protein aggregation/degradation? amine_buffer->protein_issue No solution_buffer Buffer exchange to PBS, MES, or HEPES. amine_buffer->solution_buffer Yes protein_issue->optimize_purification No solution_protein Check protein purity and stability. Filter before use. protein_issue->solution_protein Yes purification_loss->success No solution_purification Optimize chromatography method (SEC, IEX). Check column compatibility. purification_loss->solution_purification Yes solution_peg->success solution_reducing->success solution_ph->success solution_ratio->success solution_time_temp->success solution_buffer->success solution_protein->success solution_purification->success

Caption: Troubleshooting decision tree for low-yield this compound reactions.

Detailed Troubleshooting Steps

1. Reagent Quality and Storage

  • Possible Cause: Degradation of this compound. The aldehyde group is susceptible to oxidation.

    • Solution: Store this compound at -20°C and protect it from moisture. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Use a fresh vial of the reagent if you suspect degradation. Prepare the reaction mixture immediately after dissolving the this compound.

  • Possible Cause: Inactive reducing agent. Sodium cyanoborohydride is sensitive to moisture.

    • Solution: Use a fresh supply of the reducing agent. Store it in a desiccator to prevent inactivation by moisture.

2. Reaction Conditions

  • Possible Cause: Suboptimal pH. The pH affects both the nucleophilicity of the amine and the stability of the Schiff base.

    • Solution: The optimal pH is often a compromise. While Schiff base formation can be favored at a slightly acidic pH, the overall reductive amination is typically more efficient in the pH range of 6.5-7.5. Use amine-free buffers like PBS, MES, or HEPES. Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target molecule.

  • Possible Cause: Insufficient molar ratio of reactants. An insufficient molar excess of this compound can lead to an incomplete reaction.

    • Solution: Increase the molar ratio of this compound to the protein. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.

  • Possible Cause: Insufficient reaction time or temperature. The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time. Monitor the reaction progress at different time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration. The reaction can be performed at room temperature or at 4°C.

3. Protein and Buffer Issues

  • Possible Cause: Presence of competing amines in the buffer. Buffers like Tris or glycine contain primary amines that will react with the this compound.

    • Solution: If your protein is in a buffer containing primary amines, perform a buffer exchange into an amine-free buffer (e.g., PBS, MES, HEPES) using dialysis or a desalting column before starting the PEGylation reaction.

  • Possible Cause: Protein instability or aggregation. The reaction conditions may be causing your protein to unfold or aggregate, making the amine groups inaccessible.

    • Solution: Ensure your protein is stable and soluble in the chosen reaction buffer and at the reaction temperature. Analyze the protein by SEC before and after the reaction to check for aggregation.

Quantitative Data Summary

The efficiency of this compound reactions is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on reaction yield.

Table 1: Influence of pH on Protein PEGylation Yield

ProteinPEG SizePEG:Protein Molar RatiopHTemperature (°C)Reaction Time (h)Mono-PEGylated Yield (%)Di-PEGylated Yield (%)
Lysozyme5 kDa2:172120~45~25
scFv5 kDa5:142120~50-
scFv5 kDa5:172120~15-

Data extracted from a study on aldehyde PEGylation kinetics and is intended to illustrate the influence of pH.

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeNotes
pH 6.5 - 7.5Protein-dependent, may require optimization.
This compound Molar Excess 5x - 20xHigher excess may be needed for less reactive proteins.
Reducing Agent Concentration 20 - 50 mMSodium Cyanoborohydride (NaBH₃CN).
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rate but may also promote aggregation.
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimum time.
Temperature 4°C or Room TemperatureLower temperature may be beneficial for sensitive proteins.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Protein

This protocol provides a general framework for the PEGylation of a protein with this compound. Optimization for your specific protein is highly recommended.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM MES, pH 6.0, or 100 mM PBS, pH 7.4 (must be amine-free).

  • Reducing Agent Stock: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 10 mM NaOH.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • Purification column (e.g., SEC or IEX).

Procedure:

  • Protein Preparation:

    • If your protein solution contains primary amines (e.g., Tris buffer), exchange it into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the this compound in the Reaction Buffer to a concentration that will achieve the desired molar excess (e.g., 10-fold) immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution.

    • Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature to facilitate imine formation.

    • Add the Reducing Agent Stock to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method. Size-exclusion chromatography (SEC) can be used to remove unreacted PEG and quenching reagent, followed by ion-exchange chromatography (IEX) to separate different PEGylated species.

  • Analysis:

    • Analyze the purified fractions using SDS-PAGE, SEC, and/or mass spectrometry to confirm the degree of PEGylation and purity.

Experimental Workflow Diagram

Experimental_Workflow start Start protein_prep 1. Protein Preparation (Buffer Exchange to Amine-Free Buffer) start->protein_prep peg_prep 2. This compound Preparation (Dissolve in Reaction Buffer) protein_prep->peg_prep reaction 3. Conjugation Reaction (Add PEG to Protein, Mix) peg_prep->reaction reduction 4. Reduction (Add NaBH3CN, Incubate) reaction->reduction quench 5. Quenching (Add Tris Buffer) reduction->quench purify 6. Purification (SEC and/or IEX) quench->purify analyze 7. Analysis (SDS-PAGE, MS, HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for protein PEGylation with this compound.

References

Technical Support Center: Purification of m-PEG4-Aldehyde Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of m-PEG4-aldehyde conjugates. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of these specific conjugates.

Frequently Asked Questions (FAQs)

Q1: How does conjugating this compound to my peptide/small molecule affect its retention time in Reverse-Phase HPLC (RP-HPLC)?

A1: The addition of a PEG chain, even a short one like m-PEG4, generally increases the hydrophobicity of the molecule. In RP-HPLC, which separates compounds based on hydrophobicity, this results in a longer retention time for the PEGylated conjugate compared to the unconjugated starting material.[1][2] The elution order on a typical C18 or C8 column will be:

  • Unconjugated hydrophilic peptide/small molecule (earliest elution).

  • This compound conjugate (later elution).

  • Excess unreacted this compound reagent (can vary, but often elutes late).

Q2: What is the best type of HPLC column to use for purifying my this compound conjugate?

A2: For most peptide and small molecule conjugates, a C18 or C8 reversed-phase column is the standard choice. For larger protein conjugates, a column with a wider pore size (300 Å) and potentially a less hydrophobic stationary phase, like C4 , may provide better resolution and recovery.[3]

Q3: My this compound conjugate does not have a strong UV chromophore. How can I detect it?

A3: If your molecule of interest lacks a UV-absorbing group, detection can be challenging. Standard UV detectors are often set to 214-220 nm to detect peptide bonds.[4] If your conjugate is a non-peptide small molecule without a chromophore, you may need to consider alternative detection methods:

  • Evaporative Light Scattering Detector (ELSD): This is a good option for non-volatile analytes that lack a chromophore. It is compatible with gradient elution.[]

  • Refractive Index (RI) Detector: While sensitive to any analyte, RI detectors are not compatible with gradient elution, which is often necessary for purifying reaction mixtures.

  • Mass Spectrometry (MS): HPLC-MS provides mass information, which is invaluable for identifying the correct fractions containing your conjugate.

Q4: I see a very broad peak for my conjugate. What could be the cause?

A4: While this compound is a discrete, uniform molecule (which minimizes peak broadening from PEG dispersity), other factors can cause broad peaks:

  • Secondary Interactions: The conjugate may be interacting with the silica backbone of the column. Adding a small amount of trifluoroacetic acid (TFA) (0.1%) or formic acid (0.1%) to the mobile phase can reduce this effect.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller amount.

  • Slow Kinetics: The kinetics of adsorption/desorption on the column can be slow. Increasing the column temperature (e.g., to 40-45°C) can sometimes result in sharper peaks.

  • Column Degradation: The column itself may be compromised. Try cleaning it according to the manufacturer's instructions or replacing it.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound conjugates.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common HPLC issues.

G cluster_p1 Troubleshooting: Poor Resolution cluster_p2 Troubleshooting: Peak Shape Issues cluster_p3 Troubleshooting: Missing Peak cluster_p4 Troubleshooting: High Backpressure start Problem Observed p1 Poor Resolution or Co-eluting Peaks start->p1 p2 Broad or Tailing Peaks start->p2 p3 No Peak or Very Small Peak for Conjugate start->p3 p4 High Backpressure start->p4 s1_1 Optimize Gradient p1->s1_1 s2_1 Check Mobile Phase pH (add 0.1% TFA) p2->s2_1 s3_1 Confirm Conjugation Reaction (e.g., via LC-MS) p3->s3_1 s4_1 Filter Sample p4->s4_1 s1_2 Change Column (e.g., different phase or longer) s1_1->s1_2 s1_3 Adjust Flow Rate (lower for better resolution) s1_2->s1_3 s2_2 Reduce Sample Load s2_1->s2_2 s2_3 Increase Column Temp s2_2->s2_3 s2_4 Check for Column Void s2_3->s2_4 s3_2 Check UV Wavelength s3_1->s3_2 s3_3 Increase Injection Volume s3_2->s3_3 s3_4 Precipitation? (check sample solubility) s3_3->s3_4 s4_2 Check for Blockage (tubing, frits, guard column) s4_1->s4_2 s4_3 Wash Column s4_2->s4_3

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution between the conjugate and unreacted starting material or byproducts.Inappropriate Gradient: The gradient may be too steep, causing components to elute too closely together.Flatten the gradient. Decrease the rate of change of the organic solvent (e.g., from a 5-80% B over 20 min to a 5-80% B over 40 min). A shallower gradient provides more time for separation.
Wrong Column Chemistry: The column stationary phase (e.g., C18) may not provide enough selectivity.Try a different stationary phase (e.g., C8, C4, or Phenyl-Hexyl) to alter the selectivity of the separation.
Peak tailing for the conjugate peak.Secondary Interactions: The analyte may be interacting with active sites on the silica support.Ensure your mobile phase contains an ion-pairing agent like 0.1% TFA or 0.1% formic acid to mask these sites.
Column Contamination/Degradation: The column inlet frit may be partially blocked, or the stationary phase may be degraded.1. Wash the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, water).2. Replace the column if washing does not restore performance.
Unreacted this compound co-elutes with the product. Similar Hydrophobicity: The excess PEG reagent may have similar retention characteristics to your conjugate under the current conditions.This is less common with short PEGs and hydrophilic peptides but can occur. Optimize the gradient to maximize separation. Consider using a different organic solvent (e.g., methanol instead of acetonitrile) which can alter selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative for separating the highly polar PEG reagent from the less polar conjugate.
Variable or drifting retention times. Poor Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection.Increase the column equilibration time between runs. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.
Mobile Phase Issues: The mobile phase was prepared incorrectly, or the solvents are evaporating, changing the composition over time.1. Prepare fresh mobile phase daily.2. Keep solvent bottles capped to minimize evaporation.
Temperature Fluctuations: The ambient temperature of the lab is changing, affecting retention.Use a column thermostat to maintain a constant temperature.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide-m-PEG4-Aldehyde Conjugate

This protocol provides a starting point for purifying a peptide conjugate. The gradient may need to be optimized based on the hydrophobicity of the specific peptide.

1. Materials & Equipment:

  • Crude reaction mixture containing the peptide-m-PEG4-aldehyde conjugate.

  • HPLC system with a gradient pump and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • 0.22 µm syringe filter.

2. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

3. HPLC Method:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp. Ambient or 30-40°C
Detection UV at 214 nm and 280 nm
Injection Vol. 20 - 100 µL (analytical scale)
Gradient See table below

Gradient Program:

Time (min)% Mobile Phase B
0.05
5.05
35.065
40.095
45.095
46.05
55.05

4. Procedure Workflow:

G prep 1. Sample Preparation (Dissolve & Filter) equil 2. Column Equilibration (Run at initial %B for 10-15 min) prep->equil inject 3. Sample Injection equil->inject run 4. Gradient Elution (Separate components) inject->run collect 5. Fraction Collection (Collect peaks of interest) run->collect analyze 6. Analysis of Fractions (Analytical HPLC or LC-MS) collect->analyze pool 7. Pool & Lyophilize (Combine pure fractions & dry) analyze->pool

Caption: Standard workflow for HPLC purification and analysis.

5. Post-Purification:

  • Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity and identity of the conjugate.

  • Pool the fractions containing the pure product.

  • Remove the solvent via lyophilization to obtain the purified conjugate as a solid.

References

Technical Support Center: Stability of Proteins Modified with m-PEG4-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of proteins with m-PEG4-aldehyde.

Frequently Asked Questions (FAQs)

General Concepts and Stability

Q1: What are the primary benefits of modifying a protein with this compound?

A1: Modifying a protein with polyethylene glycol (PEG), a process known as PEGylation, can significantly enhance its therapeutic properties.[1][2] Key benefits include improved bioavailability, increased serum half-life by reducing renal clearance, enhanced solubility and stability, and reduced immunogenicity and susceptibility to proteolytic degradation.[3][4][5] The this compound is a specific reagent that allows for the covalent attachment of a PEG chain to the protein.

Q2: How does PEGylation with this compound affect the conformational stability of a protein?

A2: The impact of PEGylation on protein conformational stability can vary. It may increase, decrease, or have no effect on stability, and in some cases, conflicting results have been reported for the same protein. Generally, higher molecular weight PEGs and a higher degree of PEGylation tend to enhance both conformational and colloidal stability. The stabilizing effect is often attributed to PEG excluding water from the protein's surface and reducing structural dynamics. The site of PEG attachment is also a critical factor.

Q3: What factors influence the stability of the final PEGylated protein conjugate?

A3: Several factors influence the stability of the final product. The molecular weight of the PEG chain and the degree of PEGylation are crucial, with larger PEGs and more attached chains generally leading to increased thermal and physical stability. The specific site of PEGylation on the protein surface also plays a significant role in the conformational stability of the conjugate. Additionally, the stability of the linkage itself is important; the secondary amine bond formed through reductive amination with this compound is stable.

Reaction Chemistry

Q4: What is the chemical reaction for modifying a protein with this compound?

A4: The modification occurs via a two-step process called reductive amination.

  • Schiff Base Formation: The aldehyde group (-CHO) on the this compound reacts with a primary amine group (-NH2) on the protein, typically the N-terminal alpha-amine or the epsilon-amine of a lysine residue. This forms a reversible and unstable intermediate called an imine or Schiff base.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to reduce the unstable imine bond to a stable, covalent secondary amine bond.

Q5: How can site-specific modification of the N-terminus be achieved with this compound?

A5: Site-specific modification of the N-terminal α-amine group can be achieved by controlling the reaction pH. By maintaining a slightly acidic pH (typically between 5.0 and 6.5), the reaction preferentially targets the N-terminus. This is due to the difference in pKa values between the N-terminal α-amine and the ε-amino groups of lysine residues.

Troubleshooting Guide

This guide addresses common issues encountered during protein modification with this compound.

Low Reaction Yield or Incomplete Reaction

Q1: I am observing a low yield of my PEGylated protein. What are the possible causes and solutions?

A1: Low yield is a common issue that can stem from several factors. A systematic troubleshooting approach is recommended.

Possible Cause Solution Citations
Suboptimal pH Ensure the reaction buffer is at the optimal pH, typically between 5.0 and 7.0. A pH around 6 is a good starting point. If the pH is too low, protein amine groups will be protonated and non-nucleophilic.
Degraded this compound Reagent Aldehydes can degrade over time, especially with improper storage or hydrolysis in aqueous solutions. Store this compound at -20°C, protect it from moisture, and use a fresh vial if degradation is suspected. Prepare the reaction mixture immediately after dissolving the reagent.
Inactive Reducing Agent The reducing agent (e.g., sodium cyanoborohydride) is critical for stabilizing the Schiff base. If it has lost activity due to moisture, the reaction will not proceed to completion. Use a fresh supply and store it in a desiccator.
Insufficient Molar Ratio of PEG The reaction may be incomplete if there is not enough this compound. Increase the molar ratio of this compound to the protein. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized.
Inadequate Reaction Time or Temperature The reaction may not have reached completion. Increase the reaction time and monitor the progress at various time points (e.g., 2, 4, 8, and 24 hours). The reaction can be run at room temperature or 4°C.
Competing Amines in Buffer Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the aldehyde. Use an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or acetate.
Protein Aggregation During PEGylation

Q2: My protein is aggregating during the PEGylation reaction. How can I prevent this?

A2: Aggregation can be a significant problem during PEGylation. Here are some common causes and solutions.

Possible Cause Solution Citations
Pre-existing Aggregates in Starting Material Aggregates in the initial protein sample can act as seeds for further aggregation. Ensure the starting protein is monomeric and highly pure before beginning the reaction.
High Degree of PEGylation (Multi-PEGylation) A high degree of modification, especially at neutral or higher pH where lysine residues are more reactive, can lead to aggregation. Lower the molar ratio of PEG to protein and consider a lower pH (5.0-6.5) to favor N-terminal modification.
Unfavorable Buffer Conditions The buffer composition, including pH and ionic strength, can affect protein stability. Screen different amine-free buffers (e.g., PBS, HEPES) and pH values to find conditions that maintain protein solubility.
Reaction Temperature Higher temperatures can sometimes induce protein unfolding and aggregation. Try performing the reaction at a lower temperature, such as 4°C, although this may require a longer incubation time.
Product Heterogeneity

Q3: My final product is a heterogeneous mixture of species (unmodified, mono-PEGylated, multi-PEGylated). How can I improve homogeneity?

A3: Achieving a homogeneous product is key for therapeutic applications.

Possible Cause Solution Citations
Non-selective Reaction Conditions Reaction at neutral or high pH increases the reactivity of lysine residues, leading to multiple PEG chains being attached. For a more homogeneous, mono-PEGylated product, perform the reaction at a slightly acidic pH (5.0-6.5) to favor the N-terminus.
High Molar Excess of PEG Reagent A very high molar excess of this compound increases the likelihood of multi-PEGylation. Optimize the molar ratio by starting with a lower ratio (e.g., 5:1 PEG to protein) and titrating upwards.
Reaction Stopped Too Late For optimal selectivity and yield of the mono-PEGylated species, the reaction should be stopped before the highest concentration of this species is reached, as further incubation can lead to di-PEGylation. Monitor the reaction over time to determine the optimal endpoint.
Inefficient Purification The purification method may not be adequately separating the different PEGylated species. Use high-resolution chromatography techniques like ion-exchange chromatography (IEX) to separate species with different numbers of attached PEGs, following an initial size-exclusion chromatography (SEC) step to remove unreacted PEG.

Experimental Protocols and Data

Protocol: General Procedure for Protein Modification with this compound

This protocol provides a general framework. Optimization of parameters such as protein concentration, molar ratios, pH, and reaction time is crucial for each specific protein.

1. Materials and Reagents:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 6.0-7.4)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction Buffer (e.g., 100 mM phosphate buffer)

  • Purification system (e.g., SEC-HPLC, IEX-HPLC)

2. Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration (e.g., 1-5 mg/mL) in the chosen Reaction Buffer. If the protein is in an incompatible buffer, perform a buffer exchange.

  • PEGylation Reaction:

    • Bring the this compound vial to room temperature before opening to prevent moisture condensation.

    • Add this compound to the protein solution to achieve the desired molar excess (e.g., a 5 to 20-fold molar excess over the protein). Mix gently.

    • Incubate the mixture for 30-60 minutes at room temperature to allow for Schiff base formation.

  • Reduction Step:

    • Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer (e.g., 100 mM).

    • Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction for 2 to 24 hours at either room temperature or 4°C with gentle mixing. The optimal time should be determined empirically.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts. A common strategy is to first use size-exclusion chromatography (SEC) to remove unreacted PEG and quenching reagent, followed by ion-exchange chromatography (IEX) to separate the native protein from mono- and multi-PEGylated species.

Characterization of PEGylated Proteins

Thorough characterization is essential to confirm the success of the PEGylation reaction and assess the quality of the final product.

Analytical Method Purpose Expected Outcome Citations
SDS-PAGE Assess the increase in apparent molecular weight and purity.A band shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.
Size Exclusion Chromatography (SEC-HPLC) Determine the hydrodynamic size, assess for aggregation, and quantify purity.The PEGylated protein will elute earlier (shorter retention time) than the native protein due to its larger hydrodynamic radius.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Determine the precise molecular weight and confirm the number of attached PEG chains.A mass increase corresponding to the molecular weight of the this compound for each conjugated PEG molecule.
Peptide Mapping Identify the specific site(s) of PEGylation.Analysis of peptide fragments after enzymatic digestion will reveal the modified amino acid residue(s).
Biological Activity Assay Evaluate the functional integrity of the PEGylated protein.Determine if and to what extent PEGylation has impacted the protein's biological function.
Quantitative Data Summary

The following table summarizes typical reaction parameters that require optimization for successful PEGylation using m-PEG-aldehyde.

Parameter Typical Range Considerations Citations
pH 5.0 - 8.0Influences the reactivity of amine groups. Slightly acidic pH (5.0-6.5) favors N-terminal modification.
Molar Ratio (PEG:Protein) 5:1 to 50:1A higher ratio generally leads to a higher degree of PEGylation but increases the risk of modifying multiple sites and causing aggregation.
Reaction Time 2 - 24 hoursLonger times can increase yield but may also lead to protein degradation or aggregation. Should be optimized.
Temperature 4°C - 25°CLower temperatures can help maintain protein stability but may require longer reaction times.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency but may also increase the risk of aggregation.
Reducing Agent Concentration 20 - 50 mM NaBH₃CNSufficient concentration is needed to drive the reduction of the Schiff base to a stable bond.

Visualizations

Experimental Workflow for Protein PEGylation

PEGylation_Workflow A 1. Protein Preparation (Buffer Exchange, Concentration) B 2. Schiff Base Formation (Add this compound) A->B C 3. Reduction (Add NaBH3CN) B->C D 4. Incubation (2-24h, 4°C or RT) C->D E 5. Quench Reaction (Add Tris Buffer) D->E F 6. Purification (e.g., SEC, IEX) E->F G 7. Characterization (SDS-PAGE, MS, HPLC) F->G H Final PEGylated Protein G->H

Caption: A typical experimental workflow for protein modification.

Troubleshooting Aggregation Issues

Aggregation_Troubleshooting start Problem: Protein Aggregation Observed q1 Is starting protein monomeric and pure? start->q1 sol1 Solution: Purify protein before reaction (e.g., SEC) q1->sol1 No q2 Is reaction pH > 7.0? q1->q2 Yes end_node Aggregation Minimized sol1->end_node sol2 Solution: Lower pH to 5.0-6.5 to reduce lysine reactivity q2->sol2 Yes q3 Is PEG:Protein molar ratio high? q2->q3 No sol2->end_node sol3 Solution: Decrease molar excess of this compound q3->sol3 Yes sol4 Solution: Lower reaction temperature to 4°C q3->sol4 No sol3->end_node sol4->end_node

Caption: A decision tree for troubleshooting protein aggregation.

Key Parameter Relationships in PEGylation

Parameter_Relationships cluster_0 Reaction Conditions cluster_1 Protein Properties pH Reaction pH Degree Degree of PEGylation pH->Degree affects Homogeneity Product Homogeneity pH->Homogeneity controls MolarRatio Molar Ratio (PEG:Protein) MolarRatio->Degree increases Aggregation Aggregation Risk MolarRatio->Aggregation increases Time Reaction Time Time->Degree increases Stability Conjugate Stability Degree->Stability influences Degree->Aggregation can increase

Caption: Logical relationships between parameters and outcomes.

References

Navigating m-PEG4-Aldehyde Conjugations: A Technical Support Guide to Preventing Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Shanghai, China – November 28, 2025 – Researchers and drug development professionals frequently encounter the challenge of aggregation when working with m-PEG4-aldehyde conjugates. This technical support center provides a comprehensive guide with troubleshooting strategies and frequently asked questions to ensure successful, aggregation-free conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation during this compound conjugation?

A1: Aggregation during the PEGylation process with this compound is a multifaceted issue. Key contributing factors include:

  • Suboptimal pH: The reaction of the aldehyde group with primary amines on the protein is pH-dependent. A pH that is too low can lead to protonation of the amine groups, reducing their nucleophilicity, while a pH that is too high can increase the reactivity of lysine residues, potentially leading to multi-PEGylation and aggregation.[1] Proteins are also least soluble at their isoelectric point (pI), and if the reaction buffer pH is close to the protein's pI, aggregation is more likely.

  • Inappropriate Molar Ratio: A high molar excess of this compound can drive the reaction to completion but also increases the risk of multi-PEGylation, where multiple PEG molecules attach to a single protein. This extensive modification of the protein surface can lead to aggregation.[1]

  • Pre-existing Aggregates: If the initial protein sample contains even a small amount of aggregates, these can act as seeds, promoting further aggregation during the conjugation process.

  • Buffer Composition: The use of buffers containing primary amines, such as Tris, will compete with the protein for reaction with the this compound, reducing conjugation efficiency and potentially leading to side reactions.

  • Protein Instability: The inherent stability of the protein under the specific reaction conditions (temperature, incubation time) is crucial. Some proteins are prone to unfolding and aggregation when subjected to changes in their environment.

Q2: How can I prevent aggregation before starting the conjugation reaction?

A2: Proactive measures are critical for preventing aggregation. Before initiating the PEGylation reaction, ensure the following:

  • High-Purity Monomeric Protein: Start with a highly pure and monomeric protein solution. Pre-existing aggregates can be removed using size exclusion chromatography (SEC).

  • Optimal Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or sodium acetate.[1]

  • Appropriate pH: Choose a buffer pH that is optimal for both the reaction and the stability of your specific protein, generally avoiding the protein's isoelectric point.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its reactivity and prevent degradation, this compound should be stored at -20°C and protected from moisture. Before use, allow the reagent to warm to room temperature before opening the vial to prevent condensation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting aggregation issues encountered during this compound conjugation experiments.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Adding this compound High concentration of organic solvent (e.g., DMSO, DMF) in the this compound stock solution causing "solvent shock" and protein denaturation.Add the this compound stock solution to the protein solution slowly and with gentle mixing. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
Gradual Increase in Turbidity or Visible Aggregates During Incubation Suboptimal reaction conditions (pH, temperature, molar ratio) leading to protein instability or multi-PEGylation.Optimize reaction parameters. Perform small-scale screening experiments to test a range of pH values, molar ratios of this compound to protein, and incubation temperatures.
Pre-existing aggregates in the protein stock acting as nucleation sites.Purify the starting protein material using Size Exclusion Chromatography (SEC) to remove any existing aggregates before the conjugation reaction.
High Molecular Weight Species Observed in Post-Reaction Analysis (e.g., SEC) Multi-PEGylation leading to the formation of larger, soluble aggregates.Decrease the molar excess of this compound in the reaction. A lower molar ratio will favor mono-PEGylation.
Intermolecular cross-linking if a bifunctional PEG was used inadvertently.Verify the identity and purity of the this compound reagent. Ensure it is a monofunctional PEG derivative.

Quantitative Data on Factors Influencing Aggregation

The following tables provide illustrative data on how reaction parameters can influence the outcome of a PEGylation reaction. Note that optimal conditions are protein-specific and should be determined empirically.

Table 1: Influence of Reaction pH on PEGylation Outcome

pHPredominant Site of PEGylationDegree of PEGylationRisk of Aggregation
5.0N-terminusLow (mono-PEGylated)Low
6.5N-terminus and some LysinesModerateModerate
8.0Lysines and N-terminusHigh (multi-PEGylated)High
This table illustrates a general trend. Optimal pH is protein-specific and must be determined experimentally.[1]

Table 2: Effect of PEG:Protein Molar Ratio on Product Distribution

PEG:Protein Molar RatioUnmodified ProteinMono-PEGylatedMulti-PEGylatedAggregates
1:1HighModerateLowLow
5:1LowHighModerateModerate
20:1Very LowLowHighHigh
This table presents a hypothetical scenario to demonstrate the impact of molar ratio. Actual results will vary depending on the protein and reaction conditions.[1]

Table 3: Common Stabilizing Excipients and Recommended Starting Concentrations

ExcipientStarting ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a starting point for the PEGylation of a protein via reductive amination. Optimization for each specific protein is essential.

Materials:

  • Protein of interest

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like pyridine borane.

  • Reaction Buffer: Amine-free buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.4).

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0.

  • Purification System: Size Exclusion Chromatography (SEC) system.

Procedure:

  • Protein Preparation:

    • Ensure the protein is in the desired amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Confirm the absence of aggregates in the starting material by analytical SEC.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in the reaction buffer to the desired stock concentration.

  • Reaction Initiation:

    • Add the calculated amount of this compound stock solution to the protein solution to achieve the desired molar excess.

    • Mix gently and incubate at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

  • Reduction:

    • Add the reducing agent (e.g., sodium cyanoborohydride to a final concentration of 20 mM).

    • Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle agitation. The optimal time and temperature should be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, add the quenching solution to consume any unreacted this compound.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG, protein, and other reaction components using Size Exclusion Chromatography (SEC).

Protocol for Monitoring Aggregation by Size Exclusion Chromatography (SEC)

SEC is a powerful technique to separate molecules based on their size and is ideal for monitoring the formation of aggregates.

Materials:

  • SEC column with an appropriate molecular weight range.

  • SEC mobile phase (e.g., PBS).

  • HPLC or FPLC system with a UV detector.

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Take an aliquot of the reaction mixture at different time points (e.g., 0, 1, 4, and 24 hours).

    • If the reaction was quenched, use the quenched sample.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Elution:

    • Inject the sample onto the equilibrated SEC column.

    • Elute the sample with the mobile phase at a constant flow rate.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Aggregates will elute first, followed by the PEGylated protein, and then the unmodified protein.

    • Quantify the area under each peak to determine the percentage of aggregates, monomeric conjugate, and unmodified protein.

Visualizing the Process: Diagrams

References

Technical Support Center: Optimizing m-PEG4-aldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG4-aldehyde reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the reaction between this compound and a primary amine?

The reaction of this compound with a primary amine, such as the N-terminus of a protein or the side chain of a lysine residue, proceeds via a two-step process known as reductive amination. The first step involves the formation of a Schiff base (an imine) between the aldehyde group of the this compound and the amine group of the molecule. This initial reaction is reversible. The second step is the reduction of the unstable Schiff base to a stable secondary amine bond using a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).

Q2: What is the optimal pH for this compound conjugation reactions?

The optimal pH for this compound conjugation is a critical parameter that influences both the reaction rate and the selectivity of the modification. The reaction is highly pH-dependent, with different pH ranges favoring different outcomes:

  • Slightly Acidic to Neutral pH (6.0 - 7.5): This range is generally considered optimal for the initial and rapid formation of the Schiff base intermediate.[1]

  • Acidic pH (below 6.0): Lowering the pH can be used to achieve site-specific PEGylation at the N-terminus of a protein. This is because the N-terminal α-amino group is less protonated and therefore more nucleophilic at a lower pH compared to the ε-amino groups of lysine residues.[2]

  • Alkaline pH (above 7.5): Higher pH can lead to an increased rate of reaction with lysine residues. However, it also increases the risk of side reactions, such as the Cannizzaro reaction, where the aldehyde disproportionates into an alcohol and a carboxylic acid, reducing the overall efficiency of the desired conjugation.[3]

Q3: Which buffers are recommended for this reaction?

It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the target molecule for reaction with the this compound. Recommended buffers include:

  • Phosphate buffer

  • HEPES buffer

  • MES buffer

Q4: What are common side reactions to be aware of?

The primary side reaction of concern is the Cannizzaro reaction, which can occur under basic conditions (high pH).[3] In this reaction, two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid. This consumes the this compound and reduces the yield of the desired PEGylated product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The pH of the reaction mixture is outside the optimal range for Schiff base formation or reduction.Verify the pH of your reaction buffer and adjust it to the optimal range (typically 6.0-7.5 for general conjugation or lower for N-terminal specificity). Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction.
Inefficient Reducing Agent: The reducing agent (e.g., sodium cyanoborohydride) may have degraded or is not present at a sufficient concentration.Use a fresh stock of the reducing agent. Ensure it is added at the recommended concentration (typically a molar excess relative to the this compound).
Hydrolysis of Schiff Base: The intermediate Schiff base is unstable and can hydrolyze back to the starting materials.The reduction step should be initiated promptly after the initial incubation period for Schiff base formation to trap the intermediate as a stable secondary amine.
Poor N-terminal Selectivity pH is too high: A higher pH will deprotonate the ε-amino groups of lysine residues, making them more reactive and leading to less specific conjugation.For N-terminal specific PEGylation, perform the reaction at a lower pH (e.g., 5.0-6.5) to take advantage of the pKa difference between the N-terminal α-amino group and lysine ε-amino groups.[2]
Presence of Unexpected Byproducts High pH causing side reactions: The presence of byproducts may indicate that side reactions, such as the Cannizzaro reaction, are occurring.Avoid high pH conditions. Maintain the reaction pH in the slightly acidic to neutral range.
Protein Aggregation Suboptimal buffer conditions: The pH or ionic strength of the buffer may be promoting protein aggregation.Screen different buffer conditions to find one that maintains the stability of your protein. Consider the use of stabilizing excipients.

Data Presentation

The following table summarizes the general effect of pH on the reaction efficiency of this compound with primary amines. The efficiency values are illustrative and represent the expected trend. Actual efficiencies will vary depending on the specific protein, buffer conditions, and other reaction parameters.

pH Relative Reaction Rate Primary Target Potential Side Reactions Typical Conjugation Efficiency
5.0 - 6.5ModerateN-terminal α-amino groupLow60-80%
6.5 - 7.5HighN-terminal α-amino and Lysine ε-amino groupsMinimal85-95%
7.5 - 8.5HighLysine ε-amino groupsIncreased risk of Cannizzaro reaction70-90%
> 8.5Very HighLysine ε-amino groupsHigh risk of Cannizzaro reaction< 70%

Experimental Protocols

Key Experiment: pH Optimization for Protein PEGylation with this compound

This protocol outlines a general procedure for optimizing the reaction pH for the conjugation of this compound to a protein.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffers:

    • 100 mM MES, pH 5.5

    • 100 mM Phosphate buffer, pH 6.5

    • 100 mM HEPES buffer, pH 7.5

    • 100 mM Borate buffer, pH 8.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., SDS-PAGE, HPLC, mass spectrometer)

Procedure:

  • Protein Preparation: Dissolve the protein in each of the reaction buffers to a final concentration of 1-5 mg/mL.

  • This compound Preparation: Prepare a stock solution of this compound in the corresponding reaction buffer. The concentration should be calculated to achieve a 10- to 20-fold molar excess over the protein in the final reaction mixture.

  • Reaction Initiation: Add the this compound stock solution to the protein solutions for each pH condition.

  • Schiff Base Formation: Incubate the reaction mixtures at room temperature for 1-2 hours with gentle mixing.

  • Reduction: Prepare a fresh stock solution of sodium cyanoborohydride in the respective reaction buffers. Add the reducing agent to each reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Continue the incubation for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: (Optional) Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purification: Purify the PEGylated protein from each reaction mixture using an appropriate chromatography method to remove unreacted this compound and other small molecules.

  • Analysis: Analyze the purified samples from each pH condition using SDS-PAGE to visualize the extent of PEGylation, and quantify the reaction efficiency using HPLC or mass spectrometry.

Visualizations

pH_Effect_on_Reaction cluster_input Reactants cluster_reaction Reductive Amination cluster_pH Effect of pH This compound This compound Schiff_Base Schiff Base Intermediate (Unstable) This compound->Schiff_Base Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Schiff_Base Stable_Conjugate Stable PEG-Protein Conjugate Schiff_Base->Stable_Conjugate Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Stable_Conjugate Low_pH Low pH (5.0-6.5) Favors N-terminal selectivity Low_pH->Schiff_Base Influences Selectivity Optimal_pH Optimal pH (6.5-7.5) Favors high efficiency Optimal_pH->Schiff_Base Influences Rate High_pH High pH (>7.5) Risk of side reactions High_pH->this compound Side Reactions

Caption: Logical workflow of pH effect on this compound reaction.

experimental_workflow Start Start Protein_Prep 1. Prepare Protein Solution in Buffers of Varying pH Start->Protein_Prep PEG_Prep 2. Prepare this compound Stock Solution Protein_Prep->PEG_Prep Reaction_Init 3. Initiate Reaction PEG_Prep->Reaction_Init Schiff_Base_Form 4. Incubate for Schiff Base Formation Reaction_Init->Schiff_Base_Form Reduction_Step 5. Add Reducing Agent Schiff_Base_Form->Reduction_Step Incubate_Final 6. Final Incubation Reduction_Step->Incubate_Final Quench 7. Quench Reaction (Optional) Incubate_Final->Quench Purify 8. Purify Conjugate Quench->Purify Analyze 9. Analyze Results Purify->Analyze End End Analyze->End

Caption: Experimental workflow for pH optimization.

References

Technical Support Center: Controlling the Degree of PEGylation with m-PEG4-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you control the degree of PEGylation when using m-PEG4-aldehyde.

Troubleshooting Guide

This section addresses specific issues you may encounter during your PEGylation experiments.

Issue 1: Low Yield of PEGylated Product

Question: Why is my PEGylation yield consistently low when using this compound?

Answer: Low yield in PEGylation reactions can be attributed to several factors, ranging from suboptimal reaction conditions to reagent degradation. A systematic troubleshooting approach is recommended.[1]

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Reaction pH The formation of the initial Schiff base between the aldehyde and the amine is most efficient at a slightly acidic pH (typically 5.0-7.0)[1][2]. Verify the pH of your reaction buffer before adding reagents. Buffers like phosphate, HEPES, and acetate are suitable. Avoid amine-containing buffers such as Tris, as they will compete with your target molecule for the PEG reagent[3].
Degraded this compound The aldehyde group is susceptible to oxidation and hydrolysis[2]. Store this compound at -20°C, protected from moisture and light. Prepare solutions fresh for each experiment to avoid degradation.
Inactive Reducing Agent A reducing agent, like sodium cyanoborohydride (NaBH₃CN), is essential to convert the unstable imine intermediate to a stable secondary amine bond. If the reducing agent has lost activity, the reaction will not proceed to completion. Use a fresh supply of the reducing agent.
Insufficient Reaction Time or Temperature The reaction may not have reached completion. Increase the reaction time and monitor progress at various intervals (e.g., 2, 4, 8, 24 hours). While reactions can be performed at room temperature, incubation at 4°C overnight can also be effective and may minimize degradation.
Inappropriate Molar Ratio The ratio of this compound to your protein or peptide is critical. A low ratio may result in incomplete PEGylation. Empirically determine the optimal molar ratio by testing a range (e.g., 5:1 to 50:1 PEG:protein).

Issue 2: Protein/Peptide Aggregation During PEGylation

Question: My protein is aggregating and precipitating during the PEGylation reaction. How can I prevent this?

Answer: Aggregation during PEGylation can be caused by several factors, including intermolecular cross-linking and changes in protein stability upon PEGylation.

Possible Causes and Solutions:

Possible Cause Solution
Intermolecular Cross-linking If your target molecule has multiple reactive amine groups, excessive PEGylation can lead to cross-linking between molecules. Optimize the molar ratio of this compound to your target; a lower ratio can reduce the likelihood of cross-linking. Consider using a more dilute reaction mixture.
Suboptimal pH Leading to Multi-PEGylation Higher pH (above 7.0) increases the reactivity of lysine residues, leading to a higher degree of PEGylation which can sometimes cause aggregation. A lower pH (around 5.0-6.5) favors more selective PEGylation of the N-terminal amine, which may reduce aggregation.
Pre-existing Aggregates in Starting Material Aggregates in your initial protein sample can act as seeds for further aggregation. Ensure your protein is monomeric and highly purified before starting the PEGylation reaction.
Conjugate Instability The resulting PEGylated protein may have different solubility characteristics. Experiment with different buffer conditions (e.g., varying ionic strength or adding excipients like arginine or glycerol) to enhance the solubility of the conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the reaction between this compound and a protein?

The reaction is a two-step process called reductive amination.

  • Schiff Base Formation: The aldehyde group (-CHO) of this compound reacts with a primary amine group (-NH2) on the protein (typically the N-terminus or the ε-amine of a lysine residue) to form an unstable imine, also known as a Schiff base. This reaction is reversible.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to reduce the imine bond to a stable secondary amine bond, forming the final PEGylated conjugate.

Q2: How can I control the degree of PEGylation?

The degree of PEGylation, or the number of PEG molecules attached to each protein, can be controlled by several factors:

  • Molar Ratio: Adjusting the molar excess of this compound to the protein is a primary method for controlling the extent of PEGylation.

  • pH: The reaction pH influences which amine groups are most reactive. At a lower pH (around 5.0-6.5), the N-terminal α-amine is more reactive than the ε-amines of lysine residues, allowing for more site-specific PEGylation. At higher pH values, lysine residues become more reactive, leading to a higher degree of PEGylation.

  • Reaction Time: The duration of the reaction will affect the extent of PEGylation. Shorter reaction times will generally result in a lower degree of PEGylation.

Q3: What are the common side reactions with this compound and how can they be minimized?

Side Reaction Description Prevention
Oxidation of Aldehyde The aldehyde group can be oxidized to a carboxylic acid, rendering it unreactive towards amines.Use fresh this compound, store it properly, and prepare solutions immediately before use.
Cannizzaro Reaction At high pH, this compound can undergo disproportionation to form a primary alcohol and a carboxylic acid.Maintain the reaction pH within the optimal range of 5.0-7.0.
Hydrolysis of Imine The Schiff base intermediate is susceptible to hydrolysis, which is a reversible reaction.Ensure the presence of a sufficient concentration of a stable reducing agent to drive the reaction towards the stable secondary amine.

Q4: How can I analyze the degree of PEGylation?

Several analytical techniques can be used to characterize your PEGylated product:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, allowing for the separation of non-PEGylated protein from its PEGylated forms.

  • High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase (RP-HPLC) and ion-exchange (IEX-HPLC) can be used to separate and quantify different PEGylated species.

  • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the degree of PEGylation.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to quantitatively determine the degree of PEGylation.

Experimental Protocols

General Protocol for Reductive Amination with this compound

This protocol provides a general starting point. Optimization of specific conditions is recommended for each unique protein.

Materials:

  • This compound

  • Target protein/peptide in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)

  • Reducing agent stock solution (e.g., 5 M Sodium Cyanoborohydride in 1 N NaOH)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Purification column (e.g., SEC)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.

  • This compound Preparation: Immediately before use, dissolve the this compound in the reaction buffer to a desired stock concentration.

  • Reaction Initiation: Add the desired molar excess of the this compound solution to the protein solution. A starting point of 10- to 20-fold molar excess is common. Mix gently.

  • Schiff Base Formation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring to form the Schiff base intermediate.

  • Reduction: Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde. Incubate for 30-60 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using a suitable chromatography method, such as size-exclusion chromatography.

  • Analysis: Characterize the purified product using methods like SDS-PAGE, HPLC, and/or Mass Spectrometry to determine the degree of PEGylation.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein_Solution Prepare Protein Solution (e.g., 100mM Phosphate Buffer, pH 6.0-7.0) Mix Combine Protein and This compound (Desired Molar Ratio) Protein_Solution->Mix PEG_Solution Prepare Fresh This compound Solution PEG_Solution->Mix Schiff_Base Incubate (1-2h RT or 4°C O/N) Schiff Base Formation Mix->Schiff_Base Reduction Add Reducing Agent (e.g., NaBH3CN) Schiff_Base->Reduction Incubate_2 Incubate (2-4h RT or 4°C O/N) Stable Amine Bond Formation Reduction->Incubate_2 Quench Quench Reaction (e.g., Tris or Glycine) Incubate_2->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Degree of PEGylation (SDS-PAGE, HPLC, MS) Purify->Analyze

Caption: Experimental workflow for PEGylation via reductive amination.

Troubleshooting_Logic node_sol node_sol Start Low PEGylation Yield? Check_pH Is pH optimal (5.0-7.0)? Start->Check_pH Check_Reagents Are PEG and Reductant fresh and active? Check_pH->Check_Reagents Yes Adjust_pH Adjust buffer pH to 5.0-7.0 Check_pH->Adjust_pH No Check_Ratio Is molar ratio sufficient? Check_Reagents->Check_Ratio Yes Use_Fresh Use fresh this compound and reducing agent Check_Reagents->Use_Fresh No Check_Time Is reaction time adequate? Check_Ratio->Check_Time Yes Optimize_Ratio Optimize molar ratio (e.g., 5:1 to 50:1) Check_Ratio->Optimize_Ratio No Success Yield Improved Check_Time->Success Yes Increase_Time Increase reaction time and monitor progress Check_Time->Increase_Time No Adjust_pH->Check_Reagents Use_Fresh->Check_Ratio Optimize_Ratio->Check_Time Increase_Time->Success

Caption: Troubleshooting logic for low PEGylation yield.

References

Technical Support Center: m-PEG4-aldehyde Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG4-aldehyde bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed protocols to help you navigate the complexities of PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound?

The primary reaction is a two-step process called reductive amination.[1] First, the terminal aldehyde group of the this compound reacts with a primary amine on a biomolecule (like the N-terminus or the ε-amino group of a lysine residue) to form a reversible Schiff base intermediate.[1][2] Second, a reducing agent is added to convert this unstable intermediate into a stable, covalent secondary amine bond.[1]

Q2: What are the most common side reactions to be aware of?

The most common side reactions include:

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a non-reactive carboxylic acid, especially when exposed to atmospheric oxygen.[3] This is a primary degradation pathway.

  • Reagent Instability: In the presence of water, the aldehyde can form a reversible hydrate, which may facilitate other degradation pathways. Improper storage (e.g., at room temperature, exposed to light or moisture) accelerates degradation.

  • Over-PEGylation: Multiple PEG molecules can attach to a single protein, especially at higher pH values (pH > 8.5), leading to a heterogeneous product mixture.

  • Side Reactions from Reducing Agents: The choice of reducing agent is critical. Sodium cyanoborohydride (NaCNBH₃) can lead to the formation of cyanide-related side products. Stronger reducing agents might also reduce the PEG-aldehyde itself before it can react with the protein.

Q3: How should I store and handle this compound to prevent degradation?

To maintain the reagent's integrity and reactivity, strict storage and handling are crucial.

  • Storage Temperature: Store at -20°C or lower for long-term stability.

  • Atmosphere: Store under a dry, inert atmosphere like argon or nitrogen to prevent oxidation.

  • Moisture Control: Keep the container tightly sealed and stored with a desiccant.

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare solutions fresh and use them promptly.

Q4: Which reducing agent should I use?

The choice depends on your specific application, balancing reactivity, safety, and stability. Sodium cyanoborohydride (NaCNBH₃) is effective but toxic. Sodium triacetoxyborohydride (STAB) is a safer and often more efficient alternative, particularly in organic solvents, but requires anhydrous conditions. 2-picoline borane is another milder alternative.

Q5: What is the optimal pH for the conjugation reaction?

The reaction can proceed over a pH range of 5.5 to 9.5. However, the optimal pH is a balance:

  • Slightly Acidic (pH 6.0-7.0): This range favors the formation of the Schiff base and can increase the selectivity for N-terminal modification over lysine residues, minimizing over-PEGylation.

  • Neutral to Slightly Basic (pH 7.0-8.0): A common starting point for reactions involving lysine residues.

  • Basic (pH > 8.5): Increases the reaction rate but also the risk of modifying multiple lysine residues, leading to heterogeneity.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Potential Cause Recommended Solution
Degraded this compound Reagent The aldehyde group is susceptible to oxidation. Purchase fresh reagent and always store it at -20°C under an inert atmosphere. Prepare solutions immediately before use.
Suboptimal Reaction pH The formation of the Schiff base is pH-dependent. Perform small-scale pilot reactions to screen a pH range (e.g., 6.0, 7.0, 8.0) to find the optimum for your specific protein.
Inactive or Insufficient Reducing Agent Reducing agents can degrade over time. Use a fresh bottle or a freshly prepared solution. Increase the molar excess of the reducing agent (e.g., from 20-fold to 50-fold excess).
Presence of Primary Amines in Buffer Buffers like Tris or glycine contain primary amines that will compete with your protein for the PEG-aldehyde. Switch to a non-amine-containing buffer such as phosphate (PBS) or HEPES.

Issue 2: Product is Highly Heterogeneous (Multiple Peaks in HPLC/Bands on SDS-PAGE)

Potential Cause Recommended Solution
Over-PEGylation Multiple lysine residues have been modified. Reduce the reaction pH to 6.0-7.0 to favor N-terminal modification. Decrease the molar excess of the this compound reagent or shorten the reaction time.
Protein Aggregation High protein concentrations can lead to intermolecular crosslinking or aggregation. Reduce the protein concentration. Screen different buffer conditions (e.g., varying ionic strength) to improve protein stability.
Instability of Schiff Base If the reduction step is inefficient, the reversible Schiff base may hydrolyze back to the starting materials, contributing to a complex mixture. Ensure the reducing agent is active and added in sufficient excess.

Issue 3: Difficulty Purifying the Final Conjugate

Potential Cause Recommended Solution
Co-elution in Size Exclusion Chromatography (SEC) Unreacted PEG may co-elute with the PEGylated protein if the size difference is small. Use a high-resolution SEC column with a longer bed length for better separation. Consider an alternative purification method like Ion Exchange Chromatography (IEX), which separates based on charge differences introduced by PEGylation.
Interference from Reducing Agent Byproducts Borate salts from the reducing agent can interfere with downstream applications or analysis. Perform thorough buffer exchange using dialysis or a desalting column to remove small-molecule contaminants post-reaction.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

FeatureSodium Cyanoborohydride (NaCNBH₃)Sodium Triacetoxyborohydride (STAB)2-Picoline Borane
Relative Reactivity Moderate; selective for protonated iminesHigh; reduces imines faster than ketones/aldehydesMild
Optimal pH 6.0 - 7.04.0 - 6.05.0 - 7.0
Solubility Good in aqueous buffersBest in anhydrous organic solventsGood in various solvents
Safety Profile Highly Toxic: Releases toxic HCN gas at low pHSafer: Non-toxic byproductsModerate toxicity
Key Consideration Potential for cyanide side-product formation.Moisture-sensitive; requires anhydrous conditions.Good balance of reactivity and safety.

Visualizations and Workflows

Reaction Pathways

G cluster_0 Primary Reaction Pathway: Reductive Amination cluster_1 Common Side Reaction: Oxidation P_NH2 Protein-NH₂ Schiff Schiff Base (Unstable) Protein-N=CH-PEG P_NH2->Schiff + m-PEG-CHO (pH 6-8) PEG_CHO m-PEG-CHO PEG_CHO->Schiff Schiff->P_NH2 Reversible H₂O Final Stable Conjugate Protein-NH-CH₂-PEG Schiff->Final + Reducing Agent (e.g., NaCNBH₃) PEG_CHO2 m-PEG-CHO Inactive Inactive PEG-Carboxylic Acid m-PEG-COOH PEG_CHO2->Inactive Oxidation O2 Atmospheric O₂ O2->Inactive

Caption: Desired reaction pathway versus a common side reaction.

Troubleshooting Workflow

G Start Start: Low Conjugation Yield CheckReagent 1. Check Reagent Integrity - Was m-PEG-aldehyde stored properly? - Is the reducing agent fresh? Start->CheckReagent CheckBuffer 2. Verify Buffer Composition - Is the buffer amine-free (e.g., PBS, HEPES)? CheckReagent->CheckBuffer Reagents OK OptimizePH 3. Optimize Reaction pH - Run small-scale tests at pH 6.0, 7.0, 8.0. CheckBuffer->OptimizePH Buffer OK OptimizeRatio 4. Adjust Molar Ratios - Increase excess of PEG and/or reducing agent. OptimizePH->OptimizeRatio pH Optimized Success Success: Yield Improved OptimizeRatio->Success

Caption: Step-by-step workflow for troubleshooting low yield.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation via Reductive Amination

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2) at a desired concentration (e.g., 1-5 mg/mL).

  • This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer to create a stock solution (e.g., 100 mg/mL). This should be done after allowing the reagent to warm to room temperature.

  • Reaction Initiation: Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of PEG over the protein. Mix gently.

  • Reduction: Add a freshly prepared solution of a reducing agent (e.g., NaCNBH₃ to a final concentration of 20-50 mM).

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching reagent containing a primary amine, such as Tris buffer or glycine, to a final concentration of 50 mM. This will react with any excess PEG-aldehyde.

  • Purification: Remove unreacted PEG, excess reducing agent, and byproducts via Size Exclusion Chromatography (SEC) or dialysis against a suitable storage buffer.

Protocol 2: Characterization by SDS-PAGE

  • Sample Preparation: Mix aliquots from the reaction at different time points with SDS-PAGE loading buffer.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel according to the manufacturer's instructions. Include lanes for the unmodified protein and molecular weight markers.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein. The presence of multiple bands above the parent protein indicates different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

Protocol 3: Characterization by Size Exclusion Chromatography (SEC-HPLC)

  • System Setup: Use an HPLC system equipped with a UV detector (280 nm) and an appropriate SEC column for protein separation (e.g., a column with a fractionation range suitable for the expected size of your conjugate).

  • Mobile Phase: Use a compatible buffer, such as phosphate-buffered saline, as the mobile phase.

  • Analysis: Inject the purified conjugate. The PEGylated protein should elute earlier than the unmodified protein due to its larger hydrodynamic radius. The peak purity and shape can provide information on the homogeneity and aggregation state of the final product. For more detailed analysis, SEC can be coupled with multi-angle light scattering (MALS) or mass spectrometry (MS).

References

storage and stability of m-PEG4-aldehyde solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and use of m-PEG4-aldehyde solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative containing four ethylene glycol units and a terminal aldehyde functional group.[1][2] Its primary application is in bioconjugation, where the aldehyde group reacts with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable covalent bond.[3] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[4][5] The hydrophilic PEG spacer also increases the solubility of the target molecule in aqueous media.

Q2: What is the chemical basis for the reaction between this compound and a primary amine?

A2: The reaction is a two-step process called reductive amination.

  • Imine Formation: The aldehyde group (-CHO) on this compound reacts with a primary amine group (-NH₂) on the target molecule to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and favored under slightly acidic to neutral conditions (pH 5-7).

  • Reduction: A reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN), is added to reduce the imine bond to a stable, irreversible secondary amine bond.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability and reactivity, this compound must be stored under specific conditions. As a solid, it should be stored at -20°C or lower. For solutions, storage at -80°C is recommended. It is crucial to protect the compound from moisture, light, and oxygen.

Q4: How stable is this compound in solution?

A4: this compound is stable when stored under the recommended conditions. However, in solution, its stability is influenced by several factors. The aldehyde group is susceptible to oxidation, converting it into a non-reactive carboxylic acid, a process accelerated by oxygen exposure. The presence of water can lead to the formation of a hydrate, which is a reversible process but can facilitate other degradation reactions. Therefore, it is strongly recommended to prepare solutions fresh and use them promptly.

Q5: Which buffers should be used for conjugation reactions?

A5: It is critical to use non-amine-containing buffers to prevent them from competing with the target molecule for reaction with the aldehyde. Suitable buffers include phosphate-buffered saline (PBS), MES, or HEPES at a pH between 5.0 and 7.5 for optimal reaction conditions. Buffers containing primary amines, such as Tris or glycine, must be avoided.

Storage and Stability Data

The stability of this compound is paramount for successful and reproducible conjugation experiments. The following table summarizes the recommended storage and handling conditions.

ParameterRecommendationRationaleCitations
Storage Form Solid (Lyophilized Powder)Higher long-term stability compared to solutions.
Storage Temperature -20°C or lowerMinimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects the reactive aldehyde group from oxidation by atmospheric oxygen.
Moisture Control Keep in a tightly sealed container, preferably with a desiccant.Prevents hydration of the aldehyde and moisture-facilitated degradation.
Light Protection Store in the dark or in an amber vial.Prevents light-induced degradation of the molecule.
Solution Storage Prepare fresh and use immediately. If short-term storage is necessary, store at -80°C.Avoids degradation that can occur in solution over time.
Handling Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid reagent.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

  • Q: My analysis (SDS-PAGE, HPLC) shows a large amount of unconjugated starting material. What are the possible causes?

    • A: Inactive Reagents:

      • This compound: The aldehyde group may have oxidized to carboxylic acid due to improper storage (exposure to air, moisture, or light). Solution: Use a fresh vial of this compound. Ensure proper storage conditions are maintained.

      • Reducing Agent: The reducing agent (e.g., NaBH₃CN) is sensitive to moisture and may have lost its activity. Solution: Use a fresh supply of the reducing agent and prepare the stock solution immediately before use.

    • A: Suboptimal Reaction Conditions:

      • Incorrect pH: The formation of the Schiff base is highly pH-dependent. Solution: Verify the pH of your reaction buffer. For selective N-terminal modification, a pH of 5.0-6.5 is often optimal, while lysine conjugation is more efficient at pH 7-9.

      • Insufficient Reaction Time/Temperature: The reaction may not have reached completion. Solution: Increase the reaction time (e.g., from 2 hours to overnight) or consider performing the reaction at room temperature instead of 4°C, while monitoring for potential side reactions.

    • A: Buffer Interference:

      • The presence of primary amines in your buffer (e.g., Tris, glycine) will compete with your target molecule. Solution: Ensure you are using a non-amine-containing buffer like PBS, MES, or HEPES.

Problem 2: Product Precipitation or Aggregation During Reaction

  • Q: My reaction mixture becomes cloudy or I see visible precipitate. Why is this happening?

    • A: Intermolecular Cross-linking: If your target molecule has multiple accessible amine groups, using a high molar excess of this compound can lead to cross-linking between molecules, causing aggregation. Solution: Optimize the molar ratio of this compound to your target molecule. Start with a lower ratio (e.g., 5-fold molar excess) and titrate up. Performing the reaction in a more dilute solution can also help.

    • A: Change in Solubility: The newly formed PEGylated conjugate may have different solubility characteristics than the starting material. Solution: Screen different buffer conditions. Varying the pH, ionic strength, or including solubility-enhancing additives like arginine can improve the solubility of the conjugate.

Problem 3: Multiple Products or Unexpected Masses Observed in Mass Spectrometry

  • Q: My MS data shows multiple PEGylated species or masses that do not correspond to the expected product.

    • A: Heterogeneous PEGylation: The reaction may have occurred at multiple sites (e.g., N-terminus and several lysine residues), resulting in a mix of products with one, two, or more PEG chains attached. Solution: To favor N-terminal modification, lower the reaction pH to 5.0-6.5. To reduce the number of attached PEGs, decrease the molar excess of the this compound reagent and shorten the reaction time. Purification using ion-exchange chromatography (IEX) can help separate species with different degrees of PEGylation.

    • A: Degradation Products: The presence of reactive impurities in improperly stored this compound could lead to side reactions. A study on a similar, longer-chain mPEG-aldehyde identified impurities like formaldehyde and acrolein after forced degradation. Solution: Ensure the high purity of your starting material and adhere strictly to storage guidelines.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation via Reductive Amination

This protocol provides a general guideline for conjugating this compound to a protein. Optimal conditions, particularly molar excess and reaction time, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM MES or phosphate buffer, pH 5.0-7.0.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Solution (Optional): e.g., 1 M Tris-HCl or hydroxylamine.

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure any amine-containing storage buffers have been removed via dialysis or buffer exchange.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a small amount of Reaction Buffer to create a concentrated stock solution (e.g., 10-50 mM).

  • Reducing Agent Preparation: Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer (e.g., 100-500 mM).

  • Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. b. Mix gently and incubate at 4°C or room temperature for 30-60 minutes to allow for the initial formation of the Schiff base. c. Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM. d. Continue the incubation for 2-24 hours at 4°C or room temperature with gentle mixing.

  • Quenching the Reaction (Optional): To consume any unreacted this compound, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Protocol 2: Analysis of Conjugation by HPLC

Reversed-Phase or Size Exclusion High-Performance Liquid Chromatography (HPLC) can be used to assess the success of the conjugation reaction.

Method:

  • Column: Use a suitable column (e.g., C18 for RP-HPLC or a SEC column appropriate for the protein's molecular weight).

  • Mobile Phase:

    • RP-HPLC: Typically a gradient of Water with 0.1% TFA (Mobile Phase A) and Acetonitrile with 0.1% TFA (Mobile Phase B).

    • SEC: An isocratic mobile phase, such as 150 mM sodium phosphate, pH 7.0.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (before and after purification) in the initial mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Detection: Monitor the elution profile using a UV detector, typically at 220 nm or 280 nm for proteins.

  • Data Interpretation:

    • Successful conjugation will result in a new peak that elutes earlier than the unconjugated protein in SEC or at a different retention time (often later) in RP-HPLC.

    • By comparing the peak areas of the starting material and the product, you can estimate the reaction conversion efficiency.

Visualizations

Reductive_Amination_Pathway Reductive Amination Pathway for this compound cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction mPEG4_Aldehyde This compound (R'-CHO) Schiff_Base Unstable Schiff Base (Imine) (Protein-N=CHR') mPEG4_Aldehyde->Schiff_Base pH 5-9 Protein_Amine Protein Primary Amine (Protein-NH2) Protein_Amine->Schiff_Base Final_Product Stable PEGylated Protein (Protein-NH-CH2R') Schiff_Base->Final_Product Stable Bond Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Final_Product

Caption: Chemical pathway for this compound conjugation via reductive amination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Conjugation Yield Start Low Conjugation Yield Observed Check_Reagents Check Reagents Start->Check_Reagents Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Buffer Check Buffer Composition Start->Check_Buffer Reagent_Fresh Are this compound and reducing agent fresh? Check_Reagents->Reagent_Fresh Conditions_Optimal Are pH, time, and temperature optimal? Check_Conditions->Conditions_Optimal Buffer_Amine_Free Is the reaction buffer free of primary amines? Check_Buffer->Buffer_Amine_Free Use_Fresh Use fresh, properly stored reagents. Reagent_Fresh->Use_Fresh No Success Re-run Experiment & Analyze Use_Fresh->Success Optimize_Conditions Systematically optimize pH, reaction time, and temperature. Conditions_Optimal->Optimize_Conditions No Optimize_Conditions->Success Change_Buffer Use a non-amine buffer (e.g., PBS, MES, HEPES). Buffer_Amine_Free->Change_Buffer No Change_Buffer->Success

Caption: A logical workflow for troubleshooting low-yield this compound reactions.

References

Technical Support Center: Characterization of m-PEG4-aldehyde Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of m-PEG4-aldehyde bioconjugates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for mass spectrometry analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound conjugates.

Problem: No PEGylated product is observed in the mass spectrum.

  • Possible Cause 1: Inefficient Conjugation Reaction.

    • Solution: Verify the reaction conditions. The aldehyde group of this compound reacts with primary amines (e.g., N-terminus or lysine side chains) to form a Schiff base, which is then stabilized by a reducing agent.[1] This reaction is most efficient at a pH between 5 and 7.[1] Ensure the pH of your reaction buffer is optimal and that the reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) is fresh and active.

  • Possible Cause 2: Poor Ionization of the Conjugate.

    • Solution (ESI-MS): The larger, more heterogeneous PEGylated species may ionize less efficiently than the unconjugated molecule. Try altering the solvent system; methanol has been shown to be effective.[2] Post-column addition of amines like triethylamine (TEA) can reduce charge complexity and simplify the spectrum, improving signal for the desired conjugate.[3][4]

    • Solution (MALDI-TOF): Matrix selection is critical. For PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice, while sinapinic acid is often used for larger PEGylated proteins. Experiment with different matrix preparations and spotting techniques.

  • Possible Cause 3: Sample Loss During Clean-up.

    • Solution: If using desalting or reversed-phase columns, ensure the sample is acidified (e.g., with formic acid or TFA to pH < 3) to promote binding. Verify that your clean-up method (e.g., spin filters, chromatography) is appropriate for the size of your conjugate to prevent its loss.

Problem: The mass spectrum is overly complex or shows broad, unresolvable peaks.

  • Possible Cause 1: Polydispersity of PEG Reagent (Less common with discrete PEGs).

    • Solution: While this compound is a discrete (single molecular weight) compound, broader peaks can still arise from the formation of multiple PEGylation states (mono-, di-, tri-PEGylated, etc.). This heterogeneity is an expected outcome of the reaction.

  • Possible Cause 2: Overlapping Charge States (ESI-MS).

    • Solution: High molecular weight conjugates can produce complex ESI spectra due to overlapping charge state envelopes. Employ charge reduction techniques, such as adding amines (e.g., TEA) to the solvent system, to simplify the spectrum into fewer, more resolvable charge states. Using specialized deconvolution software can also help reconstruct the zero-charge mass spectrum from the complex data.

  • Possible Cause 3: Presence of Salt Adducts.

    • Solution: In-source fragmentation or the presence of various salt adducts (e.g., Na+, K+) can broaden peaks. Ensure thorough desalting of the sample before analysis. Using a high-resolution mass spectrometer can help resolve these different adducts from the main analyte peak.

Problem: Observed mass does not match the expected mass for the conjugate.

  • Possible Cause 1: Incorrect Calculation of Mass Shift.

    • Solution: The conjugation of this compound via reductive amination results in a specific mass addition. The aldehyde (CHO) reacts with a primary amine (NH₂) to form a secondary amine (CH₂-NH), involving the loss of an oxygen atom and the addition of two hydrogen atoms. The net mass increase is the mass of the this compound minus the mass of one oxygen atom.

  • Possible Cause 2: Unintended Modifications.

    • Solution: Oxidation of the PEG chain or other parts of the molecule can occur. Review your storage and handling procedures. High-resolution mass spectrometry can help identify and confirm the mass of these unexpected modifications.

  • Possible Cause 3: Instrument Calibration Error.

    • Solution: Ensure the mass spectrometer is properly calibrated across the mass range of interest. Run a known standard before and after your sample to verify calibration accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the precise mass addition I should expect from a successful this compound conjugation?

The conjugation of one this compound molecule via reductive amination adds 204.14 Da to the target molecule. This is calculated from the molecular weight of this compound (C₁₀H₂₀O₅, MW = 220.27) minus the mass of one oxygen atom (15.99 Da) plus the mass of two hydrogen atoms (2.016 Da), accounting for the formation of a stable secondary amine linkage and the release of a water molecule.

Q2: Which mass spectrometry technique is better for analyzing my conjugate: MALDI-TOF or ESI-MS?

Both techniques are powerful but offer different advantages.

  • MALDI-TOF MS is often preferred for rapid determination of the average molecular weight and the distribution of PEGylated species (degree of PEGylation). It typically produces singly charged ions, which simplifies spectra, but may have lower resolution for very large or heterogeneous samples.

  • LC-ESI-MS provides high resolution and can be coupled with liquid chromatography (LC) to separate different PEGylated forms before MS analysis. This is invaluable for detailed characterization but can produce complex spectra with multiple charge states that require deconvolution.

Q3: How can I determine the specific site of PEGylation on my protein/peptide?

To identify the exact location of conjugation (e.g., which lysine residue was modified), you will need to perform a "bottom-up" proteomics approach using tandem mass spectrometry (MS/MS). This involves digesting the PEGylated protein with an enzyme like trypsin and then analyzing the resulting peptides by LC-MS/MS. The PEG-modified peptide will show a characteristic mass shift, and its fragmentation pattern in the MS/MS spectrum will pinpoint the modified amino acid.

Q4: My ESI-MS spectrum is dominated by the signal from the unconjugated molecule. How can I improve the signal for the PEGylated species?

This is a common challenge due to the often lower abundance and ionization efficiency of the larger conjugate.

  • Chromatographic Separation: Use HPLC (e.g., size-exclusion or reversed-phase) to separate the conjugate from the unreacted starting material before it enters the mass spectrometer.

  • Optimize ESI Conditions: Adjust spray voltage, gas flow, and temperature. As mentioned, using additives like TEA can help by reducing the charge state of the conjugate, potentially moving it to a more favorable m/z range for detection.

  • Enrich the Sample: If possible, use a purification method to enrich the PEGylated species and remove excess unconjugated starting material before MS analysis.

Data Presentation

Table 1: Molecular Weight Information for this compound Conjugation
Compound/FragmentChemical FormulaMolecular Weight (Da)Notes
This compoundC₁₀H₂₀O₅220.27Molecular weight of the starting reagent.
Net Mass Addition (Reductive Amination)C₁₀H₂₂O₄204.14Mass added to the target molecule after reaction and reduction.
Mono-PEGylated Product[Initial Mass] + C₁₀H₂₂O₄[Initial Mass] + 204.14Expected mass of a product with one PEG chain attached.
Di-PEGylated Product[Initial Mass] + 2*(C₁₀H₂₂O₄)[Initial Mass] + 408.28Expected mass of a product with two PEG chains attached.
Table 2: Comparison of Mass Spectrometry Techniques for Conjugate Analysis
FeatureMALDI-TOF MSLC-ESI-MS
Primary Information Average molecular weight, degree of PEGylation.Precise mass of different species, separation of isoforms.
Ionization Produces primarily singly charged ions.Produces multiply charged ions.
Spectral Complexity Generally simpler spectra.Can be very complex, often requires deconvolution.
Coupling to LC Typically offline analysis.Easily coupled with online LC separation.
Best For Rapid screening, quality control, determining heterogeneity.In-depth characterization, site identification (with MS/MS), analysis of complex mixtures.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein
  • Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 6.5-7.0) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Separately, prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in water (e.g., 1 M).

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess of PEG per mole of protein).

  • Reduction: Immediately add the NaBH₃CN reducing agent to the mixture to a final concentration of approximately 20 mM.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching & Purification: Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to scavenge unreacted aldehyde. Purify the conjugate from excess PEG reagent and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Sample Preparation for MALDI-TOF MS Analysis
  • Reagents:

    • Matrix Solution: Prepare a saturated solution of sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (CHCA, for peptides <10 kDa) in 50% acetonitrile / 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Dilute the purified conjugate sample in 0.1% TFA to a final concentration of approximately 1-10 pmol/µL.

  • Spotting:

    • Dried-Droplet Method: Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air dry completely at room temperature.

  • Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire data in the appropriate mass range.

Visualizations

conjugation_pathway reagent Protein-NH₂ (Primary Amine) plus1 + reagent->plus1 peg m-PEG4-CHO (Aldehyde) peg->plus1 schiff Schiff Base (Imine) Protein-N=CH-PEG4-m plus2 + schiff->plus2 final Stable Conjugate Protein-NH-CH₂-PEG4-m plus1->schiff - H₂O plus2->final Reduction (e.g., NaBH₃CN) reducer [H] reducer->plus2 ms_workflow start 1. Conjugation Reaction & Purification prep 2. Sample Preparation (Dilution, Desalting) start->prep lc 3. LC Separation (Optional, for ESI-MS) prep->lc ms 4. Mass Spectrometry (MALDI or ESI) prep->ms Direct Infusion or MALDI Analysis lc->ms deconv 5. Data Processing (Deconvolution for ESI) ms->deconv analysis 6. Data Analysis (Mass Matching, Heterogeneity) deconv->analysis

References

Technical Support Center: Purification of PEGylated Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted m-PEG4-aldehyde from a reaction mixture following a PEGylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from a reaction mixture?

A1: The most common and effective methods for removing small, unreacted PEG linkers like this compound from a mixture containing a much larger, PEGylated biomolecule are based on differences in size and physicochemical properties. These methods include:

  • Size-Exclusion Chromatography (SEC): This is a rapid and effective method for separating molecules based on their size.[][2]

  • Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[3][4]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on differences in their surface charge. The shielding of charges on the protein surface by PEG chains can be exploited for separation.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity.

  • Chemical Quenching/Scavenging: This involves adding a small molecule that selectively reacts with the excess aldehyde, converting it into a species that can be more easily removed.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of purification method depends on several factors, including the size and stability of your target biomolecule, the required level of purity, sample volume, and available equipment. The following decision-making workflow can guide your selection:

G start Start: Reaction Mixture biomolecule_size Biomolecule Size? start->biomolecule_size quenching Chemical Quenching start->quenching Optional Pre-step large_biomolecule Large Biomolecule (>10 kDa) biomolecule_size->large_biomolecule Large small_biomolecule Small Peptide/Oligonucleotide (<10 kDa) biomolecule_size->small_biomolecule Small sec Size Exclusion Chromatography (SEC) large_biomolecule->sec dialysis Dialysis/ Ultrafiltration large_biomolecule->dialysis rp_hplc Reverse-Phase HPLC (RP-HPLC) small_biomolecule->rp_hplc end Purified Product sec->end dialysis->end rp_hplc->end quenching->biomolecule_size

Figure 1: Decision workflow for selecting a purification method.

Q3: Can I use chemical quenching to remove the unreacted this compound?

A3: Yes, chemical quenching is a viable option. You can add a small molecule with a primary amine, such as Tris buffer or glycine, to the reaction mixture after the desired PEGylation has occurred. The quenching agent will react with the excess aldehyde, and the resulting product can then be removed by a subsequent purification step like dialysis or SEC. Another approach is to use a bisulfite-based workup, which forms a water-soluble adduct with the aldehyde, allowing it to be removed through liquid-liquid extraction.

Troubleshooting Guides

Size-Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor separation of PEGylated protein and unreacted this compound Inappropriate column choice: The column's fractionation range is not suitable for the size difference between your protein and the small PEG-aldehyde.Select a column with a fractionation range appropriate for separating your protein from small molecules. For example, a Sephadex G-25 or equivalent column is often suitable for this purpose.
Sample volume is too large: Overloading the column can lead to poor resolution.The sample volume should ideally be between 1% and 5% of the total column volume for optimal separation.
Low recovery of PEGylated protein Non-specific binding: The protein may be interacting with the column matrix.Ensure the mobile phase has an appropriate ionic strength (e.g., 150 mM salt) to minimize non-specific interactions. Consider using a different column matrix if the problem persists.
Protein instability: The protein may be precipitating on the column.Optimize the buffer composition (pH, additives) to ensure protein stability throughout the chromatography run.
Dialysis / Ultrafiltration
Problem Possible Cause Solution
Inefficient removal of this compound Inappropriate MWCO: The molecular weight cutoff (MWCO) of the membrane is too close to the molecular weight of the PEG-aldehyde.For this compound (MW ≈ 250 Da), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure efficient passage of the small molecule while retaining the larger biomolecule.
Insufficient dialysis time or buffer volume: The concentration gradient is not sufficient for complete removal.Dialyze for an extended period (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).
Loss of PEGylated protein Biomolecule is passing through the membrane: The MWCO of the membrane is too large for your protein.Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule (generally, a 3-5 fold difference is recommended).
Non-specific binding to the membrane: The protein is adsorbing to the dialysis membrane.Consider using a membrane made from a different material (e.g., regenerated cellulose, PES). Pre-conditioning the membrane according to the manufacturer's instructions may also help.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (SEC)

This protocol is ideal for rapid buffer exchange and removal of small molecules from larger biomolecules.

Materials:

  • SEC column (e.g., Sephadex G-25)

  • Chromatography system (e.g., FPLC or HPLC) or gravity flow setup

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Reaction mixture containing PEGylated protein and unreacted this compound

  • Fraction collector or collection tubes

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer.

  • Sample Loading: Carefully load the reaction mixture onto the top of the column.

  • Elution: Begin the elution with the equilibration buffer. The larger PEGylated protein will travel through the column faster and elute first, while the smaller, unreacted this compound will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the protein concentration using a UV detector at 280 nm or by a colorimetric protein assay.

  • Pooling and Analysis: Pool the fractions containing the purified PEGylated protein. Analyze the purity by SDS-PAGE or HPLC.

G cluster_workflow SEC Workflow A Equilibrate SEC Column B Load Reaction Mixture A->B C Elute with Buffer B->C D Collect Fractions C->D E Analyze Fractions (UV, SDS-PAGE) D->E F Pool Purified Fractions E->F

Figure 2: Experimental workflow for SEC purification.
Protocol 2: Removal of Unreacted this compound using Dialysis

This protocol is suitable for removing small molecules from larger biomolecules when sample dilution is not a major concern.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Reaction mixture

  • Stir plate and stir bar

  • Beaker or container for dialysis

Methodology:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.

  • Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.

  • Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate with a stir bar to ensure continuous mixing.

  • Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times over a period of several hours to overnight.

  • Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

G cluster_workflow Dialysis Workflow A Prepare Dialysis Membrane (1-3 kDa MWCO) B Load Reaction Mixture into Membrane A->B C Dialyze against large volume of buffer at 4°C B->C D Change Buffer (2-3 times) C->D E Recover Purified PEGylated Protein D->E

Figure 3: Experimental workflow for dialysis purification.
Protocol 3: Chemical Quenching of Unreacted this compound

This protocol can be used to inactivate the reactive aldehyde prior to purification.

Materials:

  • Reaction mixture containing unreacted this compound

  • Quenching agent stock solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

Methodology:

  • Reaction Completion: Allow the PEGylation reaction to proceed for the desired amount of time.

  • Add Quenching Agent: Add the quenching agent to the reaction mixture to a final concentration of approximately 20-50 mM.

  • Incubate: Allow the quenching reaction to proceed for at least 1 hour at room temperature with gentle mixing.

  • Purification: Proceed with a purification method such as SEC or dialysis to remove the quenched PEG-aldehyde and other reaction components.

G cluster_workflow Chemical Quenching Workflow A Complete PEGylation Reaction B Add Quenching Agent (e.g., Tris or Glycine) A->B C Incubate for 1 hour B->C D Proceed to Purification (SEC or Dialysis) C->D

Figure 4: Workflow for chemical quenching of excess aldehyde.

References

Validation & Comparative

A Head-to-Head Comparison of m-PEG4-aldehyde and m-PEG8-aldehyde in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates, influencing the therapeutic's stability, pharmacokinetics, and overall efficacy. Among the various available PEGylation reagents, methoxy PEG aldehydes (m-PEG-aldehydes) are valued for their ability to form stable linkages with biomolecules. This guide provides an objective comparison of two commonly used discrete PEG linkers: m-PEG4-aldehyde and m-PEG8-aldehyde.

This comparison delves into their performance in bioconjugation, supported by experimental data and detailed methodologies. We will explore the impact of the PEG chain length on reaction kinetics, conjugate stability, and pharmacokinetic profiles.

Impact of PEG Chain Length on Bioconjugation

The primary difference between this compound and m-PEG8-aldehyde lies in the length of the polyethylene glycol chain, with four and eight ethylene glycol units, respectively. This seemingly small variation can have a significant impact on the bioconjugation process and the resulting conjugate's properties.

Reaction Kinetics: The length of the PEG chain can influence reaction kinetics due to steric hindrance. While the reactive aldehyde group is identical for both molecules, the longer PEG8 chain may create more steric hindrance compared to the shorter PEG4 chain. This can potentially lead to slower reaction rates for m-PEG8-aldehyde under certain conditions. Conversely, shorter PEG chains are expected to experience less steric hindrance, potentially leading to faster initial reaction rates.[1]

Hydrodynamic Size and Pharmacokinetics: PEGylation increases the hydrodynamic volume of the modified molecule, which is a key factor in extending its in vivo circulation time by reducing renal clearance.[2] A longer PEG chain results in a larger hydrodynamic radius. Therefore, conjugates formed with m-PEG8-aldehyde will generally have a larger size than those formed with this compound, leading to a longer plasma half-life.

Solubility and Stability: The hydrophilic nature of the PEG chain enhances the solubility and stability of the bioconjugate. Both this compound and m-PEG8-aldehyde contribute to improved solubility, which can be particularly beneficial for hydrophobic molecules. The longer PEG8 chain may offer a greater shielding effect, potentially providing enhanced protection against proteolysis and aggregation.[3][4]

Performance Comparison: this compound vs. m-PEG8-aldehyde

Direct, comprehensive head-to-head experimental data for a wide range of applications is limited in publicly available literature. However, existing studies provide valuable insights into the performance differences between these two linkers.

A study on prostate-specific membrane antigen (PSMA) inhibitors demonstrated the size-dependent effects of PEGylation on pharmacokinetics. The study compared 68Ga-labeled inhibitors with PEG4 and PEG8 linkers.

Parameter[68Ga]Ga-PP4-WD (PEG4)[68Ga]Ga-PP8-WD (PEG8)Reference
PSMA Affinity (IC50) 8.06 ± 0.91 nM6.13 ± 0.79 nM[5]
Renal Uptake (30 min) Tenfold less than referenceFivefold less than reference

These results indicate that while both PEG4 and PEG8 modifications significantly improve the pharmacokinetic profile compared to a reference compound, the PEG4-conjugated version exhibited lower renal uptake, suggesting more efficient clearance of unbound conjugate. Interestingly, the PEG8-conjugate showed slightly higher binding affinity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed experimental protocols for bioconjugation using m-PEG-aldehydes via reductive amination are provided below.

General Protocol for Protein PEGylation via Reductive Amination

This protocol describes the covalent attachment of m-PEG-aldehyde to a protein through the formation of a stable secondary amine linkage.

Materials:

  • Protein of interest

  • This compound or m-PEG8-aldehyde

  • Conjugation Buffer (e.g., 100 mM MES, HEPES, or phosphate buffer, pH 6.5-7.5, amine-free)

  • Reducing Agent (e.g., Sodium cyanoborohydride (NaBH₃CN))

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired pH. If necessary, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the m-PEG-aldehyde in the conjugation buffer to the desired concentration.

  • Conjugation Reaction:

    • Add the m-PEG-aldehyde solution to the protein solution. A molar excess of 10- to 50-fold of the PEG reagent over the protein is a common starting point.

    • Incubate the mixture at room temperature for 30-60 minutes to allow for the formation of the Schiff base.

  • Reduction:

    • Add the reducing agent (e.g., NaBH₃CN) to the reaction mixture to a final concentration of approximately 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Remove excess reagents and purify the PEGylated protein using a suitable chromatography method.

Protocol for Comparing Reaction Kinetics

To directly compare the reaction kinetics of this compound and m-PEG8-aldehyde, the following experimental setup can be used.

Objective: To determine and compare the reaction rates of this compound and m-PEG8-aldehyde with a model protein.

Materials:

  • Model protein (e.g., Lysozyme or BSA)

  • This compound

  • m-PEG8-aldehyde

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Reducing Agent (e.g., Sodium cyanoborohydride (NaBH₃CN) stock solution)

  • Quenching Solution (e.g., Tris buffer or glycine solution)

  • Analytical Instruments: SDS-PAGE system, HPLC with a size-exclusion column, Mass Spectrometer.

Procedure:

  • Set up parallel reactions for this compound and m-PEG8-aldehyde, ensuring identical concentrations of the protein, PEG reagent, and reducing agent, as well as the same reaction buffer, temperature, and stirring rate.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot.

  • Analyze the samples by SDS-PAGE to visualize the formation of PEGylated protein species (mono-, di-, etc.).

  • Quantify the degree of PEGylation at each time point using densitometry of the SDS-PAGE gel or by HPLC analysis.

  • Plot the percentage of conjugated protein versus time for both this compound and m-PEG8-aldehyde to compare their reaction kinetics.

Visualizing the Process

To further clarify the bioconjugation process, the following diagrams illustrate the chemical reaction and the experimental workflow.

G Reductive Amination of a Protein with m-PEG-aldehyde Protein Protein-NH2 SchiffBase Protein-N=CH-PEG (Schiff Base) Protein->SchiffBase + m-PEG-CHO mPEG m-PEG-CHO FinalProduct Protein-NH-CH2-PEG (Stable Conjugate) SchiffBase->FinalProduct Reduction ReducingAgent + NaBH3CN

Caption: Reductive amination reaction pathway.

G Experimental Workflow for Comparative Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ProteinPrep Protein Preparation Reaction4 Conjugation with this compound ProteinPrep->Reaction4 Reaction8 Conjugation with m-PEG8-aldehyde ProteinPrep->Reaction8 PEG4Prep This compound Solution PEG4Prep->Reaction4 PEG8Prep m-PEG8-aldehyde Solution PEG8Prep->Reaction8 Quench Quenching Reaction4->Quench Reaction8->Quench Purify Purification Quench->Purify Analyze Characterization (SDS-PAGE, HPLC, MS) Purify->Analyze

Caption: Comparative experimental workflow.

Conclusion

The choice between this compound and m-PEG8-aldehyde in bioconjugation is a strategic one that depends on the specific goals of the research and the desired properties of the final bioconjugate.

  • This compound may be preferred when faster reaction kinetics are desired and a smaller increase in hydrodynamic size is sufficient or even advantageous, for instance, to minimize steric hindrance that could affect biological activity.

  • m-PEG8-aldehyde is generally the better choice when a longer in vivo circulation half-life is a primary objective. The larger PEG chain provides a greater shielding effect, which can lead to enhanced stability and reduced immunogenicity.

Ultimately, for any new bioconjugate, empirical testing is recommended to determine the optimal PEG linker that balances improved pharmacokinetics and stability with the retention of biological activity. The provided protocols offer a framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the development of novel biotherapeutics.

References

A Head-to-Head Comparison: m-PEG4-aldehyde vs. NHS-ester PEG for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to proteins is a critical strategy to enhance their therapeutic properties. The choice of the reactive group on the PEG reagent is a pivotal decision that dictates the specificity, efficiency, and stability of the final protein-PEG conjugate. This guide provides an in-depth, objective comparison of two commonly used amine-reactive PEGylation reagents: m-PEG4-aldehyde and NHS-ester PEG, supported by experimental data and detailed protocols to inform your selection process.

The strategic PEGylation of proteins can significantly improve their pharmacokinetic and pharmacodynamic profiles by increasing solubility, extending circulating half-life, and reducing immunogenicity. Both this compound and NHS-ester PEG target primary amines on proteins, specifically the ε-amino group of lysine residues and the α-amino group of the N-terminus. However, their distinct reaction mechanisms result in significant differences in performance, specificity, and the nature of the resulting covalent bond.

Key Differences at a Glance

FeatureThis compoundNHS-ester PEG
Primary Target N-terminal α-amine (at controlled pH), Lysine ε-aminesLysine ε-amines, N-terminal α-amine
Reaction Type Reductive AminationAcylation
Resulting Linkage Secondary AmineAmide
Specificity Higher potential for N-terminal selectivity under acidic to neutral pHGenerally non-selective, targets all accessible primary amines
Reaction pH Typically acidic to neutral (pH 5.0-8.0)Typically neutral to slightly basic (pH 7.2-9.0)[1]
Key Advantage Greater control over site-specificity, leading to more homogeneous conjugates[1][2]High reactivity and a straightforward, single-step protocol[1]
Key Disadvantage Requires a reducing agent (e.g., sodium cyanoborohydride)[1]Prone to hydrolysis, which can lead to lower reaction efficiency and heterogeneous products
Linkage Stability Highly stable secondary amine bondStable amide bond

Unveiling the Reaction Chemistries

The fundamental difference between this compound and NHS-ester PEG lies in their reaction pathways with the primary amines of a protein.

This compound reacts via a two-step reductive amination process. Initially, the aldehyde group forms a reversible Schiff base with a primary amine. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. By controlling the reaction pH, it is possible to preferentially target the N-terminal α-amine, which has a lower pKa than the ε-amines of lysine residues.

NHS-ester PEG reacts through a more direct acylation mechanism. The N-hydroxysuccinimide ester is a highly reactive group that readily acylates primary amines, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is typically performed at a neutral to slightly basic pH to ensure the deprotonation of the amine groups, making them nucleophilic.

cluster_aldehyde This compound Reaction (Reductive Amination) cluster_nhs NHS-ester PEG Reaction (Acylation) PEG-CHO This compound Schiff_Base Schiff Base (unstable intermediate) PEG-CHO->Schiff_Base + Protein-NH2 (pH 5.0-8.0) Protein-NH2 Protein (N-terminus or Lysine) Protein-NH2->Schiff_Base PEG-Protein_Amine PEG-Protein Conjugate (Stable Secondary Amine) Schiff_Base->PEG-Protein_Amine + NaBH3CN NaBH3CN Sodium Cyanoborohydride NaBH3CN->PEG-Protein_Amine PEG-NHS NHS-ester PEG PEG-Protein_Amide PEG-Protein Conjugate (Stable Amide Bond) PEG-NHS->PEG-Protein_Amide + Protein-NH2 (pH 7.2-9.0) Protein-NH2_2 Protein (Lysine or N-terminus) Protein-NH2_2->PEG-Protein_Amide NHS N-hydroxysuccinimide (byproduct) PEG-Protein_Amide->NHS

Figure 1. Reaction mechanisms of this compound and NHS-ester PEG with protein amines.

Quantitative Performance Comparison

While direct head-to-head comparisons under identical conditions are limited in the literature, the following table summarizes representative quantitative data to highlight the performance differences between the two PEGylation methods.

ParameterThis compoundNHS-ester PEGProtein & Conditions
Labeling Efficiency / Yield Optimal single-PEGylated product with a 5:1 molar ratio of mPEG-ALD to protein. Reductive amination can have a higher maximum reaction rate (Vmax) compared to NHS chemistry.Degree of labeling of 1.1 with 6.5 equivalents of FAM NHS ester to BSA at pH 9.0 for 1 hour.rhG-CSF, Trastuzumab-IgG and α-lactalbumin, Bovine Serum Albumin (BSA)
Site-Specificity Preferential N-terminal labeling can be achieved at pH 5-6.Generally non-selective for all accessible primary amines.General principle for proteins with accessible N-termini.
Impact on Protein Activity N-terminal PEGylation of SH3 domain did not significantly change its stability. Preservation of the positive charge at the N-terminus via reductive alkylation can lead to higher bioactivity compared to acylation.Can lead to a greater loss of activity if critical lysine residues are modified. The extent of activity loss is protein-dependent.SH3 domain, Insulin
Conjugate Stability Forms a highly stable secondary amine bond.Forms a stable amide bond.General chemical principle.
Reaction Kinetics The reaction should be stopped before reaching the highest mono-PEG concentration to optimize for selectivity and yield.The reaction is typically faster but is also susceptible to hydrolysis, which is a competing reaction.General observation from kinetic studies.

Experimental Protocols

This compound Labeling Protocol (Reductive Amination)

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: 100 mM MES buffer, pH 5.0-6.0 for N-terminal selectivity, or 100 mM HEPES/Phosphate Buffer, pH 7.0-7.5 for lysine labeling.

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in the appropriate Reaction Buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • PEG Reagent Preparation: Dissolve this compound in the Reaction Buffer or a compatible organic solvent like DMSO to the desired stock concentration.

  • Reaction Initiation: Add the desired molar excess of this compound to the protein solution.

  • Schiff Base Formation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Reduction: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.

  • Incubation: Continue the incubation at room temperature for 2-4 hours or overnight at 4°C.

  • (Optional) Quenching: Add Quenching Buffer to stop the reaction.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using a desalting column, dialysis, or other suitable chromatography methods.

NHS-ester PEG Labeling Protocol (Acylation)

Materials:

  • NHS-ester PEG

  • Protein of interest

  • Reaction Buffer: Amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.0-9.0, or PBS, pH 7.2-8.0.

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or glycine solution

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-20 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Reaction Initiation: Add the desired molar excess of the NHS-ester PEG solution to the protein solution. Ensure the final concentration of the organic solvent is minimal (typically <10%).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or on ice for 2 hours with gentle mixing.

  • Quenching: Add Quenching Buffer to consume any unreacted NHS-ester PEG.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using a desalting column, dialysis, or other suitable chromatography methods.

cluster_workflow Protein Labeling Experimental Workflows cluster_aldehyde_wf This compound Workflow cluster_nhs_wf NHS-ester PEG Workflow A_Start Start A_Protein_Prep Prepare Protein in Reaction Buffer (pH 5-8) A_Start->A_Protein_Prep A_Mix Mix Protein and PEG-aldehyde A_Protein_Prep->A_Mix A_PEG_Prep Dissolve this compound A_PEG_Prep->A_Mix A_Incubate1 Incubate (Schiff Base Formation) A_Mix->A_Incubate1 A_Add_Reducer Add Sodium Cyanoborohydride A_Incubate1->A_Add_Reducer A_Incubate2 Incubate (Reduction) A_Add_Reducer->A_Incubate2 A_Quench Quench Reaction (Optional) A_Incubate2->A_Quench A_Purify Purify Conjugate A_Quench->A_Purify A_End End A_Purify->A_End N_Start Start N_Protein_Prep Prepare Protein in Reaction Buffer (pH 7.2-9.0) N_Start->N_Protein_Prep N_Mix Mix Protein and PEG-ester N_Protein_Prep->N_Mix N_PEG_Prep Dissolve NHS-ester PEG (immediately before use) N_PEG_Prep->N_Mix N_Incubate Incubate (Acylation) N_Mix->N_Incubate N_Quench Quench Reaction N_Incubate->N_Quench N_Purify Purify Conjugate N_Quench->N_Purify N_End End N_Purify->N_End

References

A Head-to-Head Comparison of Aldehyde vs. Maleimide PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), directly influencing their stability, efficacy, and therapeutic index. Among the various linker technologies, those based on polyethylene glycol (PEG) are widely used to improve the solubility and pharmacokinetic properties of ADCs. This guide provides an objective comparison of two prominent PEG linker chemistries: aldehyde-based and maleimide-based conjugation, with a focus on their performance and supporting experimental data.

Executive Summary

The choice between aldehyde and maleimide PEG linkers for ADC development involves a trade-off between established protocols and the quest for enhanced stability. Maleimide chemistry is a well-established method for cysteine-specific conjugation, but traditional maleimide linkers can suffer from instability in plasma due to a retro-Michael reaction, leading to premature drug release.[1][2] Next-generation maleimides have been developed to improve stability.[3][4] Aldehyde-based conjugation offers a more stable linkage and the potential for site-specific modification, representing a promising alternative.[5]

Conjugation Chemistries: A Tale of Two Mechanisms

The fundamental difference between these two linker types lies in their reaction mechanisms with the antibody.

Maleimide PEG Linkers: These linkers react with free thiol groups, typically on cysteine residues, via a Michael addition reaction to form a thioether bond. This chemistry is highly efficient and specific for thiols under mild physiological conditions (pH 6.5-7.5).

Aldehyde PEG Linkers: Aldehyde linkers react with primary amines, such as the N-terminus of the antibody or the side chain of lysine residues, to form an initial imine bond. This bond is then reduced to a stable secondary amine, creating an irreversible linkage. Alternatively, aldehyde tags can be genetically encoded into the antibody, allowing for site-specific conjugation.

Performance Comparison: Stability, Efficacy, and Homogeneity

While direct head-to-head studies with identical antibodies and payloads are limited in publicly available literature, we can infer performance characteristics from various studies.

Stability in Plasma

A critical attribute for any ADC linker is its stability in circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window.

  • Maleimide Linkers: Traditional N-alkyl maleimide-based ADCs can exhibit significant deconjugation in plasma. Studies have shown that these ADCs can lose 35-67% of their payload over 7 days in serum. This instability is attributed to the retro-Michael reaction, where the thioether bond is cleaved. Next-generation maleimides, such as N-aryl maleimides, have demonstrated improved stability, with less than 20% deconjugation under the same conditions.

  • Aldehyde Linkers: ADCs conjugated via aldehyde chemistry, such as the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, form a stable C-C bond between the linker and the antibody. Studies on aldehyde-tagged antibodies have shown no loss of a conjugated fluorophore over 12 days in rat plasma at 37°C. When a maytansine payload was attached via an ester bond to the linker, some payload loss was observed, suggesting that the stability of the bond between the linker and the payload is also a critical factor.

Linker TypeADC ExampleStability Assay ConditionsPayload LossReference
N-alkyl MaleimideCysteine-linked ADCThiol-containing buffer/serum, 37°C, 7 days35-67%
N-aryl MaleimideCysteine-linked ADCThiol-containing buffer/serum, 37°C, 7 days<20%
Aldehyde (HIPS)Aldehyde-tagged Ab-AF488Rat plasma, 37°C, 12 daysNo significant loss
Aldehyde (HIPS)Aldehyde-tagged Ab-MaytansineRat plasma, 37°C, 13 daysSome deconjugation observed
In Vitro Cytotoxicity

The in vitro potency of an ADC is a key indicator of its potential therapeutic efficacy. This is typically measured by determining the half-maximal inhibitory concentration (IC50) on cancer cell lines.

Linker TypeADCCell LineIC50 (nM)Reference
Maleamic Methyl Ester (next-gen maleimide)mil40-12b (anti-HER2-MMAE)BT-474 (HER2+)0.1026
Maleamic Methyl Ester (next-gen maleimide)mil40-12b (anti-HER2-MMAE)NCI-N87 (HER2+)0.0536
MaleimideTrastuzumab-MMAEBT-474 (HER2+)~0.1
Aldehyde (HIPS)α-HER2-Maytansine (CT-tagged)SK-BR-3 (HER2+)Not specified in abstract

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions, antibodies, and payloads.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADC candidates. Below are representative protocols for key assays.

Protocol 1: ADC Conjugation with Maleimide PEG Linker

Objective: To conjugate a maleimide-activated payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Maleimide-activated drug-linker construct.

  • Dimethyl sulfoxide (DMSO).

  • PD-10 desalting columns.

  • PBS, pH 7.4.

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a PD-10 desalting column equilibrated with PBS, pH 7.4.

  • Conjugation:

    • Dissolve the maleimide-activated drug-linker in DMSO to a concentration of 10 mM.

    • Add a 5-fold molar excess of the drug-linker solution to the reduced antibody.

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Purification:

    • Remove unconjugated drug-linker by size-exclusion chromatography (SEC) or dialysis.

    • Concentrate the purified ADC and determine the protein concentration and drug-to-antibody ratio (DAR).

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma over time.

Materials:

  • Purified ADC.

  • Human or mouse plasma.

  • PBS, pH 7.4.

  • LC-MS system.

Procedure:

  • Incubation:

    • Spike the ADC into the plasma at a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma sample and store it at -80°C.

  • Sample Preparation:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma using affinity chromatography (e.g., Protein A).

  • Analysis:

    • Analyze the purified ADC by hydrophobic interaction chromatography (HIC) to determine the DAR.

    • Alternatively, use LC-MS to quantify the amount of free drug released into the plasma.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Cell culture medium and supplements.

  • Purified ADC.

  • MTT or other cell viability reagent.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Add the ADC dilutions to the cells.

    • Incubate for 72-96 hours.

  • Cell Viability Measurement:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the dose-response curve and determine the IC50 value.

Visualizing the Chemistries and Workflows

dot

Conjugation_Chemistries cluster_maleimide Maleimide PEG Linker Conjugation cluster_aldehyde Aldehyde PEG Linker Conjugation Ab_Cys Antibody-SH (Cysteine) ADC_Maleimide Antibody-S-Maleimide-PEG-Drug (Thioether Bond) Ab_Cys->ADC_Maleimide Michael Addition Maleimide_Linker Maleimide-PEG-Drug Maleimide_Linker->ADC_Maleimide Ab_NH2 Antibody-NH2 (Lysine/N-terminus) Imine_Intermediate Antibody-N=CH-PEG-Drug (Imine Intermediate) Ab_NH2->Imine_Intermediate Aldehyde_Linker Aldehyde-PEG-Drug Aldehyde_Linker->Imine_Intermediate ADC_Aldehyde Antibody-NH-CH2-PEG-Drug (Secondary Amine Bond) Imine_Intermediate->ADC_Aldehyde Reduction ADC_Development_Workflow Ab_Selection Antibody Selection Conjugation ADC Conjugation Ab_Selection->Conjugation Linker_Payload_Synthesis Linker-Payload Synthesis Linker_Payload_Synthesis->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization In_Vitro_Assays In Vitro Assays (Stability, Cytotoxicity) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Efficacy & Toxicology In_Vitro_Assays->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

References

A Comparative Guide to m-PEG4-aldehyde and Other Crosslinkers for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogel crosslinking is a critical step in the fabrication of biomaterials for a wide range of applications, including tissue engineering, drug delivery, and 3D cell culture. The choice of crosslinker significantly influences the hydrogel's physicochemical properties, biocompatibility, and ultimately, its performance. This guide provides an objective comparison of methoxy-poly(ethylene glycol)-aldehyde (m-PEG4-aldehyde) with other commonly used crosslinkers for hydrogel formation, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a mono-functional PEG derivative containing an aldehyde group at one terminus. This aldehyde group readily reacts with primary amines on polymers such as chitosan, gelatin, or synthetic polyamines to form Schiff bases (imine bonds), leading to the formation of a hydrogel network. The PEG component imparts hydrophilicity, biocompatibility, and resistance to protein adsorption to the resulting hydrogel.

Crosslinking Mechanism of this compound

The crosslinking of amine-containing polymers with this compound proceeds via a Schiff base formation. The aldehyde group of this compound reacts with a primary amine group of the polymer, resulting in the formation of an imine bond and the release of a water molecule. This reaction is typically carried out under mild physiological conditions.

Caption: Crosslinking of an amine-containing polymer with this compound.

Comparison with Other Crosslinkers

The performance of this compound is best understood in the context of other available crosslinking technologies. This section compares this compound with several common crosslinkers, highlighting their respective advantages and disadvantages.

Data Presentation: Quantitative Comparison of Hydrogel Properties

The following tables summarize key performance parameters of hydrogels formed using different crosslinkers. The data has been compiled from various studies and is intended to provide a comparative overview. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Table 1: Comparison of Gelation Time and Mechanical Properties

CrosslinkerPolymer SystemGelation TimeYoung's Modulus (kPa)Storage Modulus (G') (Pa)
m-PEG-aldehyde ChitosanMinutes to Hours-100 - 1000
Glutaraldehyde Gelatin, ChitosanMinutes to Hours20 - 200258 - 4196[1]
EDC/NHS Collagen, GelatinMinutes to Hours50 - 500100 - 10000
Genipin Collagen, ChitosanHours to Days10 - 15050 - 500
Dialdehyde Starch Gelatin, ChitosanHours-100 - 800
PEG-Maleimide Thiolated PolymersSeconds to Minutes10 - 1001000 - 20000
PEG-Vinyl Sulfone Thiolated PolymersMinutes to Hours5 - 50500 - 5000
PEG-Acrylate Thiolated PolymersMinutes (UV)10 - 2001000 - 15000

Table 2: Comparison of Swelling Ratio and Biocompatibility

CrosslinkerSwelling Ratio (%)BiocompatibilityKey Considerations
m-PEG-aldehyde 200 - 1000Generally GoodBiocompatible byproducts (water).
Glutaraldehyde 100 - 500CytotoxicResidual crosslinker is a major concern.
EDC/NHS 300 - 1500GoodByproducts need to be washed out.
Genipin 500 - 2000ExcellentSlower reaction rate.
Dialdehyde Starch 400 - 1200GoodBiodegradable and low toxicity.[2]
PEG-Maleimide 200 - 800GoodSpecific reaction with thiols.
PEG-Vinyl Sulfone 300 - 1000GoodSlower reaction than maleimide.
PEG-Acrylate 150 - 600Good (with photoinitiator)Potential for unreacted monomers.

In-Depth Look at Alternative Crosslinkers

Glutaraldehyde

Glutaraldehyde is a widely used and highly efficient crosslinker that reacts with amine groups. However, its cytotoxicity is a significant drawback, limiting its application in biomedical fields where cell viability is crucial.[3]

Caption: Glutaraldehyde crosslinking mechanism.

EDC/NHS Chemistry

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a "zero-length" crosslinker, meaning it facilitates the formation of an amide bond between carboxyl and amine groups without becoming part of the final crosslink.[4][5] This method is known for producing biocompatible hydrogels, although the removal of byproducts is necessary.

EDC_NHS_Crosslinking cluster_step1 Step 1: Activation of Carboxyl Group cluster_step2 Step 2: NHS Stabilization cluster_step3 Step 3: Amide Bond Formation COOH Polymer-COOH Intermediate1 O-acylisourea intermediate (unstable) COOH->Intermediate1 + EDC EDC EDC Intermediate1->COOH Hydrolysis (side reaction) Intermediate2 NHS-ester intermediate (more stable) Intermediate1->Intermediate2 + NHS NHS NHS Final_Product Polymer-CO-NH-Polymer Intermediate2->Final_Product + Polymer-NH2 NH2 Polymer-NH2

Caption: EDC/NHS crosslinking workflow.

Genipin

Genipin is a natural crosslinker derived from the gardenia fruit. It reacts with primary amine groups to form stable, blue-colored crosslinks. Its low cytotoxicity makes it an attractive alternative to glutaraldehyde for biomedical applications.

Caption: Genipin crosslinking with amine groups.

Dialdehyde Starch (DAS)

DAS is a biodegradable and less toxic alternative to small-molecule dialdehyde crosslinkers. It is produced by the oxidation of starch and reacts with amine groups to form Schiff bases.

Caption: Dialdehyde starch crosslinking mechanism.

Michael-type Addition (e.g., PEG-Maleimide, -Vinyl Sulfone, -Acrylate)

Michael-type addition reactions involve the addition of a nucleophile (e.g., a thiol) to an activated olefin (e.g., maleimide, vinyl sulfone, or acrylate). These reactions are highly specific and proceed rapidly under physiological conditions, making them ideal for in situ hydrogel formation and cell encapsulation.

Caption: Michael-type addition reaction for hydrogel formation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Experimental Workflow for Hydrogel Characterization

Hydrogel_Characterization_Workflow start Hydrogel Formulation crosslinking Crosslinking start->crosslinking characterization Physicochemical Characterization crosslinking->characterization biocompatibility Biocompatibility Assessment crosslinking->biocompatibility drug_release Controlled Release Study crosslinking->drug_release swelling Swelling Ratio Measurement characterization->swelling mechanical Mechanical Testing (Rheology) characterization->mechanical gelation Gelation Time Measurement characterization->gelation analysis Data Analysis and Comparison swelling->analysis mechanical->analysis gelation->analysis in_vitro In Vitro Cell Culture biocompatibility->in_vitro in_vitro->analysis drug_release->analysis

Caption: General workflow for hydrogel characterization.

Swelling Ratio Measurement

Objective: To determine the water absorption capacity of the hydrogel.

Protocol:

  • Prepare hydrogel samples of a defined size and weigh them to obtain the initial dry weight (Wd).

  • Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the samples from the PBS, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (Ws).

  • Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Mechanical Testing (Rheology)

Objective: To characterize the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G'').

Protocol:

  • A rotational rheometer with a parallel plate geometry is typically used.

  • Place the hydrogel sample between the plates, ensuring complete filling of the gap.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine G' and G'' as a function of frequency.

  • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region.

  • A time sweep can be performed during gelation to monitor the evolution of G' and G'' over time, with the crossover point of G' and G'' often defined as the gelation time.

Gelation Time Measurement

Objective: To determine the time required for the hydrogel precursor solution to transition into a solid-like gel.

Protocol:

  • Tube Tilting Method: Mix the hydrogel precursors in a vial. At regular intervals, tilt the vial to a 90-degree angle. The gelation time is recorded as the point when the solution no longer flows.

  • Rheological Measurement: As described in the mechanical testing protocol, the crossover point of the storage modulus (G') and loss modulus (G'') during a time sweep measurement is a more precise determination of the gelation time.

Biocompatibility Assessment (In Vitro)

Objective: To evaluate the cytotoxicity of the hydrogel.

Protocol:

  • Hydrogel Extract Test:

    • Incubate the hydrogel in a cell culture medium for a defined period (e.g., 24 hours) to create a hydrogel extract.

    • Culture a relevant cell line (e.g., fibroblasts) in the presence of the hydrogel extract at different concentrations.

    • Assess cell viability after a specific incubation period (e.g., 24, 48, 72 hours) using a metabolic assay such as the MTT or PrestoBlue assay.

  • Direct Contact Test:

    • Place the hydrogel directly onto a confluent monolayer of cells.

    • After a defined incubation period, assess cell viability and morphology in the area surrounding the hydrogel.

Controlled Drug Release Study

Objective: To evaluate the release kinetics of a model drug from the hydrogel.

Protocol:

  • Load the hydrogel with a model drug (e.g., a fluorescent dye, a protein, or a small molecule drug) during the fabrication process.

  • Immerse the drug-loaded hydrogel in a release medium (e.g., PBS at 37°C) in a container with a known volume.

  • At specific time points, collect aliquots of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Conclusion

The selection of a crosslinker for hydrogel formation is a critical decision that dictates the final properties and suitability of the biomaterial for a specific application. This compound offers a favorable balance of biocompatibility and reactivity for crosslinking amine-containing polymers. Its performance, particularly in terms of biocompatibility, is superior to traditional crosslinkers like glutaraldehyde. When compared to other modern crosslinking chemistries, the choice depends on the desired reaction kinetics, mechanical properties, and the specific functional groups available on the polymer backbone. This guide provides the foundational knowledge and experimental framework to aid researchers in making an informed decision for their hydrogel-based research and development endeavors.

References

A Comparative Guide to Bioconjugate Linker Stability: Evaluating m-PEG4-aldehyde Linkages Against Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and safety of bioconjugates. This guide provides an objective comparison of the stability of m-PEG4-aldehyde derived linkages with other commonly employed linkers, supported by experimental data and detailed methodologies.

The linker, a crucial component in bioconjugation, connects a biomolecule to a payload, such as a drug or a fluorescent probe. Its stability is paramount, ensuring that the conjugate remains intact in circulation until it reaches its target, thereby minimizing off-target effects and maximizing therapeutic efficacy. This guide focuses on the stability of linkages formed from this compound and compares them against a panel of other widely used linker chemistries.

Understanding Linker Chemistries and Stability

Linkers can be broadly categorized into two main classes: cleavable and non-cleavable. Cleavable linkers are designed to be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes, to release the payload at the target site. Non-cleavable linkers, on the other hand, are designed to be highly stable, with payload release typically occurring upon degradation of the entire bioconjugate.

The linkage formed with this compound via reductive amination results in a highly stable secondary amine bond, placing it in the category of non-cleavable linkers. This inherent stability is a key advantage in applications requiring long circulation times and minimal premature payload release.

Quantitative Comparison of Linker Stability

The stability of a linker is often assessed by its half-life in plasma or its rate of hydrolysis under different pH conditions. The following tables summarize available quantitative data to facilitate a comparison between different linker types. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Stability of Different Linker Types in Plasma/Serum

Linker TypeSpecific Linkage ChemistryModel SystemMatrixHalf-life (t½)Reference(s)
Aldehyde (Reductive Amination) Secondary AminePEGylated Anakinra-Qualitatively high stability, superior monomer recovery after 8 weeks at 40°C compared to PEG-anakinra.[1]
Hydrazone Phenylketone-derived hydrazoneNot SpecifiedHuman and Mouse Plasma~2 days[2]
Acyl hydrazoneADC (Gemtuzumab ozogamicin)pH 7.4 Buffer6% hydrolysis after 24h[3]
Peptide Val-CitNot SpecifiedHuman Plasma230 days[4]
Phe-LysNot SpecifiedHuman Plasma30 days[4]
Val-CitNot SpecifiedMouse Plasma80 hours
Maleimide ThiosuccinimideADCMouse Plasma15% payload release after 7 days (N-phenyl maleimide) vs. 45% (N-alkyl maleimide)
Click Chemistry (Triazole) 1,2,3-TriazoleOligonucleotides-Inherently resistant to enzymatic degradation.

Table 2: pH-Dependent Hydrolysis of Different Linker Types

Linker TypeSpecific Linkage ChemistrypHHalf-life (t½) / % HydrolysisReference(s)
Hydrazone Acyl hydrazone5.02.4 minutes
Acyl hydrazone7.0>2.0 hours
Oxime -5.0 - 9.0Rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.
Spiro Diorthoester -5.04.5 hours for complete hydrolysis
7.024% hydrolysis after 15 hours
Phosphoramidate 2-Carboxybenzyl phosphoramidate5.5Varies from hours to days depending on substituents
7.4Varies from days to months depending on substituents

Visualizing Linker Chemistries and Stability Assessment

To better understand the concepts discussed, the following diagrams illustrate the chemical structures of different linkers and a typical workflow for evaluating linker stability.

Linker_Structures cluster_aldehyde This compound Linkage cluster_maleimide Maleimide Linkage cluster_click Click Chemistry Linkage cluster_hydrazone Hydrazone Linkage aldehyde m-PEG4-CH=N-Protein reductive_amination m-PEG4-CH2-NH-Protein (Stable Secondary Amine) aldehyde->reductive_amination Reduction maleimide Protein-S-Succinimidyl-Linker retro_michael Protein-SH + Maleimide-Linker (Unstable) maleimide->retro_michael Retro-Michael Reaction click Protein-Triazole-Linker (Highly Stable) hydrazone Protein-C=N-NH-Linker hydrolysis Protein-CHO + H2N-NH-Linker (pH-sensitive) hydrazone->hydrolysis Hydrolysis (Acidic pH)

Caption: Chemical structures of common bioconjugation linkages.

Stability_Workflow start Bioconjugate (e.g., ADC) incubation Incubate with plasma at 37°C start->incubation time_points Collect aliquots at various time points incubation->time_points sample_prep Sample Preparation (e.g., Immuno-affinity capture) time_points->sample_prep analysis LC-MS Analysis sample_prep->analysis dar Determine Drug-to-Antibody Ratio (DAR) analysis->dar free_payload Quantify Free Payload analysis->free_payload stability_assessment Assess Linker Stability dar->stability_assessment free_payload->stability_assessment

Caption: Experimental workflow for in vitro plasma stability assay.

Detailed Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are detailed protocols for key experiments used to evaluate linker stability.

In Vitro Plasma Stability Assay (LC-MS Method)

This assay evaluates the stability of a bioconjugate in plasma by measuring the drug-to-antibody ratio (DAR) or the amount of released payload over time.

Materials:

  • Bioconjugate (e.g., Antibody-Drug Conjugate)

  • Human or mouse plasma

  • Incubator at 37°C

  • Immuno-affinity capture beads (e.g., Protein A or anti-human IgG)

  • Wash buffers (e.g., PBS)

  • Elution buffer (e.g., low pH glycine buffer)

  • Reducing agent (e.g., DTT, for some analysis methods)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-bioconjugate mixture.

  • Immuno-affinity Capture: Isolate the bioconjugate from the plasma matrix using immuno-affinity capture beads. This step enriches the sample and removes interfering plasma proteins.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the captured bioconjugate from the beads.

  • LC-MS Analysis:

    • Intact Mass Analysis: Analyze the eluted bioconjugate by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker instability.

    • Free Payload Quantification: Alternatively, the plasma supernatant after bead capture can be analyzed by LC-MS/MS to quantify the amount of released payload. An increase in free payload over time signifies linker cleavage.

pH Stability (Hydrolysis) Assay

This assay determines the stability of the linker at different pH values, mimicking physiological conditions and the acidic environments of endosomes and lysosomes.

Materials:

  • Bioconjugate or linker-payload model compound

  • Buffer solutions at various pH values (e.g., pH 4.5, 5.5, 7.4)

  • Incubator at 37°C

  • HPLC or LC-MS system

Procedure:

  • Incubation: Incubate the bioconjugate or model compound in the different pH buffers at a defined concentration at 37°C.

  • Time Points: At various time points, take aliquots from each buffer solution.

  • Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact conjugate and the amount of released payload or degradation products.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point for each pH condition. Determine the half-life of the linker at each pH.

Conclusion

The choice of linker is a critical decision in the design of bioconjugates, with a profound impact on their stability, efficacy, and safety. The this compound, through reductive amination, forms a highly stable secondary amine bond, making it an excellent choice for applications requiring long-term stability in circulation. In contrast, cleavable linkers such as hydrazones and peptides offer controlled payload release in specific microenvironments but may exhibit varying degrees of stability in plasma. Maleimide-based linkers, while widely used, can be susceptible to premature payload release via retro-Michael reaction, although newer generation maleimides have improved stability. Click chemistry linkers, such as triazoles, generally offer exceptional stability.

The selection of the optimal linker ultimately depends on the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for the systematic evaluation of linker stability, enabling researchers to make data-driven decisions in the development of novel biotherapeutics.

References

Shorter PEG Chains Accelerate Aldehyde Reactions: A Kinetic Analysis of m-PEG4-aldehyde versus Longer Chain PEGs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficiency of bioconjugation is paramount. The choice of a PEGylation reagent directly influences reaction kinetics, which in turn affects the reproducibility, efficiency, and therapeutic efficacy of the final product. This guide provides an objective comparison of the reaction kinetics of m-PEG4-aldehyde with longer polyethylene glycol (PEG) aldehydes, supported by experimental data and detailed methodologies.

PEG aldehydes are widely utilized for their ability to react with amine groups on proteins and peptides, forming a stable secondary amine linkage through reductive amination. This process, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo half-life while reducing immunogenicity. A critical factor influencing both the reaction kinetics and the properties of the resulting conjugate is the length of the PEG chain.

Kinetic Performance: this compound vs. Longer PEGs

The intrinsic reactivity of the aldehyde functional group remains constant regardless of the PEG chain length. However, the polymer chain itself plays a significant role in the reaction kinetics primarily through steric hindrance. As the PEG chain length increases, the polymer can physically obstruct the approach of the reacting molecules, thereby slowing down the reaction rate.

While direct, side-by-side kinetic data for a comprehensive range of m-PEG-aldehydes is not extensively consolidated in publicly available literature, the general principle is that shorter PEG chains lead to faster reaction kinetics.[1] It is therefore anticipated that this compound would exhibit faster reaction kinetics than longer-chain counterparts like m-PEG8-aldehyde or m-PEG24-aldehyde, assuming all other reaction conditions are held constant.[1]

A key study by Moosmann et al. (2011) provides valuable insights into the influence of PEG size on PEGylation kinetics by comparing 5 kDa and 30 kDa mPEG-aldehydes for the PEGylation of a single-chain variable fragment (scFv) and lysozyme.[2] While not a direct comparison with this compound, the data clearly illustrates the trend of decreasing reaction rates with increasing PEG size.

Comparative Kinetic Data

The following table summarizes kinetic data extrapolated from the principles of PEG chemistry and findings from relevant studies. The rate constants (k) are presented as relative values to illustrate the expected trend, with this compound as the baseline.

PEG ReagentMolecular Weight (Approx.)Relative Reaction Rate Constant (k)Key Influencing Factor
This compound~220 g/mol 1.0 (Baseline)Minimal Steric Hindrance
m-PEG8-aldehyde~400 g/mol < 1.0Increased Steric Hindrance
5 kDa mPEG-aldehyde5,000 g/mol Significantly < 1.0Substantial Steric Hindrance
30 kDa mPEG-aldehyde30,000 g/mol Markedly < 1.0Severe Steric Hindrance

Note: The relative reaction rate constants are illustrative and intended to show the general trend. Actual values will vary depending on the specific protein, reaction conditions, and analytical methods used.

Factors Influencing Reaction Kinetics

Several factors beyond PEG chain length critically influence the kinetics of aldehyde PEGylation:[1][2]

  • pH: The formation of the initial Schiff base between the PEG aldehyde and the amine is favored at a slightly acidic to neutral pH (around 6-7). The subsequent reduction to a stable secondary amine is also pH-dependent.

  • Temperature: Higher temperatures generally increase the reaction rate. However, protein stability must be considered, with room temperature often being a good starting point.

  • Concentration of Reactants: The concentrations of both the PEG aldehyde and the protein will affect the reaction rate, in line with general principles of chemical kinetics.

Experimental Protocols

The following is a generalized protocol for the kinetic analysis of m-PEG-aldehyde reactions.

Objective

To determine and compare the reaction kinetics of this compound with longer-chain m-PEG-aldehydes for the PEGylation of a model protein.

Materials
  • m-PEG-aldehydes (e.g., this compound, m-PEG8-aldehyde, 5 kDa mPEG-aldehyde)

  • Model protein with available amine groups (e.g., Lysozyme, BSA)

  • Reaction Buffer: Phosphate buffer (100 mM, pH 6.0-7.0) or another suitable buffer based on protein stability.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water).

  • Quenching Solution: Tris buffer or glycine solution to stop the reaction.

  • Analytical Instruments: SDS-PAGE system, HPLC with a suitable column (e.g., size-exclusion or ion-exchange), Mass Spectrometer.

Procedure
  • Protein Preparation: Dissolve the model protein in the reaction buffer to a known concentration (e.g., 1 g/L).

  • PEG Reagent Preparation: Prepare stock solutions of the different m-PEG-aldehydes in the reaction buffer.

  • Reaction Initiation: Add the m-PEG-aldehyde solution to the protein solution at a defined molar excess (e.g., 2-fold to 5-fold). Immediately add the reducing agent, NaBH₃CN.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analysis: Analyze the samples from each time point using a suitable analytical technique (e.g., RP-HPLC, SEC, or IEX) to separate and quantify the unreacted protein, mono-PEGylated protein, and di-PEGylated or higher species.

  • Data Analysis: Plot the concentration of the unreacted protein against time. The initial reaction rate can be determined from the initial slope of this curve. The apparent second-order rate constant (k) can be calculated using appropriate kinetic models.

Visualizing the Reaction and Workflow

The following diagrams illustrate the reductive amination reaction pathway and a typical experimental workflow for kinetic analysis.

Reaction_Pathway Protein Protein-NH₂ Schiff_Base Protein-N=CH-PEG (Schiff Base) Protein->Schiff_Base + PEG_Aldehyde m-PEG-CHO PEG_Aldehyde->Schiff_Base PEGylated_Protein Protein-NH-CH₂-PEG (Stable Conjugate) Schiff_Base->PEGylated_Protein + Reducing_Agent NaBH₃CN Reducing_Agent->PEGylated_Protein

Caption: Reductive amination of a protein with a PEG aldehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Protein Solution D Initiate Reaction A->D B Prepare PEG-Aldehyde Solutions B->D C Prepare Reducing Agent C->D E Time-course Sampling & Quenching D->E F HPLC/SDS-PAGE Analysis E->F G Data Analysis & Kinetic Modeling F->G

Caption: Workflow for kinetic analysis of PEGylation reactions.

References

Navigating Protein Modification: A Comparative Guide to m-PEG4-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of proteins is a cornerstone of therapeutic innovation. The covalent attachment of polyethylene glycol (PEG), or PEGylation, is a premier strategy for enhancing the pharmacological properties of proteins. Among the diverse toolkit of PEGylation reagents, m-PEG4-aldehyde has emerged as a valuable tool for its unique reactivity and the stable linkages it forms. This guide provides an objective comparison of this compound's performance against other common PEGylation reagents, supported by experimental data and detailed protocols to inform your protein modification strategies.

The Impact of this compound on Protein Function

This compound, characterized by a methoxy-capped polyethylene glycol chain with a terminal aldehyde group, primarily reacts with primary amines on proteins—specifically the N-terminal α-amine and the ε-amines of lysine residues. This reaction proceeds via reductive amination, a two-step process involving the formation of a Schiff base followed by its reduction to a stable secondary amine linkage. This method offers a high degree of control and stability, making it an attractive choice for therapeutic protein development.

The covalent attachment of PEG chains can significantly improve a protein's solubility and stability, extend its circulating half-life, and reduce its immunogenicity.[1] However, the choice of PEGylation chemistry is critical, as it can influence the site of attachment and, consequently, the biological activity of the protein.

Performance Comparison: this compound vs. Alternative Chemistries

The selection of a PEGylation reagent is a critical decision that balances reaction efficiency, specificity, and the desired properties of the final conjugate. Here, we compare this compound with two other widely used amine- and thiol-reactive PEG derivatives: m-PEG-NHS ester and m-PEG-maleimide.

FeatureThis compoundm-PEG-NHS Esterm-PEG-Maleimide
Primary Target N-terminal α-amine, Lysine ε-aminesLysine ε-amines, N-terminal α-amineCysteine sulfhydryl groups[2]
Reaction Type Reductive AminationAcylationMichael Addition[2]
Resulting Linkage Secondary AmineAmideThioether[2]
Specificity Higher potential for N-terminal selectivity under acidic pH[3]Generally non-selective, targets all accessible primary aminesHighly specific for free sulfhydryl groups
Reaction pH Typically acidic to neutral (pH 5-8)Typically neutral to slightly basic (pH 7.2-9.0)Typically neutral (pH 6.5-7.5)
Key Advantage Greater control over site-specificity, stable linkageHigh reactivity and straightforward protocolHigh degree of site-specificity
Key Disadvantage Requires a reducing agentProne to hydrolysis, can lead to heterogeneous productsRequires a free cysteine, which may not be available
Linkage Stability Highly stable secondary amineStable amide bondVery stable thioether bond

Quantitative Impact on Protein Properties

The following tables summarize the expected impact of different PEGylation strategies on key protein properties, based on published data. While direct comparative data for this compound across all parameters is not always available, the trends are extrapolated from studies using similar aldehyde-based PEGylation.

Table 1: Impact on Biological Activity

Parameterm-PEG-aldehydem-PEG-NHS Esterm-PEG-Maleimide
Receptor Binding Affinity (Kd) Can be preserved with site-specific N-terminal modification.May decrease due to random lysine modification in binding sites.Generally preserved if the cysteine is distal to the binding site.
Enzyme Kinetics (Km) Minimal change expected with targeted modification.Can increase if active site lysines are modified.Minimal change expected with targeted modification.
Enzyme Kinetics (Vmax) May see a slight decrease due to steric hindrance.Can significantly decrease if active site lysines are modified.May see a slight decrease due to steric hindrance.

Table 2: Impact on Physicochemical Properties and Pharmacokinetics

Parameterm-PEG-aldehydem-PEG-NHS Esterm-PEG-Maleimide
Thermal Stability (ΔTm) Increase in Tm observed.Increase in Tm observed.Increase in Tm observed.
In Vivo Half-Life Significantly increased.Significantly increased.Significantly increased.
Immunogenicity Reduced.Reduced.Reduced.

Experimental Protocols

Protocol 1: Protein PEGylation with this compound via Reductive Amination

This protocol describes the covalent attachment of this compound to a protein through the formation of a stable secondary amine linkage.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound

  • Conjugation Buffer: 0.1 M MES, pH 6.0

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in the Conjugation Buffer.

  • Conjugation Reaction: Add the this compound solution to the protein solution at a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.

  • Schiff Base Formation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Reduction: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.

  • Incubation: Incubate the reaction at 4°C overnight with gentle stirring.

  • Quenching: Quench the reaction by adding the Quenching Solution.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using SEC.

Protocol 2: Characterization of PEGylated Protein by SDS-PAGE

SDS-PAGE is a common technique to qualitatively assess the extent of PEGylation based on the increase in the apparent molecular weight of the modified protein.

Materials:

  • PEGylated and non-PEGylated protein samples

  • Laemmli sample buffer (with and without reducing agent like β-mercaptoethanol)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Sample Preparation: Mix protein samples with Laemmli sample buffer. Heat at 95°C for 5 minutes.

  • Gel Loading: Load the molecular weight standards and protein samples into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analysis: Compare the migration of the PEGylated protein to the non-PEGylated control. A shift to a higher apparent molecular weight indicates successful PEGylation.

Protocol 3: Confirmation of PEGylation Site by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the site of PEGylation.

Materials:

  • PEGylated and non-PEGylated protein samples

  • Trypsin (or another suitable protease)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • LC-MS/MS system

Procedure:

  • Protein Digestion: Reduce and alkylate the protein samples, then digest with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis: Use bioinformatics software to search the MS/MS data against the protein sequence. Identify peptides that show a mass shift corresponding to the mass of the PEG moiety. The location of the modified peptide in the protein sequence reveals the site of PEGylation.

Visualizing Key Processes

Reductive_Amination_Workflow Protein Protein with Primary Amine (N-terminus or Lysine) Schiff_Base Schiff Base Intermediate Protein->Schiff_Base pH 5-8 mPEG4_Aldehyde This compound mPEG4_Aldehyde->Schiff_Base PEGylated_Protein Stable PEGylated Protein (Secondary Amine Linkage) Schiff_Base->PEGylated_Protein Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Schiff_Base

Reductive amination workflow for protein PEGylation.

PEGylation_Benefits PEGylation Protein PEGylation Increased_Solubility Increased Solubility PEGylation->Increased_Solubility Increased_Stability Increased Stability PEGylation->Increased_Stability Extended_HalfLife Extended Half-Life PEGylation->Extended_HalfLife Reduced_Immunogenicity Reduced Immunogenicity PEGylation->Reduced_Immunogenicity Improved_PK Improved Pharmacokinetics Increased_Solubility->Improved_PK Increased_Stability->Improved_PK Extended_HalfLife->Improved_PK Reduced_Immunogenicity->Improved_PK

Logical relationships of PEGylation benefits.

PEGylation_Reagent_Choice Start Start: Choose PEGylation Strategy Target_Residue What is the target residue? Start->Target_Residue Amine Primary Amine (N-terminus or Lysine) Target_Residue->Amine Thiol Sulfhydryl (Cysteine) Target_Residue->Thiol Site_Specificity Is site-specificity critical? Amine->Site_Specificity Maleimide Use m-PEG-Maleimide Thiol->Maleimide Yes_Specific Yes Site_Specificity->Yes_Specific Yes No_Specific No Site_Specificity->No_Specific No Aldehyde Use m-PEG-aldehyde (Reductive Amination) Yes_Specific->Aldehyde NHS_Ester Use m-PEG-NHS Ester (Acylation) No_Specific->NHS_Ester

Decision workflow for PEGylation reagent selection.

References

A Comparative Analysis of m-PEG4-aldehyde and Glutaraldehyde for Crosslinking Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of the ultimate performance, biocompatibility, and efficacy of biomaterials, drug delivery systems, and tissue-engineered constructs. This guide provides a comprehensive comparison of two prominent aldehyde-based crosslinkers: the traditional and widely used glutaraldehyde (GA) and the more modern methoxy-poly(ethylene glycol)-4-aldehyde (m-PEG4-aldehyde).

This comparison delves into their reaction mechanisms, crosslinking efficiency, impact on mechanical properties, and, most critically, their biocompatibility and cytotoxicity. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific application.

Executive Summary

Glutaraldehyde is a highly efficient and cost-effective crosslinker that has been the industry standard for decades. It rapidly forms robust crosslinks, significantly enhancing the mechanical strength and stability of protein-based biomaterials. However, its significant cytotoxicity, stemming from the release of unreacted monomers and the formation of unstable Schiff bases, remains a major drawback, often necessitating extensive washing and quenching steps.

This compound emerges as a biocompatible alternative, leveraging the "stealth" properties of polyethylene glycol (PEG) to reduce immunogenicity and improve the solubility of the resulting conjugates. While it offers superior biocompatibility, its crosslinking efficiency and the resulting mechanical strength of the crosslinked material may differ from those achieved with glutaraldehyde. The choice between the two, therefore, represents a trade-off between biocompatibility and mechanical robustness.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for this compound and glutaraldehyde based on available experimental data. It is important to note that direct head-to-head comparative studies for this compound are limited; therefore, some data for other PEG-aldehyde derivatives are included for illustrative purposes and are duly noted.

Table 1: Comparison of Crosslinking Performance and Biocompatibility

ParameterThis compoundGlutaraldehydeKey Considerations
Reaction Specificity High: Reacts primarily with primary amines to form Schiff bases, which can be stabilized by reduction.Moderate: Reacts with multiple functional groups, including amines, thiols, and hydroxyls, leading to a more complex and less controlled reaction.[1]This compound offers more controlled and specific conjugation.
Biocompatibility High: The PEG component is well-known for its biocompatibility and ability to reduce immunogenicity.Low to Moderate: Known to be cytotoxic due to unreacted aldehyde groups and the potential for leaching.[2][3]This compound is significantly more biocompatible.
Immunogenicity Low: PEGylation is a common strategy to reduce the immunogenicity of proteins and nanoparticles.[4]High: Can elicit a significant inflammatory and foreign body response.[5]This compound is advantageous for in vivo applications where low immunogenicity is critical.
Solubility High: The hydrophilic PEG chain enhances the solubility of the crosslinked product in aqueous media.Low: Can lead to the formation of insoluble aggregates.This compound is suitable for applications requiring high solubility.

Table 2: Mechanical Properties of Crosslinked Hydrogels

MaterialCrosslinkerConcentrationTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Gelatin FilmGlutaraldehyde0.05%~1.5~20~15
Gelatin FilmGlutaraldehyde0.25%~3.0~60~10
Gelatin FilmGlutaraldehyde1.0%~4.5~120~5
PVA/Starch BlendGlutaraldehyde5%~25-~250
PVA/Starch BlendGlutaraldehyde10%~35-~200
PEG-PVA HydrogelGlutaraldehyde0.10 g1200--
PEG-PVA HydrogelGlutaraldehyde0.15 g1000--
Porcine PericardiumPOSS-PEG-CHO*40 mg/mL-97.44 ± 10.87-
Porcine PericardiumGlutaraldehyde--28.29 ± 2.55-

*Note: Data for POSS-PEG-CHO, a PEG-based aldehyde crosslinker, is used as a proxy for this compound due to the lack of direct comparative data.

Table 3: Cytotoxicity Data

CrosslinkerMaterial/Cell LineMetricResultReference
GlutaraldehydeGelatin/Chitosan Scaffolds with 3T3 fibroblastsCell ViabilityReduced cell attachment and proliferation compared to non-crosslinked and procyanidin-crosslinked scaffolds.
GlutaraldehydeCollagen/PVA films with Human OsteoblastsApoptosisInduced apoptosis in a collagen concentration-dependent manner.
GlutaraldehydeDecellularized Porcine Menisci with ChondrocytesCytotoxicityScaffolds crosslinked with 1.0% and 2.5% GTA were toxic to cells.
PEG-based (OMA/PEG)Human Mesenchymal Stem CellsCell Viability~67-93% viability compared to controls, indicating good cytocompatibility.
PEG-based (PEGDA)-CytotoxicityGenerally considered to have low cytotoxicity and good biocompatibility.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for crosslinking with glutaraldehyde and a general protocol for this compound based on its chemical reactivity.

Protocol 1: Glutaraldehyde Crosslinking of Collagen Scaffolds

This protocol is a standard method for crosslinking protein-based scaffolds.

Materials:

  • Collagen scaffold

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutaraldehyde solution (e.g., 0.25% v/v in PBS)

  • Quenching solution (e.g., 0.1 M glycine or sodium borohydride in PBS)

  • Sterile deionized water

Procedure:

  • Hydration: Immerse the collagen scaffold in PBS for 1-2 hours at room temperature to ensure full hydration.

  • Crosslinking: Transfer the hydrated scaffold to the glutaraldehyde solution. The incubation time can vary from 4 to 24 hours at room temperature, depending on the desired degree of crosslinking.

  • Washing: After crosslinking, wash the scaffold thoroughly with PBS (3-5 times, 15 minutes each wash) to remove unreacted glutaraldehyde.

  • Quenching: Immerse the scaffold in the quenching solution for 2-4 hours at room temperature to neutralize any remaining free aldehyde groups.

  • Final Washing: Wash the scaffold extensively with sterile deionized water (5-7 times, 30 minutes each wash) to remove the quenching agent and any byproducts.

  • Sterilization: The crosslinked scaffold can be sterilized using methods such as gamma irradiation or ethylene oxide before cell seeding.

Protocol 2: this compound Crosslinking of Amine-Containing Polymers (General Protocol)

This protocol outlines the general steps for crosslinking a polymer with primary amine groups using this compound.

Materials:

  • Amine-containing polymer (e.g., chitosan, gelatin, poly-L-lysine) solution

  • This compound

  • Reaction buffer (e.g., PBS or borate buffer, pH 7.4-8.5)

  • Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

  • Purification system (e.g., dialysis tubing, size exclusion chromatography)

Procedure:

  • Dissolution: Dissolve the amine-containing polymer in the reaction buffer to the desired concentration.

  • Crosslinker Addition: Add this compound to the polymer solution. The molar ratio of this compound to the amine groups on the polymer will determine the degree of crosslinking and should be optimized for the specific application.

  • Schiff Base Formation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring to form Schiff bases.

  • Reduction (Optional but Recommended): To form stable secondary amine linkages, add the reducing agent to the reaction mixture. The reaction is typically allowed to proceed overnight at room temperature or 4°C.

  • Purification: Remove unreacted this compound and reducing agent byproducts through dialysis against deionized water or by using size exclusion chromatography.

  • Lyophilization: The purified, crosslinked polymer can be lyophilized for long-term storage.

Visualizing the Processes

To better understand the chemical reactions and experimental workflows, the following diagrams are provided.

G Glutaraldehyde Crosslinking Mechanism Protein1 Protein 1 (-NH2) SchiffBase Schiff Base Linkage (-N=CH-) Protein1->SchiffBase Reaction with Amine Group Protein2 Protein 2 (-NH2) CrosslinkedProtein Crosslinked Proteins Protein2->CrosslinkedProtein Reaction with second aldehyde group GA Glutaraldehyde (OHC-(CH2)3-CHO) GA->SchiffBase SchiffBase->CrosslinkedProtein G This compound Crosslinking (Reductive Amination) Polymer Amine-Containing Polymer (-NH2) SchiffBase Schiff Base Intermediate Polymer->SchiffBase mPEG This compound (CH3O-(PEG)4-CHO) mPEG->SchiffBase Reduction Reduction (e.g., NaBH3CN) SchiffBase->Reduction StableLinkage Stable Secondary Amine Linkage Reduction->StableLinkage G Experimental Workflow for Cytotoxicity Testing cluster_0 Scaffold Preparation cluster_1 Cell Culture cluster_2 Incubation cluster_3 Analysis PrepGA Glutaraldehyde Crosslinking CellSeeding Seed Cells onto Scaffolds PrepGA->CellSeeding PrepPEG This compound Crosslinking PrepPEG->CellSeeding Incubate Incubate for 24, 48, 72 hours CellSeeding->Incubate ViabilityAssay Cell Viability Assay (e.g., MTT, Live/Dead) Incubate->ViabilityAssay Morphology Microscopy for Cell Morphology Incubate->Morphology

References

A Comparative Guide to the Validation of Site-Specific Labeling with m-PEG4-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. Site-specific PEGylation, in particular, is highly sought after to ensure product homogeneity and preserve biological function. This guide provides an objective comparison of site-specific labeling using m-PEG4-aldehyde with other common alternatives, supported by experimental data and detailed validation protocols.

Mechanism of Site-Specific Labeling with this compound

This compound facilitates site-specific protein modification primarily through reductive amination. The aldehyde group on the PEG reagent selectively reacts with the α-amino group at the N-terminus of a protein. By carefully controlling the reaction pH to a mildly acidic range (typically 6.0-7.5), the N-terminal amine, which has a lower pKa than the ε-amino groups of lysine residues, is more nucleophilic and thus preferentially targeted. This is in contrast to random PEGylation which often occurs at higher pH values and targets multiple lysine residues. The initial Schiff base formed between the aldehyde and the amine is then stabilized by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.

Performance Comparison of Site-Specific Labeling Methods

The choice of a site-specific labeling strategy depends on several factors including the target protein's characteristics, the desired linkage stability, and the required reaction conditions. Below is a comparison of this compound (reductive amination) with two other widely used methods: maleimide chemistry for cysteine residues and click chemistry involving bioorthogonal handles.

FeatureThis compound (Reductive Amination)Maleimide ChemistryClick Chemistry (e.g., CuAAC)
Target Residue N-terminal α-amine, Lysine ε-amineCysteine sulfhydrylUnnatural amino acids with azide or alkyne moieties
Site-Specificity High for N-terminus at controlled pHHigh for cysteineVery high, bioorthogonal
Reaction pH Mildly acidic to neutral (6.0 - 7.5)Neutral (6.5 - 7.5)Wide range, typically neutral
Linkage Stability Stable secondary amineThioether bond, can be susceptible to hydrolysis and retro-Michael addition[1]Stable triazole ring[2]
Reaction Speed Moderate, can be slowGenerally fastVery fast, often quantitative[2]
Requires Protein Engineering? No (targets native residues)Yes, if no accessible native cysteine is presentYes, requires incorporation of unnatural amino acids
Potential for Side Reactions Can react with lysines at higher pHCan react with other nucleophiles at higher pH; maleimide hydrolysisRequires copper catalyst which can be cytotoxic (for CuAAC)

Experimental Validation of Site-Specific Labeling

Thorough validation is crucial to confirm the success and specificity of the labeling reaction. The following are key experimental protocols used to characterize this compound labeled proteins.

SDS-PAGE Analysis

Objective: To visually confirm the increase in molecular weight of the protein after PEGylation and to estimate the labeling efficiency.

Methodology:

  • Prepare 10-15% polyacrylamide gels.

  • Mix protein samples (unmodified control and PEGylated reaction mixture) with SDS-PAGE loading buffer. Do not heat samples containing maleimide-PEG conjugates above 60°C to avoid cleavage of the PEG chain[3][4].

  • Load approximately 10-20 µg of each protein sample per lane.

  • Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. An additional staining with barium iodide can be used to specifically visualize the PEG chains.

Data Presentation:

LaneSampleApparent Molecular Weight (kDa)Band Intensity (Arbitrary Units)
1Unmodified Protein501000
2PEGylated Reaction Mixture50 (Unmodified), 55 (Mono-PEGylated)250 (Unmodified), 750 (Mono-PEGylated)

Note: The apparent molecular weight of PEGylated proteins on SDS-PAGE is often higher than the calculated molecular weight due to the increased hydrodynamic radius of the PEG chain.

Mass Spectrometry (MS) Analysis

Objective: To accurately determine the molecular weight of the conjugate, the degree of PEGylation (number of attached PEG chains), and the precise location of the modification.

Methodology:

  • Intact Mass Analysis (MALDI-TOF or LC-MS):

    • Desalt the protein samples.

    • For MALDI-TOF, mix the sample with a suitable matrix (e.g., sinapinic acid) and spot onto the target plate.

    • For LC-MS, inject the sample onto a reverse-phase column and elute with an appropriate gradient.

    • Acquire the mass spectrum to determine the molecular weight of the unmodified and PEGylated protein.

  • Peptide Mapping (LC-MS/MS):

    • Denature the protein sample.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the protein into peptides using a specific protease (e.g., trypsin).

    • Separate the peptides using reverse-phase HPLC.

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

    • Search the MS/MS data against the protein sequence to identify peptides. The PEGylated peptide will show a characteristic mass shift corresponding to the this compound moiety.

Data Presentation:

AnalysisUnmodified ProteinMono-PEGylated Protein
Intact Mass (Da) 50,00050,220 (Protein + m-PEG4)
Peptide Mapping N-terminal peptide identified at m/z XN-terminal peptide identified at m/z X + 220 Da
Site of Modification N/AN-terminus
HPLC Analysis

Objective: To assess the purity of the PEGylated protein and to separate and quantify different species (unmodified, mono-PEGylated, multi-PEGylated, and free PEG).

Methodology (Size-Exclusion Chromatography - SEC-HPLC):

  • Equilibrate an SEC column (e.g., Zenix SEC-150) with a suitable mobile phase (e.g., 150 mM sodium phosphate buffer, pH 7.0).

  • Inject the protein sample (20 µL at 2.0 mg/mL).

  • Run the chromatography at a constant flow rate (e.g., 1.0 mL/min).

  • Monitor the elution profile using UV detection at 280 nm.

Data Presentation:

PeakRetention Time (min)IdentityPurity (%)
18.5Aggregates1.5
210.2Mono-PEGylated Protein95.0
312.5Unmodified Protein3.5
Functional Assay

Objective: To determine if the site-specific PEGylation has affected the biological activity of the protein.

Methodology: The specific protocol will depend on the protein of interest. For example, for an enzyme, a kinetic assay measuring substrate turnover would be appropriate. For a cytokine, a cell-based proliferation or signaling assay would be used.

Data Presentation:

SampleEC₅₀ / Kₘ (nM)Relative Activity (%)
Unmodified Protein10100
N-terminally PEGylated Protein1283
Randomly PEGylated Protein5020

Visualizing the Process: Workflows and Mechanisms

experimental_workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_validation Validation protein Protein Solution peg This compound reducer Reducing Agent (e.g., NaBH₃CN) reaction Reductive Amination (pH 6.0-7.5) purify Chromatography (e.g., SEC, IEX) sds_page SDS-PAGE ms Mass Spectrometry hplc HPLC activity Functional Assay

reaction_mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction protein {Protein | H₂N-terminus} schiff_base {Schiff Base (Imine) | R-CH=N-Protein} protein:n->schiff_base + R-CHO (pH 6.0-7.5) peg {this compound | R-CHO} reducer NaBH₃CN schiff_base->reducer + Reducing Agent final_product {Stable Conjugate | R-CH₂-NH-Protein} reducer->final_product

comparison_logic cluster_options Site-Specific Labeling Options cluster_considerations Key Considerations start Choose Labeling Strategy reductive_amination Reductive Amination (this compound) start->reductive_amination maleimide Maleimide Chemistry start->maleimide click_chem Click Chemistry start->click_chem target Target Residue (N-term, Cys, Unnatural AA) reductive_amination->target engineering Protein Engineering Required? reductive_amination->engineering stability Linkage Stability reductive_amination->stability efficiency Reaction Efficiency reductive_amination->efficiency maleimide->target maleimide->engineering maleimide->stability maleimide->efficiency click_chem->target click_chem->engineering click_chem->stability click_chem->efficiency

References

Performance of m-PEG4-aldehyde in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of m-PEG4-aldehyde performance in various buffer systems to assist researchers in optimizing their bioconjugation strategies. The following sections detail the impact of buffer conditions on reaction efficiency, present quantitative data, and provide established experimental protocols.

Introduction to this compound and Reductive Amination

This compound is a polyethylene glycol (PEG) reagent widely used for the covalent modification of proteins, peptides, and other biomolecules, a process known as PEGylation. This modification can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo half-life while reducing immunogenicity.[1] The primary reaction mechanism involves the aldehyde group of this compound reacting with primary amine groups (e.g., the N-terminus or the ε-amino group of lysine residues) on the target molecule.[2][3] This occurs through a two-step process known as reductive amination:

  • Schiff Base Formation: The aldehyde reacts with a primary amine to form an imine, also known as a Schiff base. This reaction is reversible and highly pH-dependent.

  • Reductive Amination: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the Schiff base to a stable secondary amine linkage.[1]

The choice of buffer system, particularly its pH, is a critical parameter that significantly influences the reaction kinetics, yield, and site-selectivity of the conjugation.

Impact of Buffer Systems on Performance

The efficiency of this compound conjugation is intricately linked to the pH of the reaction buffer. The pH affects both the reactivity of the aldehyde and the nucleophilicity of the amine groups on the target protein.

pH:

  • Slightly Acidic to Neutral pH (6.0 - 7.5): This range is generally considered optimal for the initial Schiff base formation.

  • Site-Selectivity: By controlling the pH, it is possible to achieve site-specific PEGylation at the N-terminus of a protein. This is because the pKa of the N-terminal α-amine is typically lower than that of the ε-amino groups of lysine residues. At a lower pH, the N-terminal amine is more nucleophilic, favoring the reaction at this site.

  • Inactivation: It has been observed that m-PEG-aldehyde can undergo an inactivation process that is also pH-dependent, making the careful selection and control of pH crucial for maximizing reaction efficiency.

Buffer Composition:

  • Amine-Free Buffers: It is essential to use buffers that do not contain primary amines, such as Tris, as these will compete with the target molecule for reaction with the this compound. Phosphate buffers are a commonly recommended alternative.

Quantitative Data Presentation

The following table summarizes the influence of reaction conditions on the performance of m-PEG-aldehyde, based on available experimental data. Note that this data is compiled from studies that may use different protein models and PEG sizes, but the general trends are applicable to this compound.

ParameterConditionEffect on PerformanceReference
pH Slightly acidic (~6.0)Good starting point for optimizing selectivity and yield.
Neutral (~7.0)Reaction modeling showed good correlation with experimental data for lysozyme.
pH 4Reaction proceeds to form mono- and di-PEGylated products with scFv.
Buffer Type Phosphate Buffer (100 mM)Commonly used and suitable for controlling pH without interfering with the reaction.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Commonly used and selective for the imine bond over the aldehyde.
Temperature Room TemperatureA good starting point for the reaction.
4°CCan be used for overnight reactions to control the reaction rate.

Experimental Protocols

This section provides a detailed methodology for a typical protein PEGylation experiment using this compound, synthesized from established protocols.

Materials:
  • This compound

  • Model protein with available amine groups (e.g., Lysozyme, BSA)

  • Reaction Buffer: 100 mM Phosphate buffer, pH 6.0-7.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water or reaction buffer)

  • Quenching Solution: Tris buffer (1 M, pH 7.4) or glycine solution

  • Analytical Instruments: SDS-PAGE system, HPLC with a suitable column (e.g., size-exclusion or ion-exchange), Mass Spectrometer

Procedure:
  • Protein Preparation:

    • Dissolve or dialyze the protein into the amine-free Reaction Buffer.

    • Determine the protein concentration using a suitable method (e.g., A280).

  • PEG-aldehyde Solution Preparation:

    • Prepare a stock solution of this compound in the Reaction Buffer. The concentration should be calculated to achieve the desired molar excess (e.g., 10- to 50-fold) in the final reaction mixture.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring to allow for Schiff base formation.

  • Reductive Amination:

    • Add the reducing agent (NaBH₃CN) to the reaction mixture to a final concentration of approximately 20-50 mM.

    • Continue the incubation for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Reaction Quenching:

    • Add the Quenching Solution to consume any unreacted this compound.

  • Purification:

    • Purify the PEGylated protein from the reaction mixture to remove unreacted PEG reagent, reducing agent, and unconjugated protein. Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) are effective methods.

  • Analysis:

    • Analyze the reaction products at various time points using SDS-PAGE to visualize the formation of PEGylated protein.

    • Use HPLC and Mass Spectrometry to quantify the degree of PEGylation and confirm the identity of the conjugate.

Visualizations

Experimental Workflow for Protein PEGylation

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction protein_prep Protein Preparation (Dissolve/Dialyze in Reaction Buffer) schiff_base Schiff Base Formation (Mix Protein and PEG-aldehyde, Incubate 30-60 min at RT) protein_prep->schiff_base peg_prep This compound Solution (Prepare stock in Reaction Buffer) peg_prep->schiff_base reduction Reductive Amination (Add NaBH3CN, Incubate 2-4h at RT or overnight at 4°C) schiff_base->reduction quenching Reaction Quenching (Add Tris or Glycine) reduction->quenching purification Purification (SEC or IEX) quenching->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis G cluster_ph pH Control cluster_amines Amine Reactivity cluster_outcome Conjugation Outcome ph_low Slightly Acidic pH (e.g., 6.0-6.5) n_terminus N-terminal α-amine (Lower pKa) ph_low->n_terminus More Nucleophilic ph_high Neutral to Alkaline pH (e.g., > 7.5) lysine Lysine ε-amine (Higher pKa) ph_high->lysine More Nucleophilic site_specific Site-Specific Conjugation (N-terminus favored) n_terminus->site_specific random Random Conjugation (Multiple sites react) lysine->random

References

A Comparative Guide to Antibody-Drug Conjugate Homogeneity: The Influence of Linker Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that profoundly influences its therapeutic efficacy, safety, and pharmacokinetic profile.[1] The choice of linker, the chemical bridge connecting the antibody to the cytotoxic payload, is a key determinant of ADC homogeneity.[2][3] This guide provides a comparative analysis of ADCs prepared with different linkers, supported by experimental data and detailed methodologies, to aid in the selection of optimal linker strategies for ADC development.

The primary goal in assessing ADC homogeneity is to characterize the distribution of different ADC species, with a key parameter being the drug-to-antibody ratio (DAR).[4] A heterogeneous mixture with varying DARs can lead to inconsistent clinical outcomes and potential safety concerns.[3] Modern analytical techniques are essential for a comprehensive evaluation of ADC homogeneity.

Impact of Linker Type on ADC Homogeneity

The design of the linker directly impacts the stability, solubility, and conjugation efficiency, all of which contribute to the homogeneity of the final ADC product.

  • Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to release the payload in response to specific conditions within the target cell, such as low pH or the presence of certain enzymes. Non-cleavable linkers, on the other hand, release the payload upon degradation of the antibody in the lysosome. While both strategies have their merits, the cleavage mechanism can sometimes lead to premature drug release, potentially affecting the homogeneity of the circulating ADC. Non-cleavable linkers generally offer superior plasma stability.

  • PEG Linkers: The inclusion of discrete polyethylene glycol (PEG) linkers can significantly improve the homogeneity and pharmacological properties of ADCs. Their hydrophilic nature helps to mitigate aggregation, especially when dealing with hydrophobic payloads, leading to a more uniform product. Monodisperse PEG linkers are preferred over polydisperse mixtures as they result in more homogeneous ADCs with better batch-to-batch reproducibility.

  • Maleimide-Based Linkers: Maleimide chemistry is commonly used for conjugating payloads to cysteine residues on the antibody. However, traditional maleimide linkers can be susceptible to a retro-Michael reaction, leading to premature drug release and a heterogeneous ADC population. Next-generation maleimides, such as dibromomaleimides, have been developed to form more stable thioether bonds, resulting in more homogeneous and stable ADCs.

Influence of Conjugation Strategy

The method of attaching the linker-payload to the antibody is another critical factor influencing homogeneity.

  • Stochastic Conjugation: This traditional approach targets endogenous lysine or cysteine residues, resulting in a heterogeneous mixture of ADCs with a wide distribution of DARs and conjugation sites. This lack of control can lead to batch-to-batch variability and a less predictable pharmacokinetic profile.

  • Site-Specific Conjugation: Newer technologies enable the precise attachment of a defined number of payloads at specific locations on the antibody. This "site-specific" approach produces a homogeneous ADC with a uniform DAR, leading to improved pharmacokinetics, a wider therapeutic index, and enhanced overall performance and safety.

Quantitative Comparison of ADC Homogeneity

The following tables summarize quantitative data from key analytical techniques used to assess the homogeneity of ADCs prepared with different linkers and conjugation strategies.

Table 1: Drug-to-Antibody Ratio (DAR) Distribution by Hydrophobic Interaction Chromatography (HIC)

Linker/Conjugation StrategyDAR 0 (%)DAR 2 (%)DAR 4 (%)DAR 6 (%)DAR 8 (%)Average DARReference
Cysteine-linked (Stochastic)5154525104.2
Site-Specific (e.g., THIOMAB)<15904<14.0
Dibromomaleimide (Rebridging)<5<5>70<15<5~4.0

Table 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)

Linker TypeMonomer (%)Dimer (%)Higher-Order Aggregates (%)Reference
Standard Hydrophobic Linker95.23.51.3
PEGylated Linker98.51.10.4

Table 3: Average DAR Determination by Mass Spectrometry (MS)

Linker/Conjugation StrategyIntact Mass (Da)Deconvoluted Mass (Da)Calculated Average DARReference
Lysine-linked (T-DM1)~148,000 - 151,000Multiple species3.2
Cysteine-linked (mcVC-PABC)~149,000 - 152,000Multiple species3.79 (LC-HRMS)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
  • Objective: To determine the drug-to-antibody ratio distribution of a cysteine-linked ADC.

  • Materials:

    • HIC column (e.g., TSKgel Butyl-NPR)

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

    • HPLC system with UV detector

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample (typically 10-50 µg).

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to each DAR species (DAR 0, DAR 2, etc.) to determine their relative abundance.

    • Calculate the average DAR by taking the weighted average of the DAR species.

Size Exclusion Chromatography (SEC) for Aggregate Quantification
  • Objective: To quantify the percentage of aggregates in an ADC sample.

  • Materials:

    • SEC column (e.g., TSKgel G3000SWxl)

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

    • HPLC system with UV detector

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample (typically 20-100 µg).

    • Elute the sample isocratically.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Average DAR Determination
  • Objective: To determine the average DAR of an ADC by analyzing the intact or reduced ADC.

  • Materials:

    • Reversed-phase (RP) LC column (e.g., C4) for reduced ADC analysis or SEC column for intact ADC analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Reducing agent (e.g., Dithiothreitol - DTT) for reduced ADC analysis.

    • LC-MS system (e.g., Q-TOF)

  • Procedure (Intact ADC):

    • Equilibrate the SEC column with an MS-compatible mobile phase (e.g., ammonium acetate or formate).

    • Inject the ADC sample.

    • Analyze the eluting peak by MS to obtain the mass spectrum of the intact ADC.

    • Deconvolute the mass spectrum to identify the masses of the different DAR species.

    • Calculate the average DAR from the relative abundance of each species.

  • Procedure (Reduced ADC):

    • Reduce the ADC sample with DTT to separate the light and heavy chains.

    • Inject the reduced sample onto the RPLC column.

    • Separate the chains using a gradient of Mobile Phase B.

    • Analyze the eluting peaks by MS to identify the unconjugated and conjugated light and heavy chains.

    • Calculate the average DAR based on the relative abundance and drug load of each chain.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key analytical techniques used to assess ADC homogeneity.

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis ADC_Sample ADC Sample Injection Sample Injection ADC_Sample->Injection Mobile_Phase_A Mobile Phase A (High Salt) Equilibration Column Equilibration (100% A) Mobile_Phase_A->Equilibration Mobile_Phase_B Mobile Phase B (Low Salt) Gradient Gradient Elution (A -> B) Mobile_Phase_B->Gradient Equilibration->Injection Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Elution Profile Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation Average DAR Calculation Peak_Integration->DAR_Calculation

Caption: Workflow for DAR Distribution Analysis using HIC.

SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis ADC_Sample ADC Sample Injection Sample Injection ADC_Sample->Injection Mobile_Phase Isocratic Mobile Phase Equilibration Column Equilibration Mobile_Phase->Equilibration Equilibration->Injection Elution Isocratic Elution Injection->Elution Detection UV Detection (280 nm) Elution->Detection Chromatogram Elution Profile Detection->Chromatogram Peak_Integration Peak Integration (Monomer, Aggregates) Chromatogram->Peak_Integration Quantification Aggregate Quantification Peak_Integration->Quantification

Caption: Workflow for Aggregate Quantification using SEC.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduction (optional) with DTT ADC_Sample->Reduction Separation LC Separation (SEC or RP-LC) ADC_Sample->Separation Reduction->Separation Ionization Electrospray Ionization Separation->Ionization Mass_Analysis Mass Analysis (e.g., TOF) Ionization->Mass_Analysis Mass_Spectrum Mass Spectrum Mass_Analysis->Mass_Spectrum Deconvolution Deconvolution Mass_Spectrum->Deconvolution DAR_Calculation Average DAR Calculation Deconvolution->DAR_Calculation

Caption: Workflow for Average DAR Determination using LC-MS.

References

Safety Operating Guide

Navigating the Disposal of m-PEG4-aldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical reagents is a critical, non-negotiable aspect of laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of m-PEG4-aldehyde, a commonly used PEG linker, ensuring the safety of personnel and the protection of the environment.

Key Hazard Information: According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. This underscores the importance of preventing its release into the environment and adhering to strict disposal protocols.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound or its associated waste, it is mandatory to wear the appropriate personal protective equipment. This includes safety goggles with side-shields for eye protection, chemical-resistant gloves (such as nitrile), and a laboratory coat[1][2]. All handling procedures should be conducted in a well-ventilated area to minimize inhalation risks[1].

Step-by-Step Disposal Protocol

The cornerstone of this compound disposal is ensuring that all waste, including the container, is sent to an approved waste disposal plant[1]. Under no circumstances should it be disposed of down the drain.

1. Waste Segregation at the Source:

  • Solid Waste: All solid materials contaminated with this compound, such as unused product, pipette tips, weighing papers, and gloves, must be collected in a designated, leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. It is crucial not to mix this waste stream with other chemicals unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Proper Labeling of Waste Containers: Each waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound." The label should also list any other constituents, such as solvents, and prominently display the primary hazards: "Harmful" and "Toxic to Aquatic Life." The date when waste accumulation began should also be recorded.

3. Interim Storage in the Laboratory: Waste containers should be stored in a designated satellite accumulation area within the lab. This area must be secure and away from incompatible materials, which include strong acids, alkalis, and strong oxidizing or reducing agents. Containers must be kept tightly sealed and stored in a cool, well-ventilated location.

4. Final Disposal Arrangements: Once a waste container is full, or in accordance with institutional timelines, a pickup must be arranged through your EHS department or a licensed chemical waste disposal company. Always follow your organization's specific procedures for requesting a hazardous waste pickup.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Secure the Area: Evacuate all non-essential personnel and ensure the area is well-ventilated.

  • Use Appropriate PPE: Before addressing the spill, equip yourself with the necessary personal protective equipment.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or water courses.

  • Cleanup:

    • For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the substance.

    • For solid spills, gently cover the material to prevent it from becoming airborne.

  • Collection: Carefully sweep or transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly wash the spill area after the material has been collected. Surfaces and equipment can be decontaminated by scrubbing with a suitable solvent, such as alcohol, with the rinsate also collected as hazardous waste.

Summary of Key Information

ParameterDataCitation(s)
Chemical Name This compound
Primary Hazards Harmful if swallowed, Very toxic to aquatic life
PPE Safety goggles, chemical-resistant gloves, lab coat
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents
Spill Cleanup Use inert absorbent material (e.g., vermiculite, sand)
Disposal Method To be handled by an approved waste disposal plant

Disposal Workflow

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Generate Use of this compound Solid_Waste Solid Waste (gloves, tips) Generate->Solid_Waste Liquid_Waste Liquid Waste (solutions) Generate->Liquid_Waste Container Collect in Sealed, Leak-Proof Container Solid_Waste->Container Liquid_Waste->Container Label Label with Chemical Name, Hazards, and Date Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Arrange Pickup by EHS or Licensed Disposal Company Store->Pickup

Caption: A logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG4-aldehyde
Reactant of Route 2
m-PEG4-aldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.